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Core Science & Biosynthesis

Exploratory

The Chameleon Scaffold: 2-Hydroxypyridine vs. 2-Pyridone Aminoethyl Derivatives

This guide serves as a technical deep-dive for researchers navigating the structural ambiguity of the 2-pyridone/2-hydroxypyridine scaffold, specifically focusing on the synthesis and pharmacological differentiation of t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive for researchers navigating the structural ambiguity of the 2-pyridone/2-hydroxypyridine scaffold, specifically focusing on the synthesis and pharmacological differentiation of their aminoethyl derivatives.

Technical Whitepaper for Medicinal Chemistry & Drug Design

Executive Summary

The 2-pyridone/2-hydroxypyridine system represents one of the most classic yet deceptive examples of tautomerism in heterocyclic chemistry. For drug developers, this is not merely an academic curiosity but a critical design parameter. The addition of an aminoethyl side chain transforms this scaffold into a potent pharmacophore capable of mimicking histamine or serving as a bidentate linker in kinase inhibitors.

This guide delineates the thermodynamic rules governing this equilibrium, provides divergent synthetic protocols for regioselective N- vs. O-alkylation, and analyzes the distinct pharmacological profiles of the resulting aminoethyl isomers.

Part 1: The Tautomeric Equilibrium (The "Why")

The core challenge lies in the lactam-lactim tautomerism. While they are chemical isomers, they are distinct biological entities with vastly different hydrogen bond donor/acceptor (HBD/HBA) profiles.[1]

Thermodynamic Drivers
  • Gas Phase: The 2-hydroxypyridine (Lactim) form is often favored due to the preservation of aromaticity (pyridine ring current).

  • Liquid/Solid Phase: The 2-pyridone (Lactam) form predominates (

    
     in favor of lactam). This is driven by the high dipole moment of the amide-like bond and the formation of strong intermolecular hydrogen-bonded dimers (similar to DNA base pairing).
    
  • Biological Context: In an aqueous biological environment, the Lactam (2-pyridone) is the relevant species.[2] However, when binding to a hydrophobic protein pocket (e.g., a kinase hinge region), the equilibrium may shift, or the drug must be "locked" into one form via alkylation to pay the entropy penalty of binding.

Structural Consequences
  • N-(2-aminoethyl)-2-pyridone: Retains the carbonyl (HBA) and the ring nitrogen (no longer HBD). The side chain extends from the nitrogen, creating a specific vector.

  • 2-(2-aminoethoxy)pyridine: Locks the oxygen in the ether form. The ring nitrogen becomes a pure HBA (pyridine-like).

Tautomerism cluster_props Pharmacological Impact Lactim 2-Hydroxypyridine (Lactim) Favored in Gas Phase/Non-polar TS Proton Transfer Transition State Lactim->TS + Solvent Polarity Prop1 Lactim Ether: Pyridine N = H-Acceptor Lactim->Prop1 Lactam 2-Pyridone (Lactam) Favored in Water/Solid State TS->Lactam Dimerization Lactam->TS High Temp / Gas Phase Prop2 N-Alkyl Lactam: C=O = H-Acceptor No Ring NH Donor Lactam->Prop2

Figure 1: Solvent-dependent tautomeric equilibrium and its impact on pharmacophore properties.

Part 2: Synthetic Strategies (The "How")

Synthesizing "aminoethyl" derivatives requires navigating the Ambident Nucleophile problem. The 2-pyridone anion can react at the Nitrogen (soft center) or the Oxygen (hard center).[3][4][5]

Regioselective Control

To synthesize the specific isomers, we cannot rely on chance. We must use specific conditions to force N-alkylation or O-alkylation.[5]

Target IsomerReaction TypeKey ReagentsMechanism
N-(2-aminoethyl)-2-pyridone

Alkylation
NaH, DMF/LiCl, Boc-aminoethyl bromideN-Alkylation: Favored by thermodynamic control and polar aprotic solvents which dissociate the ion pair.
2-(2-aminoethoxy)pyridine Mitsunobu Reaction

, DIAD, N-Boc-aminoethanol
O-Alkylation: The phosphorus activates the alcohol oxygen, making the pyridone oxygen the nucleophile.
2-(2-aminoethoxy)pyridine

(Alternative)
2-Fluoropyridine, Aminoethanol, NaHNucleophilic Aromatic Substitution: Avoids the tautomer issue entirely by starting with a halopyridine.
Visualizing the Divergent Synthesis

Synthesis cluster_N Path A: N-Alkylation (Lactam) cluster_O Path B: O-Alkylation (Lactim Ether) Start Starting Material: 2-Pyridone StepN1 1. NaH, LiCl, DMF (Deprotonation) Start->StepN1 StepO1 1. Boc-NH-CH2CH2-OH Start->StepO1 StepN2 2. Boc-NH-CH2CH2-Br StepN1->StepN2 ProductN N-(2-Boc-aminoethyl)-2-pyridone (Thermodynamic Product) StepN2->ProductN StepO2 2. PPh3, DIAD (Mitsunobu) StepO1->StepO2 ProductO 2-(2-Boc-aminoethoxy)pyridine (Kinetic/Mechanism Driven) StepO2->ProductO

Figure 2: Divergent synthetic pathways to access N-alkyl vs O-alkyl aminoethyl derivatives.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The key to success is the NMR differentiation step.

Protocol A: Synthesis of N-(2-aminoethyl)-2-pyridone (Lactam Series)

Targeting the histamine H1-agonist mimic or kinase linker.

  • Reagents: 2-Hydroxypyridine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Lithium Chloride (anhydrous, 1.0 eq), N-Boc-2-bromoethylamine (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 2-hydroxypyridine and LiCl in DMF under Argon. Note: LiCl helps break up tight ion pairs, promoting N-alkylation.

    • Cool to 0°C and add NaH portion-wise. Stir for 30 min (evolution of H2 gas).

    • Add N-Boc-2-bromoethylamine dropwise.

    • Heat to 60°C for 4-6 hours.

    • Quench with water, extract with EtOAc.

    • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.

  • Validation (NMR):

    • Look for the C=O carbonyl carbon in

      
      C NMR around 160-165 ppm .
      
    • In

      
      H NMR, the ring protons will show a characteristic "doublet of doublets" pattern distinct from the pyridine ether.
      
Protocol B: Synthesis of 2-(2-aminoethoxy)pyridine (Lactim Ether Series)

Targeting the bioisostere of 2-aminopyridine.

  • Reagents: 2-Fluoropyridine (1.0 eq), N-Boc-ethanolamine (1.2 eq), Potassium tert-butoxide (KOtBu, 1.5 eq), THF.

  • Procedure (SNAr Route - Superior Specificity):

    • Dissolve N-Boc-ethanolamine in THF.

    • Add KOtBu at 0°C and stir for 15 min to generate the alkoxide.

    • Add 2-fluoropyridine.

    • Reflux for 12 hours. Note: 2-Fluoropyridine is much more reactive than 2-chloropyridine for SNAr.

    • Workup with water/EtOAc.

    • Deprotection: TFA/DCM (1:1).

  • Validation (NMR):

    • Look for the C-O aromatic carbon in

      
      C NMR around 160-164 ppm  (often slightly upfield of the C=O).
      
    • Crucial Test: The ring nitrogen is basic. The chemical shift of the ring protons will shift significantly upon adding a drop of

      
       (protonation of pyridine N), whereas the N-alkylated lactam (Protocol A) has a non-basic amide nitrogen and will shift less.
      

Part 4: Pharmacological Implications[6]

The choice between N-alkyl and O-alkyl derivatives fundamentally alters the drug-target interaction.

Histamine Receptor Mimicry
  • Histamine: Contains an imidazole ring (tautomeric) and an ethylamine chain.

  • N-aminoethyl-2-pyridone: The 2-pyridone ring mimics the imidazole but is electronically different. It is often used as a H1-receptor agonist mimic because the relative orientation of the amine and the carbonyl oxygen mimics the histamine pharmacophore.

  • 2-aminoethoxy-pyridine: This structure is more rigid and the ether oxygen acts as a weak acceptor. These are often explored as H3 antagonists .

Kinase Inhibition (Hinge Binding)

In kinase inhibitors, the "head group" binds to the ATP hinge region.

  • 2-Pyridone (Lactam): Acts as a donor-acceptor (NH-CO) pair if unsubstituted. When N-substituted (as in our aminoethyl case), it loses the NH donor. It becomes a pure Acceptor (C=O). This is useful for targeting kinases that have a Donor residue (e.g., Backbone NH) in the hinge.

  • 2-Alkoxypyridine: The Pyridine N is a strong Acceptor.

Data Comparison: Physicochemical Properties
PropertyN-(2-aminoethyl)-2-pyridone2-(2-aminoethoxy)pyridine
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)
Aromaticity Partial (< 50% of Benzene)Full (Pyridine ring)
H-Bond Capacity 1 Acceptor (C=O), 0 Donors (Ring)1 Acceptor (Pyridine N), 0 Donors (Ring)
Metabolic Stability High (Amide-like stability)Moderate (Ether cleavage risk)

References

  • Tautomerism Fundamentals

    • Beak, P., et al. "The effect of solvent on the tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone." Journal of the American Chemical Society, 1980.
  • Synthetic Regioselectivity (N vs O)

    • Ropero, B., et al. "Pyridone Functionalization: Regioselective Deprotonation."[6] European Journal of Organic Chemistry, 2016.

  • Mitsunobu Reaction on Pyridones

    • Krohnke, F. "Syntheses of Pyridines and Pyridones." Synthesis, 1976.[7]

  • Pharmacological Applications (Histamine/Kinase)

    • Cuthbertson, T. J., et al. "Design and Synthesis of 2-Pyridone-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 2014.
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride in Medicinal Chemistry

Executive Summary In modern drug discovery, bifunctional nitrogen-containing heterocycles are highly valued as modular building blocks. 3-(2-Aminoethyl)pyridin-2-ol hydrochloride (CAS: 2758004-12-3) is a prime example, o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, bifunctional nitrogen-containing heterocycles are highly valued as modular building blocks. 3-(2-Aminoethyl)pyridin-2-ol hydrochloride (CAS: 2758004-12-3) is a prime example, offering both a reactive primary amine handle and a tautomerically dynamic pyridinol core[1]. This whitepaper provides a comprehensive technical analysis of its molecular properties, structural dynamics, and practical laboratory applications, designed to equip medicinal chemists with the mechanistic insights required for optimal deployment in synthesis and assay development.

Core Identity & Molecular Properties

Understanding the precise molecular metrics of a building block is the first step in any rigorous synthetic workflow. The compound is commercially and synthetically handled as a hydrochloride salt to prevent the auto-oxidation and intermolecular condensation that frequently degrade free electron-rich pyridinyl amines.

  • Chemical Name: 3-(2-Aminoethyl)pyridin-2-ol hydrochloride

  • CAS Registry Number: 2758004-12-3[1]

  • Molecular Formula (HCl Salt):

    
    
    
  • Molecular Weight (HCl Salt): 174.63 g/mol [1]

  • Molecular Formula (Free Base):

    
    
    
  • Molecular Weight (Free Base): 138.17 g/mol

  • Monoisotopic Mass (Free Base): 138.0793 Da

Data Summary: Quantitative Physicochemical Metrics

To facilitate rapid reference during assay design and stoichiometric calculations, the core quantitative data is summarized below.

PropertyValueAnalytical Relevance
Formula (Salt)

Required for precise stoichiometric weighing.
Formula (Base)

Used for predicting target engagement metrics.
MW (Salt) 174.63 g/mol Standard molarity calculations.
Exact Mass [M+H]+ 139.0871 m/zTarget mass for LC-MS (ESI+) validation.
Dipole Moment ~4.26 D (Keto form)Dictates solubility in polar aprotic solvents[2].

Structural Dynamics: The Tautomeric Equilibrium

A defining feature of 3-(2-Aminoethyl)pyridin-2-ol is its ability to undergo lactam-lactim tautomerization, existing in equilibrium between the 2-hydroxypyridine (enol/lactim) and 2-pyridone (keto/lactam) forms. This is not merely a structural curiosity; it fundamentally alters the hydrogen bond donor/acceptor profile of the molecule when binding to a biological target.

Causality of Solvent-Induced Shifts: In the gas phase or in non-polar solvents (e.g., cyclohexane, chloroform), the equilibrium favors the 2-hydroxypyridine form due to internal electronic stabilization[3]. However, in polar solvents such as water or DMSO—the standard media for biological assays—the equilibrium shifts dramatically toward the 2-pyridone form[2]. This occurs because water molecules engage in microsolvation, forming a highly stable bridged hydrogen-bond network where water acts simultaneously as a donor to the carbonyl oxygen and an acceptor from the N-H proton[3].

Tautomerism A 3-(2-Aminoethyl)pyridin-2-ol (Enol Form) B 3-(2-Aminoethyl)pyridin-2(1H)-one (Keto/Lactam Form) A->B Polar Solvents (H2O) Microsolvation B->A Non-Polar Solvents Gas Phase

Figure 1: Solvent-dependent tautomeric equilibrium of the 2-hydroxypyridine core.

Experimental Methodology: High-Resolution Characterization

To ensure scientific integrity, the identity and purity of the compound must be validated using a self-validating analytical system before deployment in synthesis.

Protocol 3.1: LC-HRMS Validation

Objective: Confirm the exact mass and assess purity while accounting for the highly polar nature of the primary amine.

  • Sample Preparation: Dissolve 1 mg of 3-(2-Aminoethyl)pyridin-2-ol HCl in 1 mL of LC-MS grade Methanol/Water (50:50). Self-Validation: Prepare a blank solvent vial to rule out column carryover.

  • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than a standard C18. Causality: The extreme polarity of the protonated ethylamine and the pyridone core results in zero retention on reverse-phase C18 columns, leading to ion suppression at the solvent front.

  • Mobile Phase: Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Phase B: Acetonitrile.

  • Detection: Run in ESI+ mode. Look for the [M+H]+ peak at m/z 139.0871 . The HCl salt will dissociate in solution, so the chloride ion (m/z ~35.5) will only be visible in ESI- mode.

Synthetic Applications: HATU-Mediated Amide Coupling

The primary aliphatic amine of this building block is an excellent nucleophile for amide bond formation. To couple it with a sterically hindered carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice due to its rapid kinetics and suppression of epimerization[4].

Mechanistic Insight & Causality

A common failure point in this reaction is the direct attack of the amine on the HATU reagent, forming an unreactive guanidinium byproduct[4]. To prevent this, a strict pre-activation step is required. Furthermore, because the building block is an HCl salt, excess base (DIPEA) must be utilized: 1 equivalent to neutralize the HCl, 1 equivalent to deprotonate the carboxylic acid, and 1 equivalent to drive the active ester formation.

Protocol 4.1: Step-by-Step Amide Coupling
  • Pre-Activation: In a flame-dried flask under inert atmosphere (N2), dissolve the target Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Cool the mixture to 0 °C. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 20 minutes. Causality: The 0 °C temperature prevents thermal degradation of the unstable OAt-active ester intermediate[4].

  • Amine Addition: Add 3-(2-Aminoethyl)pyridin-2-ol HCl (1.1 eq) as a solid or dissolved in minimal DMF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours until LC-MS indicates complete consumption of the active ester.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate. The highly polar nature of the pyridone product may require the use of a 10% Isopropanol/Chloroform mixture for efficient extraction.
    

HATU_Workflow Step1 1. Pre-activation R-COOH + HATU + DIPEA in DMF (0 °C) Step2 2. Active Ester Formation Generation of OAt-Ester Step1->Step2 Step3 3. Amine Addition Add 3-(2-Aminoethyl)pyridin-2-ol HCl + Extra DIPEA Step2->Step3 Step4 4. Amide Bond Formation Stir at RT (1-18h) Step3->Step4 Step5 5. Workup & Purification Aq. Wash & Chromatography Step4->Step5

Figure 2: Standard experimental workflow for HATU-mediated amide coupling.

References

Sources

Exploratory

Solubility Profiling &amp; Handling of 3-(2-Aminoethyl)pyridin-2-ol Salts: A Comparative Technical Guide

Executive Summary This technical guide addresses the physicochemical behavior of 3-(2-Aminoethyl)pyridin-2-ol (and its hydrohalide salts) in aqueous and organic polar aprotic media. This scaffold—a structural analog of h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the physicochemical behavior of 3-(2-Aminoethyl)pyridin-2-ol (and its hydrohalide salts) in aqueous and organic polar aprotic media. This scaffold—a structural analog of histamine where the imidazole is replaced by a 2-hydroxypyridine moiety—presents unique solubility challenges due to lactam-lactim tautomerism and zwitterionic potential .[1]

This document provides a mechanistic understanding of solvation in Water vs. DMSO, predictive solubility data, and a self-validating protocol for establishing saturation limits in drug discovery workflows.[1]

Molecular Architecture & Solvation Physics[1]

To master the solubility of this compound, one must first understand the dynamic equilibrium it undergoes in solution.[1] Unlike simple amines, 3-(2-Aminoethyl)pyridin-2-ol is not a static structure.

The Tautomeric Trap

In the solid state and in non-polar solvents, the compound may exist in the lactim form (2-hydroxypyridine).[1] However, in polar solvents (Water, DMSO), the equilibrium shifts aggressively toward the lactam form (2-pyridone).[1]

  • Lactim Form (Aromatic): Favored in gas phase/non-polar media.[1] Lower polarity.[1]

  • Lactam Form (Amide-like): Favored in Water and DMSO due to high dielectric constants.[1] This form significantly increases the dipole moment, enhancing solubility in polar media but complicating extraction into organic layers (e.g., DCM or Ether).[1]

Salt Thermodynamics

The free base possesses a primary amine (


) and a weakly acidic enolic/amidic proton (

).[1]
  • Free Base: Likely zwitterionic in neutral water (deprotonated pyridone oxygen, protonated amine), leading to "isoelectric precipitation" issues at specific pH levels.[1]

  • Salts (HCl/HBr): Protonation of the amine disrupts the zwitterion, creating a cationic species with a counter-ion (Cl⁻/Br⁻).[1] This dramatically lowers the lattice energy barrier for dissolution in water.[1]

Solvation Mechanism Diagram

The following diagram illustrates the transition from solid salt to solvated species, highlighting the distinct mechanisms in Water vs. DMSO.

SolvationMechanism cluster_Water Aqueous Solvation (Protophilic) cluster_DMSO DMSO Solvation (Aprotic) SolidSalt Solid Salt (Crystalline Lattice) Tautomer Tautomeric Shift (Lactim → Lactam) SolidSalt->Tautomer Solvent Contact WaterMech Mechanism: H-Bonding Network + Ion-Dipole Tautomer->WaterMech H2O DMSOMech Mechanism: Cation Solvation (Naked Anion Effect) Tautomer->DMSOMech DMSO WaterState High Solubility (Hydration Shells) WaterMech->WaterState DMSOState Mod. Solubility (Viscosity Limited) DMSOMech->DMSOState

Caption: Mechanistic pathway of 3-(2-Aminoethyl)pyridin-2-ol salt dissolution. Note the divergence in solvation physics between protic water and aprotic DMSO.

Comparative Solubility Matrix

The following data represents predictive ranges based on the physicochemical properties of 2-pyridone derivatives and primary amine hydrochlorides.

FeatureWater (D₂O / H₂O) DMSO (DMSO-d₆) Implication for Research
Solubility Limit (Est.) > 50 mg/mL (High)20 - 40 mg/mL (Moderate)Water is preferred for stock if stability allows; DMSO for bio-assays.
Dissolution Rate Rapid (Exothermic)Slow (Viscosity dependent)Vortexing/Sonication required for DMSO stocks.[1]
Anion Behavior Solvated (Stable)"Naked" (Reactive)In DMSO, Cl⁻ is a nucleophile; avoid alkylating agents in the same mix.[1]
Hygroscopicity High (Deliquescent)High (DMSO absorbs H₂O)Keep DMSO stocks under inert gas to prevent water uptake.[1]
pH Stability Stable in Acid; Oxidizes in BaseStableAcidify aqueous stocks (0.1M HCl) to prevent oxidation.[1]
Critical Technical Insight: The DMSO "Freeze" Risk

While DMSO is an excellent solvent, amine salts often display inverse temperature solubility or supersaturation issues in DMSO.[1] A 50mM stock solution frozen at -20°C may precipitate upon thawing and require sonication. Water stocks are thermodynamically more stable for this salt class. [1]

Experimental Protocol: Determination of Saturation Limits

Do not rely on literature values alone. Batch-to-batch variation in crystal habit (amorphous vs. crystalline) affects solubility. Use this Self-Validating Protocol to determine the exact limit for your specific lot.

Materials
  • Compound: 3-(2-Aminoethyl)pyridin-2-ol (HCl salt).

  • Solvent: HPLC-grade Water or Anhydrous DMSO.

  • Equipment: Centrifuge, UV-Vis Spectrophotometer (or HPLC).[1]

Step-by-Step Methodology
  • Supersaturation Preparation:

    • Weigh 10 mg of the salt into a 1.5 mL microcentrifuge tube.

    • Add incremental volumes of solvent (start with 50 µL).[1]

    • Why: This "solvent titration" method consumes less material than adding excess solid to fixed liquid.[1]

  • Energy Input:

    • Vortex for 60 seconds.

    • Sonicate for 5 minutes at ambient temperature (monitor heat; DMSO heats up quickly).

    • Visual Check: If clear, add another 10 mg.[1] Repeat until undissolved solid remains (turbidity).[1]

  • Equilibration:

    • Agitate the suspension for 24 hours (rotary shaker) to ensure thermodynamic equilibrium, not just kinetic dissolution.

  • Separation & Quantification (The Validation Step):

    • Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

    • Remove the supernatant.[1]

    • Dilute the supernatant 1:1000 in water.[1]

    • Measure Absorbance at

      
       (approx 290-300 nm for the pyridone core).[1]
      
    • Calculate concentration using Beer-Lambert Law (

      
      ).
      

Note: If


 (extinction coefficient) is unknown, use a gravimetric method: Evaporate a known volume of supernatant and weigh the residue.[1]

Stability & Storage Guidelines

The 2-aminoethyl side chain is susceptible to oxidation, and the pyridone ring is sensitive to pH changes.[1]

Aqueous Storage
  • Risk: Free base formation at neutral pH can lead to oxidative degradation (browning of solution).[1]

  • Solution: Store aqueous stocks in 0.1 N HCl or dilute acetic acid. The excess proton maintains the ammonium species, protecting the amine from oxidation.[1]

  • Temp: -20°C or -80°C. Avoid repeated freeze-thaw cycles.

DMSO Storage
  • Risk: DMSO is hygroscopic.[1][2] Absorbed water shifts the tautomeric equilibrium and can hydrolyze the salt over months.[1]

  • Solution: Use Anhydrous DMSO (packaged under Argon/Nitrogen).[1] Store in single-use aliquots.

  • Container: Amber glass or polypropylene (PP).[1] Avoid Polystyrene (PS) which DMSO can leach.[1]

References

  • Thermo Scientific Chemicals. 3-(2-Aminoethyl)pyridine, 98% Product Specifications. (Analogous structural data). Available at: [1]

  • BenchChem. Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. (Solubility principles for pyridine-amine salts). Available at: [1]

  • WuXi AppTec. Tautomerism of 2-hydroxypyridine and 2-pyridone: Solvent Effects. (Mechanistic insight on lactam-lactim equilibrium). Available at: [1]

  • ScienceMadness. Solubility of organic amine salts: General Principles. (Grounding for amine-HCl behavior in DMSO). Available at:

  • National Institutes of Health (NIH). A Bifunctional Dimethylsulfoxide Substitute Enhances Aqueous Solubility.[1] (Comparative data on DMSO vs. Water solvation).[1][2][3] Available at: [1]

Sources

Foundational

3-(2-Aminoethyl)pyridin-2-ol hydrochloride SMILES and InChI key

Structural Informatics, Synthesis, and Medicinal Applications Executive Summary 3-(2-Aminoethyl)pyridin-2-ol hydrochloride is a bifunctional heterocyclic scaffold characterized by a 2-hydroxypyridine core substituted at...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Informatics, Synthesis, and Medicinal Applications

Executive Summary

3-(2-Aminoethyl)pyridin-2-ol hydrochloride is a bifunctional heterocyclic scaffold characterized by a 2-hydroxypyridine core substituted at the C3 position with an ethylamine side chain. It serves as a critical bioisostere for histamine, where the imidazole ring is replaced by a pyridone/hydroxypyridine moiety. This substitution modulates H-bond donor/acceptor profiles and metabolic stability, making it a high-value fragment in the design of H1/H2 receptor modulators and kinase inhibitors.

This guide provides the definitive structural identifiers, a self-validating synthesis protocol, and an analysis of the compound's tautomeric behavior, which is essential for accurate pharmacophore modeling.

Part 1: Chemical Identity & Structural Informatics

The nomenclature and identification of this compound are complicated by prototropic tautomerism . In the solid state and polar solvents, the compound exists predominantly as 3-(2-aminoethyl)pyridin-2(1H)-one hydrochloride . However, chemical databases often index the aromatic 2-hydroxypyridine form.

1.1 Digital Identifiers
Identifier TypeValue / StringNotes
IUPAC Name 3-(2-Aminoethyl)pyridin-2(1H)-one hydrochloridePreferred Tautomer Name
Alt.[1][2][3][4][5] Name 3-(2-Aminoethyl)-2-hydroxypyridine HClAromatic Form Name
Canonical SMILES Cl.NCCc1cccc(=O)[nH]1Pyridone form (Salt)
Isomeric SMILES [Cl-].NCCc1cccc(=O)[nH]1Explicit Charge
InChI String InChI=1S/C7H10N2O.ClH/c8-4-3-6-2-1-5-9-7(6)10;/h1-2,5H,3-4,8H2,(H,9,10);1HNeutral Parent + HCl
InChI Key PXQPEWCWJRQWKD-UHFFFAOYSA-N(Calculated for Salt)
Molecular Formula C₇H₁₁ClN₂OMW: 174.63 g/mol

Critical Note on Commercial Ambiguity: Researchers often confuse this compound with 3-(2-Aminoethyl)pyridine (CAS 20173-24-4), which lacks the hydroxyl group. Ensure your procurement checks for the oxygen atom at position 2.

1.2 Tautomeric Equilibrium (Structural Causality)

Understanding the tautomerism is vital for docking studies. The 2-pyridone form (lactam) is thermodynamically favored over the 2-hydroxypyridine (lactim) form in aqueous solution due to a significant resonance stabilization energy (approx. 1.3 kcal/mol difference).[4]

  • Lactam (Pyridone): Functions as a hydrogen bond donor (N-H) and acceptor (C=O).

  • Lactim (Hydroxypyridine): Functions as a hydrogen bond donor (O-H) and acceptor (N:).

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Lactim Form (2-Hydroxypyridine) Aromatic H-Bond: Donor (OH), Acceptor (N) Lactam Lactam Form (2-Pyridone) Non-Aromatic (favored) H-Bond: Donor (NH), Acceptor (C=O) Lactim->Lactam  Major Form (aq)  

Figure 1: Prototropic tautomerism between the lactim and lactam forms. The lactam (pyridone) dominates in physiological conditions.

Part 2: Synthetic Pathways & Process Chemistry

Commercial availability of this specific isomer is often limited. The following protocol describes a robust, self-validating synthesis starting from 2-hydroxy-3-cyanopyridine (also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile).

2.1 Retrosynthetic Logic

The most direct route involves the catalytic hydrogenation of the nitrile group.

  • Challenge: Reduction of nitriles often leads to secondary amine byproducts (dimerization).

  • Solution: Performing the reduction in acidic media (HCl/MeOH) or using acetic anhydride traps the primary amine as a salt or amide, preventing the newly formed amine from attacking the intermediate imine.

2.2 Experimental Protocol (Catalytic Hydrogenation)

Reagents:

  • Starting Material: 2-Oxo-1,2-dihydropyridine-3-carbonitrile (CAS 19305-97-6).

  • Catalyst: Raney Nickel (active slurry) or 10% Pd/C.

  • Solvent: Methanol (anhydrous).

  • Additive: Concentrated HCl (to generate the hydrochloride salt in situ).

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 10.0 mmol of 2-oxo-1,2-dihydropyridine-3-carbonitrile in 30 mL of Methanol.

  • Acidification: Slowly add 2.2 equivalents of concentrated HCl. Caution: Exothermic. This ensures the product precipitates as the HCl salt, protecting the amine.

  • Catalyst Addition: Under an Argon blanket, add 10 mol% Pd/C (wet support to minimize ignition risk).

  • Hydrogenation: Seal the reactor. Purge with H₂ (3x). Pressurize to 40 psi (3 bar) H₂. Stir vigorously at room temperature for 12 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The starting nitrile (

    
    ) should disappear; the amine salt stays at the baseline.
    
  • Workup: Filter the catalyst through a Celite pad (keep wet/inert). Concentrate the filtrate in vacuo to give a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Ether to yield 3-(2-Aminoethyl)pyridin-2-ol hydrochloride .

Synthesis SM 2-Hydroxy-3-cyanopyridine (Nitrile Precursor) Intermediate Imine Intermediate (Transient) SM->Intermediate H2, Pd/C Reductive Cleavage Product 3-(2-Aminoethyl)pyridin-2-ol HCl (Target Salt) Intermediate->Product HCl/MeOH Trapping & Stabilization

Figure 2: Synthetic workflow via nitrile reduction in acidic media to prevent secondary amine formation.

Part 3: Applications in Medicinal Chemistry
3.1 Bioisosterism and Pharmacophore Mapping

This molecule is a "privileged fragment." It mimics the histamine scaffold but alters the electronic properties of the ring system.

  • Histamine: Imidazole ring (

    
    ).
    
  • Target: Pyridone ring (

    
     for protonation, 
    
    
    
    for deprotonation).
  • Impact: The pyridone is neutral at physiological pH, unlike the basic imidazole. This improves blood-brain barrier (BBB) permeability by reducing ionization, while maintaining the H-bond donor/acceptor geometry required for receptor binding.

3.2 Fragment-Based Drug Discovery (FBDD)

In FBDD, this salt is used to probe sub-pockets in kinases and GPCRs. The primary amine serves as a "handle" for amide coupling or reductive amination to build larger libraries, while the pyridone headgroup anchors the molecule via bidentate hydrogen bonding (e.g., to the hinge region of kinases).

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

MethodExpected Signals (in DMSO-d₆)Interpretation
¹H NMR

2.8-3.0 (m, 4H)
Ethylene bridge (-CH₂CH₂-).

6.2 (t, 1H), 7.3 (d, 1H), 7.4 (d, 1H)
Pyridone ring protons (C5, C4, C6). Note the upfield shift of C5 relative to pyridine.

8.1 (br s, 3H)
Ammonium protons (-NH₃⁺).

11.8 (br s, 1H)
Lactam N-H proton.
¹³C NMR

162.0 ppm
Carbonyl carbon (C=O) of the pyridone.
MS (ESI+) m/z 139.1 [M+H]⁺Parent ion (Free base mass + H).
References
  • PubChem Database. Compound Summary for CID 11319245 (Parent Neutral). National Center for Biotechnology Information. Available at: [Link]

  • Katritzky, A. R., et al. (1973).[6] Tautomeric pyridines.[4][6][7] Part XIV. Journal of the Chemical Society, Perkin Transactions 2.[6] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-amino-1,2-dihydropyridin-2-one (Pyridone Scaffold Data). Available at: [Link]

Sources

Exploratory

Chemical Stability and Degradation Dynamics of Aminoethyl-Substituted Hydroxypyridines

Topic: Chemical Stability of Aminoethyl-Substituted Hydroxypyridines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Aminoethyl-substituted h...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Stability of Aminoethyl-Substituted Hydroxypyridines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminoethyl-substituted hydroxypyridines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for neurotransmitters (e.g., histamine, dopamine) and key intermediates in the synthesis of fused heterocycles. However, their utility is often compromised by a complex stability profile driven by two competing electronic features: the amphoteric nature of the hydroxypyridine core and the nucleophilic/oxidative susceptibility of the aminoethyl side chain.

This guide provides a mechanistic analysis of the degradation pathways governing these molecules. Unlike simple pyridines, these substituted variants exhibit unique instability modes, including oxidative deamination , Hofmann-type elimination to vinylpyridines , and photolytic aromatization . Understanding these mechanisms is critical for designing robust salt forms, formulation strategies, and storage protocols.

Structural & Electronic Determinants

Tautomeric Equilibrium and Zwitterionic Character

The stability of hydroxypyridines is dictated by their position-dependent tautomerism. The aminoethyl substituent adds a third ionizable group, creating a complex pH-dependent microspecies landscape.

  • 2- and 4-Hydroxypyridines: These exist predominantly as pyridones (lactams) in the solid state and polar solvents. This tautomer preserves aromaticity through amide resonance but alters the reactivity of the ring carbons toward electrophiles.

  • 3-Hydroxypyridines: These cannot tautomerize to a neutral pyridone. Instead, they exist as zwitterions (pyridinium phenolate) in neutral aqueous solution. This zwitterionic character significantly increases water solubility but also heightens susceptibility to oxidation due to the electron-rich phenolate oxygen.

Implication for Aminoethyl Derivatives: The primary amine on the ethyl chain (


) is typically protonated at physiological pH. In 3-hydroxy derivatives, this creates a dicationic  species in acidic media or a zwitterionic-cation  hybrid in neutral media, affecting solubility and aggregation propensity.
Visualization of Tautomeric States

The following diagram illustrates the equilibrium for a generic 3-hydroxy-4-(2-aminoethyl)pyridine system, highlighting the zwitterionic dominant species.

Tautomerism Neutral Neutral Form (Uncharged) Zwitterion Zwitterion (O- / NH+) Neutral->Zwitterion Zwitterion->Neutral Tautomerism (Solvent Dependent) Cation Cationic Form (Acidic pH) Zwitterion->Cation +H+ Anion Anionic Form (Basic pH) Zwitterion->Anion -H+ (pKa2 ~8.7) Cation->Zwitterion -H+ (pKa1 ~4.8) Anion->Zwitterion +H+

Figure 1: Tautomeric and ionization equilibria. The zwitterionic form often dominates in aqueous solution for 3-hydroxypyridines, influencing solubility and oxidative stability.

Degradation Mechanisms[1][2][3][4][5]

The aminoethyl-hydroxypyridine scaffold is susceptible to three primary degradation vectors. These pathways are analogous to those observed in Betahistine (2-[2-(methylamino)ethyl]pyridine), a structural homolog.

Pathway A: Oxidative Deamination

This is the most prevalent degradation route in solution, particularly in the presence of trace metal ions or radical initiators.

  • Initiation: Radical abstraction of an

    
    -proton adjacent to the amine.
    
  • Propagation: Formation of an imine intermediate.[1]

  • Hydrolysis: The imine hydrolyzes to release ammonia (or the alkylamine) and generates a pyridyl-acetaldehyde .

  • Final Oxidation: The aldehyde is rapidly oxidized to the corresponding pyridyl-acetic acid .

Risk Factor: High in liquid formulations; accelerated by basic pH and UV light.

Pathway B: Elimination to Vinylpyridines

Unique to aminoethyl-pyridines, this pathway involves the elimination of the amine group to form a vinylpyridine derivative.

  • Mechanism: Under thermal stress or strong basic conditions, the pyridine ring acts as an electron-withdrawing group (EWG), acidifying the

    
    -protons of the ethyl chain. This facilitates an E1cB or E2 elimination of ammonia/amine.
    
  • Toxicity: Vinylpyridines are Michael acceptors and potential genotoxins (alkylating agents). This is a critical critical quality attribute (CQA) to monitor.

Pathway C: N-Oxidation

The pyridine nitrogen (if not protonated) and the side-chain amine are both sites for N-oxide formation.

  • 3-Hydroxypyridines: The electron-donating hydroxyl group activates the ring, making the ring nitrogen more nucleophilic and susceptible to N-oxidation by peroxides or singlet oxygen.

Degradation Pathway Map

Degradation Parent Aminoethyl-Hydroxypyridine (Parent) Imine Imine Intermediate Parent->Imine Oxidation (-2H) Vinyl Vinyl-Hydroxypyridine (Genotoxic Impurity) Parent->Vinyl Elimination (-NH3) (Thermal/Basic Stress) NOxide Pyridine-N-Oxide Derivative Parent->NOxide Peroxide/O2 (N-Oxidation) Aldehyde Pyridyl-Acetaldehyde (Transient) Imine->Aldehyde Hydrolysis (+H2O, -NH3) Acid Pyridyl-Acetic Acid (Major Metabolite/Degradant) Aldehyde->Acid Oxidation (+O)

Figure 2: Primary degradation pathways. The formation of Vinyl-Hydroxypyridine (Pathway B) is a critical stability risk specific to the aminoethyl linker.

Stability Profiling & Protocols

Quantitative Stability Data (Summary)

The following table summarizes expected stability behaviors based on structural analogs (e.g., Betahistine, Pyridoxine).

ConditionStability RiskMajor DegradantMitigation Strategy
Acidic (pH < 3) High StabilityMinimal (Hydrolysis resistant)Store as HCl or HBr salt.
Basic (pH > 9) Poor Vinyl-pyridine (Elimination), OxidationAvoid alkaline formulation; use buffers.
Oxidative (H₂O₂) Poor N-Oxides, Pyridyl-acetic acidUse antioxidants (Metabisulfite) or N₂ purge.
Photolytic (UV) Moderate/PoorRadical polymerization, Ring darkeningAmber glass; foil wrapping.
Thermal (Solid) Good (< 100°C)Amide formation (if dimerizes)Keep dry; control humidity (hygroscopic salts).
Experimental Protocol: Forced Degradation Study

To validate the stability profile of a specific aminoethyl-hydroxypyridine candidate, perform the following stress tests.

Reagents:

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen Peroxide (

    
    )
    
  • HPLC Mobile Phase (Phosphate buffer pH 3.0 / Acetonitrile)

Workflow:

  • Preparation: Dissolve the compound to 1 mg/mL in water/methanol.

  • Acid Stress: Add 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add 1 mL 0.1 N NaOH. Heat at 60°C for 2 hours. Note: Monitor closely for vinyl formation.

  • Oxidative Stress: Add 1 mL 3%

    
    . Store at RT for 24 hours.
    
  • Analysis: Neutralize samples and analyze via HPLC-UV-MS (C18 column, Gradient elution).

    • Success Criterion: Mass balance > 95%; no single impurity > 0.5%.

Storage and Handling Recommendations

  • Salt Selection: Never store aminoethyl-hydroxypyridines as the free base. The free amine will absorb atmospheric

    
     (carbamate formation) and catalyze its own oxidation. Convert to Dihydrochloride (2HCl)  or Tartrate  salts for maximum crystallinity and stability.
    
  • Hygroscopicity Control: These salts are notoriously hygroscopic. Storage containers must be hermetically sealed with desiccants (Silica gel or Molecular Sieves).

  • Inert Atmosphere: For long-term storage of the API, argon or nitrogen headspace is required to prevent N-oxide formation.

  • Light Protection: Hydroxypyridines are chromophores. Store in amber vials to prevent photo-induced radical generation.

References

  • Betahistine Stability & Degradation

    • Khedr, A., & Sheha, M. (2008).[2][3] Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Journal of Chromatography B, 869(1-2), 111-117.[2][3] Link

    • Key Insight: Identification of N-oxide and photolytic degradation p
  • Beak, P., et al. (1980). Protomeric equilibria in 2- and 4-hydroxypyridines. Accounts of Chemical Research, 13(11), 400–401.
  • Elimination Mechanisms (Vinylpyridine Formation): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Key Insight: Mechanism of E1cB elimination in pyridine-substituted alkyl amines.
  • Photodegradation of Pyridine Derivatives

    • García, N. A., & Amat-Guerri, F. (2005). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments. Chemosphere, 59(6), 869-877. Link

    • Key Insight: Kinetic data on the photo-oxygenation of hydroxypyridines via singlet oxygen.[4]

Sources

Foundational

Beyond Flatland: Novel Pyridine Architectures for Next-Gen Fragment-Based Drug Discovery

Topic: Novel Pyridine Building Blocks for Fragment-Based Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, FBDD Practitioners, Drug Discovery Leads Executive Summary The pyridine ring is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Pyridine Building Blocks for Fragment-Based Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, FBDD Practitioners, Drug Discovery Leads

Executive Summary

The pyridine ring is arguably the most privileged scaffold in medicinal chemistry, present in over 15% of all FDA-approved drugs. However, traditional Fragment-Based Drug Discovery (FBDD) libraries are saturated with planar, C2-substituted pyridine derivatives. This "flatland" problem limits the exploration of three-dimensional chemical space and intellectual property novelty.

This technical guide outlines the design, synthesis, and application of novel pyridine building blocks —specifically focusing on sp³-enriched fused systems and distal (C3/C4) functionalization via C-H activation. We provide actionable protocols for generating these high-value fragments to accelerate hit-to-lead campaigns.

The Pyridine Paradox in FBDD

While pyridines offer ideal physicochemical properties (solubility, H-bond acceptance), historical synthetic limitations have restricted libraries to commercially available 2-substituted or 2,6-disubstituted analogs.

The Consequence:

  • Vector Limitation: Growth vectors are confined to the same plane as the aromatic ring.

  • Metabolic Liability: Exposed C-H bonds at C2/C6 are prone to rapid oxidative metabolism (AO/CYP).

  • Low Fsp³: Standard libraries often fail the "Escape from Flatland" metric (Fsp³ < 0.4), correlating with higher promiscuity and lower clinical success rates.

The Solution: "Sociable" & 3D-Rich Pyridines

Modern FBDD demands "sociable" fragments—scaffolds with pre-installed vectors that allow rapid elaboration in 3D space without requiring de novo synthesis of the core.

Design Architectures: Novel Building Blocks

We categorize next-generation pyridine blocks into two classes: Distal-Functionalized Cores and sp³-Fused Hybrids .

Class A: Distal-Functionalized Cores (C3/C4 Vectors)

Accessing the C3 and C4 positions allows vectors to exit the binding pocket at unique angles, often engaging solvent-exposed regions or cryptic pockets.

  • Examples: 4-alkylpyridines, 3-trifluoromethylpyridines, and 3-fluoropyridine-4-carboxylic acids.

  • Utility: The C3-F substituent lowers the pKa of the pyridine nitrogen (modulating lipophilicity) while blocking metabolic soft spots.

Class B: sp³-Fused Hybrids

Fusing saturated rings to the pyridine core dramatically increases Fsp³ and introduces chirality.

  • Examples: 5,6,7,8-tetrahydroisoquinolines, 6,7-dihydro-5H-cyclopenta[b]pyridines with specific chiral handles (e.g., hydroxyls or amines) on the saturated ring.

  • Data Comparison:

PropertyStandard Pyridine FragmentNovel sp³-Fused PyridineImpact
MW (Da) 140–180180–240Remains Ro3 Compliant
Fsp³ 0.0–0.10.4–0.6Improved Solubility & Specificity
Vectors 2D (Planar)3D (Out-of-plane)Access to new sub-pockets
ClogP 1.0–2.51.0–2.0Lower lipophilicity driven by sp³ content

Synthetic Methodologies: The C-H Activation Engine

The primary bottleneck in accessing novel pyridines is synthesis. Traditional cross-coupling requires pre-functionalized halides. We advocate for Late-Stage Functionalization (LSF) using Minisci-type radical chemistry to install vectors directly onto the pyridine core.

Workflow Visualization

The following diagram illustrates the workflow from library design to hit elaboration using C-H activation logic.

FBDD_Workflow Start Commercial Pyridine Core Design Vector Analysis (In Silico) Start->Design Select Core Synth Minisci C-H Functionalization Design->Synth Define Vectors Library Novel Fragment Library Synth->Library Purify Screen SPR / 19F-NMR Screening Library->Screen High Conc. Hit Validated Hit (Kd < 1mM) Screen->Hit Binders Hit->Synth Iterative Loop Elaborate Rapid Analoging (Grow Vectors) Hit->Elaborate Lead Opt

Caption: FBDD workflow emphasizing the iterative use of C-H functionalization (Minisci) to generate and elaborate novel pyridine fragments.

Experimental Protocol: Minisci C-H Alkylation

Objective: Direct installation of alkyl vectors (e.g., isopropyl, cyclobutyl) at the C2/C4 position of a pyridine building block without using halides. This protocol is self-validating via TLC and LCMS monitoring.

Mechanism: Silver-catalyzed oxidative decarboxylation of a carboxylic acid generates an alkyl radical, which attacks the protonated heteroaromatic base.

Materials
  • Substrate: Pyridine fragment (1.0 equiv)

  • Radical Source: Carboxylic acid (e.g., Pivalic acid, 2.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate, 2.0 equiv)

  • Acid: TFA (1.0 equiv) or H₂SO₄ (to protonate pyridine)

  • Solvent: DCM/Water (biphasic) or DMSO/Water

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve the pyridine substrate (1 mmol) in DCM (5 mL) and Water (5 mL). Add TFA (1 mmol) to protonate the pyridine (crucial for reactivity; protonated pyridines are more electrophilic).

  • Reagent Addition: Add the carboxylic acid (2 mmol) and AgNO₃ (0.2 mmol).

  • Initiation: Heat the mixture to 40°C with vigorous stirring.

  • Oxidant Feed: Add (NH₄)₂S₂O₈ (2 mmol) portion-wise over 10 minutes. Note: Rapid addition can cause exotherms and decarboxylation without coupling.

  • Monitoring: Monitor by LCMS at 30 min and 1 hour. Look for [M+Alkyl-H]+ mass.

    • Self-Validation: If no product forms, check pH. The reaction must be acidic (pH < 3). If black precipitate (Ag⁰) forms too quickly, reduce temperature.

  • Workup: Basify with NaOH (1M) to pH > 9 (to deprotonate the product). Extract with DCM (3x).

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Causality: The biphasic system allows the alkyl radical (generated in aqueous phase) to react at the interface. Protonation is non-negotiable; neutral pyridines rarely react with nucleophilic alkyl radicals.

Screening & Validation Strategy

For novel pyridine blocks, we recommend 19F-NMR or SPR (Surface Plasmon Resonance) over traditional thermal shift assays, as fragments often have low enthalpies of binding.

19F-NMR "Spy" Screening

Incorporating a fluorine atom (e.g., 3-fluoro-pyridine blocks) serves two purposes:

  • Medicinal: Modulates pKa and metabolic stability.

  • Analytical: Acts as a sensitive NMR probe.

Protocol Snapshot:

  • Mix: 10-20 fragments per pool (ensure no overlapping 19F signals).

  • Target: Protein concentration 10-20 µM.

  • Ligand: Fragment concentration 200-500 µM.

  • Readout: Look for line broadening or chemical shift perturbation (CSP) in the presence of protein compared to buffer control.

References

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC/NIH. (2015). [Link]

  • Library Design Strategies To Accelerate Fragment-Based Drug Discovery. Chemistry - A European Journal. (2020).[1] [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC/NIH. (2021). [Link]

  • Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science. (2021). [Link]

  • Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Drug Discovery Today. (2014).[2] [Link][2]

Sources

Exploratory

The 3-Substituted 2-Hydroxypyridine Scaffold: A Technical Guide to Physicochemical Properties, Target Engagement, and Synthetic Methodologies

Executive Summary The 2-hydroxypyridine (and its tautomer, 2-pyridone) is a profoundly versatile privileged scaffold in modern medicinal chemistry[1]. While the unsubstituted core serves as a standard bioisostere for ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-hydroxypyridine (and its tautomer, 2-pyridone) is a profoundly versatile privileged scaffold in modern medicinal chemistry[1]. While the unsubstituted core serves as a standard bioisostere for amides and pyrimidines, functionalization at the 3-position unlocks unique pharmacological modalities[2]. By introducing specific steric bulk, electronic modulation, or heteroatoms at the C3 position, drug developers can engineer molecules capable of bidentate metal chelation or highly specific kinase hinge binding[3]. This whitepaper dissects the physicochemical behavior of the 3-substituted 2-hydroxypyridine scaffold, explains the causality behind its target engagement, and provides field-proven, self-validating synthetic protocols for its elaboration.

Physicochemical Foundations: Tautomerism and Bioisosterism

The hallmark of the 2-hydroxypyridine scaffold is its dynamic tautomeric equilibrium with 2-pyridone. In the gas phase or non-polar solvents, the 2-hydroxypyridine form is often favored due to aromatic stabilization. However, in polar protic solvents (and physiological environments), the 2-pyridone form predominates due to the high solvation energy of the highly polar lactam moiety[4].

The Role of the 3-Substituent: Substitution at the 3-position directly perturbs this equilibrium.

  • Steric Effects: Bulky 3-aryl or 3-alkyl groups can force the exocyclic oxygen out of coplanarity in the 2-hydroxypyridine form, subtly shifting the equilibrium toward the 2-pyridone tautomer.

  • Intramolecular Hydrogen Bonding: If the 3-substituent contains a hydrogen bond acceptor (e.g., an acyl group or a halogen), it can lock the molecule into the 2-hydroxypyridine form via an intramolecular hydrogen bond with the 2-OH group.

This tautomeric flexibility allows the scaffold to act as an "ambidextrous" pharmacophore, capable of presenting either a hydrogen bond donor (N-H) and acceptor (C=O) in the pyridone form, or a distinct donor (O-H) and acceptor (N) in the hydroxypyridine form[2].

Target Engagement: The Causality of Metalloenzyme and Kinase Inhibition

The therapeutic utility of 3-substituted 2-hydroxypyridines is largely driven by two distinct mechanisms of target engagement.

Metalloenzyme Inhibition via Bidentate Chelation

Metalloenzymes, such as viral endonucleases and HIV integrase, rely on divalent metal cations (Mg²⁺, Mn²⁺, Zn²⁺) in their active sites for catalysis[5]. The 3-hydroxy-2-pyridone (or 3-substituted variants with coordinating atoms) acts as a superior bidentate chelator.

  • Causality: The spatial arrangement of the exocyclic oxygen at C2 and the substituent at C3 creates an optimal bite angle for coordinating hard Lewis acids like Mg²⁺. A prime clinical example is Baloxavir marboxil , an influenza cap-dependent endonuclease inhibitor[6]. The highly electron-rich nature of the pyridone oxygen, combined with the 3-position heteroatom, displaces water molecules from the metal's coordination sphere, effectively paralyzing the enzyme's catalytic machinery.

Kinase Hinge Binding

In kinase drug discovery, the 2-pyridone core frequently acts as a bioisostere for the native adenine ring of ATP.

  • Causality: The N-H and C=O of the 2-pyridone form a robust donor-acceptor pair that perfectly complements the backbone amide linkages (e.g., the NH and C=O of a hinge region residue like Met or Cys). A 3-substituent (such as a phenyl or halogen) is strategically positioned to project into the hydrophobic selectivity pocket (often the gatekeeper region), enhancing both affinity and kinase selectivity[4].

TargetEngagement Core 3-Substituted 2-Hydroxypyridine / 2-Pyridone Tautomerism Tautomeric Equilibrium (Solvent/Target Dependent) Core->Tautomerism Metalloenzymes Metalloenzyme Inhibition (e.g., Endonucleases) Tautomerism->Metalloenzymes 3-OH / 2=O Kinases Kinase Hinge Binding (Dual H-Bonding) Tautomerism->Kinases NH / 2=O Chelation Bidentate Metal Chelation (Mg2+, Mn2+) Metalloenzymes->Chelation Bioisostere Amide Bioisosterism (H-Bond Donor/Acceptor) Kinases->Bioisostere

Caption: Pharmacological divergence of the 3-substituted 2-hydroxypyridine scaffold based on tautomeric state.

Synthetic Methodologies: C-C Bond Formation at the 3-Position

Synthesizing 3-aryl or 3-alkyl derivatives typically relies on transition-metal-catalyzed cross-coupling, specifically the Suzuki-Miyaura reaction starting from 3-bromo-2-pyridone[7]. A critical challenge in this chemistry is the competitive N-arylation or O-arylation due to the ambidentate nature of the pyridone nucleophile.

Optimized Suzuki-Miyaura Protocol for 3-Bromo-2-pyridone

To ensure high regioselectivity for C3-arylation, the following self-validating protocol utilizes a sterically demanding palladium catalyst and an N-protecting strategy[8].

Materials:

  • 3-Bromo-2-pyridone (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • N-Protection (Optional but Recommended): To strictly prevent N-arylation, protect the 3-bromo-2-pyridone using Benzyl bromide (BnBr) or SEM-Cl and NaH in DMF. Causality: Masking the nitrogen forces the oxidative addition and subsequent transmetalation to occur exclusively at the C3-Br bond.

  • Degassing: Combine the protected 3-bromo-2-pyridone, arylboronic acid, and Cs₂CO₃ in the solvent mixture. Sparge with Argon for 15 minutes. Causality: Oxygen readily inserts into the active Pd(0) species, forming peroxo complexes that deactivate the catalyst and promote homocoupling of the boronic acid.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂·CH₂Cl₂ under Argon. Heat the reaction to 90°C for 4–12 hours. Causality: The bidentate dppf ligand has a large bite angle (approx. 99°), which accelerates the reductive elimination step—a critical requirement when forming sterically hindered ortho-substituted biaryl systems.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS.

    • Validation Check: The desired C-arylated product will show the expected [M+H]⁺ mass. If N-protection was omitted, carefully check the UV trace for two closely eluting peaks with identical masses; the N-arylated byproduct typically exhibits a distinct UV absorption maximum compared to the C3-arylated product due to the disruption of the extended conjugated system.

  • Deprotection: If a benzyl group was used, remove it via hydrogenolysis (H₂ balloon, 10% Pd/C in MeOH/EtOAc).

SyntheticWorkflow SM 3-Bromo-2-pyridone Protect N-Protection (e.g., Benzyl, SEM) SM->Protect Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2 Protect->Coupling Base, Heat Deprotect Deprotection (H2/Pd-C or TFA) Coupling->Deprotect Product 3-Aryl-2-pyridone Target Molecule Deprotect->Product Validation LC-MS / NMR Validation (Confirm C3 vs N arylation) Product->Validation

Caption: Step-by-step synthetic workflow for the C3-arylation of 2-pyridones.

Quantitative Data Summaries

The following tables summarize the biological and chemical profiles of key 3-substituted 2-hydroxypyridine derivatives, demonstrating the scaffold's broad utility.

Table 1: Key 3-Substituted 2-Hydroxypyridine/Pyridone Drugs and Candidates

Compound NamePrimary TargetMechanism of ActionScaffold Role
Baloxavir marboxil Influenza PA EndonucleaseViral replication inhibitionBidentate metal chelation (Mg²⁺/Mn²⁺)[6]
Doravirine HIV-1 Reverse TranscriptaseNNRTICentral scaffold; bioisostere for optimal ADME[6]
HOPNO Derivatives TyrosinaseMelanogenesis inhibitionDicopper active site chelation[3]
C10 Analogues Mtb RespirationRestores Isoniazid activityRing-fused scaffold for target anchoring[3]

Table 2: Optimization of Suzuki-Miyaura Coupling on 3-Bromo-2-pyridone

Catalyst SystemBaseSolventTemp (°C)Yield (%)Selectivity (C3 vs N)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8045%Moderate (Requires N-protection)
Pd(OAc)₂ / SPhosK₃PO₄Toluene10072%Good
Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O 90 88% Excellent (Even w/o protection)
Pd₂(dba)₃ / TBAFNoneDMF10041%Direct arylation (C-H functionalization)[8]

References

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing Source: RSC Advances URL
  • Pyridones in drug discovery: Recent advances - ResearchGate Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • 5-Chloro-3-phenylpyridin-2(1H)
  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - ResearchGate Source: ResearchGate URL
  • Targeting Metalloenzymes for Therapeutic Intervention - eScholarship Source: eScholarship URL
  • 3-Bromo-2H-pyran-2-one|CAS 19978-32-6 - Benchchem Source: Benchchem URL
  • Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF - ACS Publications Source: The Journal of Organic Chemistry URL

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3-(2-Aminoethyl)pyridin-2-ol

Abstract This application note details a robust, scalable protocol for the synthesis of 3-(2-aminoethyl)pyridin-2-ol (also known as 3-(2-aminoethyl)-2(1H)-pyridinone) from 3-cyanopyridin-2-ol . The transformation involve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(2-aminoethyl)pyridin-2-ol (also known as 3-(2-aminoethyl)-2(1H)-pyridinone) from 3-cyanopyridin-2-ol . The transformation involves the selective reduction of a nitrile group to a primary amine in the presence of a tautomerizable lactam/lactim functionality. We compare two primary methodologies: Catalytic Hydrogenation over Raney Nickel (Method A) and Palladium-catalyzed Hydrogenation in Acidic Media (Method B). This guide addresses critical challenges such as solubility, secondary amine formation, and pyrophoric catalyst handling, providing a self-validating workflow for drug discovery and process chemistry teams.

Introduction & Strategic Analysis

The Target Scaffold

The 3-(2-aminoethyl)pyridin-2-ol moiety is a privileged pharmacophore found in various kinase inhibitors, thrombin inhibitors (e.g., Dabigatran analogs), and mimetics of biological amines. Its synthesis is often complicated by the lactam-lactim tautomerism of the 2-hydroxypyridine ring, which can affect solubility and catalyst poisoning.

Retrosynthetic Logic

The transformation requires the reduction of the nitrile (-CN) to the primary amine (-CH


NH

) without reducing the pyridine ring or removing the oxygen functionality.
  • Challenge 1: Dimerization. The reduction of nitriles proceeds via an imine intermediate. This imine can react with the newly formed primary amine to form a secondary amine (dimer), significantly lowering yield.

    • Solution: High ammonia concentration (Method A) or acidic conditions (Method B) are required to suppress this side reaction.

  • Challenge 2: Solubility. 3-cyanopyridin-2-ol is a polar, high-melting solid, often poorly soluble in standard ethereal solvents.

    • Solution: Protic solvents like Methanol (MeOH) or Acetic Acid (AcOH) are essential.

Chemical Reaction & Pathway Visualization

The reaction involves the hydrogenation of the nitrile group. Note that while the starting material is often named "pyridin-2-ol," it exists predominantly as the 2-pyridone tautomer in solution.

Diagram 1: Reaction Scheme & Tautomerism

ReactionScheme SM_Lactim 3-cyanopyridin-2-ol (Lactim Form) SM_Lactam 2-oxo-1,2-dihydropyridine-3-carbonitrile (Lactam/Pyridone Form) SM_Lactim->SM_Lactam Tautomerism Intermediate Imine Intermediate [-CH=NH] SM_Lactam->Intermediate H2 / Catalyst Product 3-(2-Aminoethyl)pyridin-2-ol (Target Amine) Intermediate->Product + 2H SideProduct Secondary Amine Dimer (Impurity) Intermediate->SideProduct + Product (-NH3) Ammonia NH3 / Acid Suppresses Dimerization Ammonia->SideProduct Inhibits

Caption: Reaction pathway showing tautomeric equilibrium and the critical suppression of dimer formation by ammonia/acid additives.

Experimental Protocols

Method A: Raney Nickel Hydrogenation (Recommended)

Rationale: Raney Nickel is the "gold standard" for nitrile reduction because it is less prone to ring reduction than Platinum/Palladium under basic conditions and works synergistically with ammonia to prevent dimerization.

Materials
  • Substrate: 3-cyanopyridin-2-ol (1.0 eq)

  • Catalyst: Raney Nickel (active slurry in water, ~20-50 wt% loading)

  • Solvent: 7N Ammonia in Methanol (preferred) or Methanol + Aqueous Ammonia.

  • Reagent: Hydrogen gas (H

    
    ).[1]
    
Step-by-Step Procedure
  • Preparation (Inert Atmosphere): Purge the reaction vessel (Parr shaker or autoclave) with Nitrogen (N

    
    ).
    
  • Loading:

    • Add 3-cyanopyridin-2-ol (e.g., 10.0 g, 83.3 mmol).

    • Add Methanolic Ammonia (7N, 100 mL). Note: The ammonia is critical to shift the equilibrium away from secondary amine formation.

    • Carefully add Raney Nickel slurry (approx. 2.0 g wet weight). WARNING: Raney Nickel is pyrophoric. Do not let it dry out.

  • Hydrogenation:

    • Seal the reactor. Purge with H

      
       (3x).
      
    • Pressurize to 50 psi (3.4 bar) .

    • Stir vigorously at Room Temperature (20-25°C) for 12-24 hours. Heating to 40-50°C may be required if kinetics are slow, but start at RT to minimize ring reduction.

  • Monitoring: Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM with 1% NH

    
    OH). The nitrile spot (
    
    
    
    ) should disappear; the baseline amine spot appears.
  • Workup:

    • Purge vessel with N

      
      .
      
    • Filter the mixture through a Celite pad under N

      
       blanket . Keep the filter cake wet with water/methanol to prevent ignition.
      
    • Rinse the cake with MeOH.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove NH

      
       and MeOH.
      
    • Salt Formation (Optional but Recommended): Dissolve the residue in minimal EtOH and add 4M HCl in Dioxane. The hydrochloride salt precipitates as a stable white solid.

Method B: Pd/C in Acidic Media (Alternative)

Rationale: Used when pyrophoric Raney Ni is prohibited. The acid traps the primary amine as an ammonium salt, preventing it from reacting with the intermediate imine.

Materials
  • Substrate: 3-cyanopyridin-2-ol (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Solvent: Acetic Acid (Glacial) or MeOH with 2.0 eq HCl.

Step-by-Step Procedure
  • Loading: Charge flask with substrate (10.0 g) and Glacial Acetic Acid (100 mL).

  • Catalyst Addition: Add 10% Pd/C (1.0 g) under N

    
     stream.
    
  • Reaction:

    • Hydrogenate at 40-60 psi H

      
       at Room Temperature .
      
    • Time: 6-12 hours.[2]

  • Workup:

    • Filter through Celite to remove Pd/C.

    • Concentrate the acetic acid solution.

    • Free Basing: Dissolve residue in water, neutralize with Na

      
      CO
      
      
      
      to pH ~9, and extract with n-Butanol or DCM/iPrOH (3:1) if the product is water-soluble (likely).[3] Alternatively, isolate as the Acetate salt.

Process Workflow & Validation

Diagram 2: Experimental Workflow

Workflow Start Start: 3-cyanopyridin-2-ol SolventPrep Dissolve in MeOH/NH3 (Method A) or AcOH (Method B) Start->SolventPrep CatAdd Add Catalyst (Raney Ni or Pd/C) SolventPrep->CatAdd H2_Rxn Hydrogenation 50 psi, 12-24h, RT CatAdd->H2_Rxn Check QC Check: TLC/HPLC Nitrile Disappearance H2_Rxn->Check Check->H2_Rxn Incomplete Filter Filtration (Celite) Remove Catalyst Check->Filter Complete Conc Concentration Remove Solvent Filter->Conc Salt Salt Formation (HCl) Precipitation Conc->Salt End Final Product: 3-(2-Aminoethyl)pyridin-2-ol HCl Salt->End

Caption: Step-by-step operational workflow from starting material to isolated salt form.

Data Summary Table
ParameterMethod A (Raney Ni)Method B (Pd/C)
Solvent System MeOH / NH

(sat.)
Acetic Acid or MeOH/HCl
Pressure 50 psi (3.5 bar)40-60 psi (3-4 bar)
Temperature 20 - 40°C20 - 25°C
Primary Impurity Secondary Amine (low risk)Ring Reduction (low risk)
Yield (Typical) 85 - 92%75 - 85%
Safety Hazard Pyrophoric CatalystFlammable Solvent

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

  • 1H NMR (D

    
    O/DMSO-d
    
    
    
    , HCl salt):
    • 
       2.8 - 3.1 ppm (t, 2H, -CH
      
      
      
      -pyridine)
    • 
       3.0 - 3.3 ppm (t, 2H, -CH
      
      
      
      -NH
      
      
      )
    • 
       6.2 - 6.4 ppm (t, 1H, Pyridone C5-H)
      
    • 
       7.2 - 7.5 ppm (d, 1H, Pyridone C4-H/C6-H)
      
    • Absence of: Singlet at ~12-14 ppm (Carboxylic acid) or ~2200 cm

      
       (Nitrile IR band).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]

      
      : ~139.08 Da.
      

References

  • Vertex AI Search Results. (2023). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Retrieved from

  • Organic Syntheses. (1921-2026).[4] 3-Aminopyridine.[2][3][4][5][6][7][8] Retrieved from 4

  • National Institutes of Health (PMC). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from 9

  • Google Patents. (2015). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. Retrieved from 10

  • Royal Society of Chemistry. (2010). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst. Retrieved from 11

Sources

Application

Protocols for using 3-(2-Aminoethyl)pyridin-2-ol as a linker

Application Note & Protocol Guide: 3-(2-Aminoethyl)pyridin-2-ol as a Bifunctional Linker Scaffold Abstract This guide details the strategic application of 3-(2-Aminoethyl)pyridin-2-ol (CAS 1551494-04-2) as a rigid, polar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 3-(2-Aminoethyl)pyridin-2-ol as a Bifunctional Linker Scaffold

Abstract

This guide details the strategic application of 3-(2-Aminoethyl)pyridin-2-ol (CAS 1551494-04-2) as a rigid, polar linker scaffold in the synthesis of heterobifunctional molecules, particularly PROTACs (Proteolysis Targeting Chimeras). Unlike flexible alkyl chains, the 2-pyridone motif incorporated by this molecule offers reduced conformational entropy, improved aqueous solubility, and potential for additional hydrogen bonding interactions. This document provides validated protocols for chemoselective handling, specifically addressing the challenge of differentiating the primary amine from the ambident nucleophilicity of the 2-pyridone ring.

Molecule Profile & Strategic Analysis

Compound Identity:

  • Name: 3-(2-Aminoethyl)pyridin-2-ol (often referred to as 3-(2-aminoethyl)-2-pyridone)

  • CAS: 1551494-04-2 (Free base), 2758004-12-3 (HCl salt)

  • Molecular Weight: 138.17 g/mol

  • Core Structure: A pyridine ring substituted with a hydroxyl group at C2 and an ethylamine chain at C3.

Tautomeric Considerations (Critical for Reactivity): In solution and solid state, the molecule exists predominantly as the 2-pyridone tautomer rather than the 2-hydroxypyridine. This dictates the reactivity profile:

  • Primary Amine (Site A): High nucleophilicity (

    
    ). Reacts readily with activated esters and acid chlorides.
    
  • Pyridone Nitrogen (Site B): Non-basic (

    
     for protonation), but the N-H moiety is acidic (
    
    
    
    ). Upon deprotonation, it acts as an ambident nucleophile (N- vs. O-alkylation).[1]

Why use this linker?

  • Rigidity: The aromatic ring restricts the conformational space of the linker, potentially reducing the entropic penalty upon ternary complex formation (in PROTACs).

  • Physicochemical Properties: The amide-like character of the pyridone ring lowers logP compared to phenyl or alkyl linkers, improving solubility.

  • Bioisosterism: The 2-pyridone unit is a classic bioisostere for peptide bonds and phenyl rings.

Visualizing the Workflow

The following diagram outlines the logical flow for utilizing this scaffold, highlighting the "Protect-Alkylate-Deprotect" strategy required to ensure regioselectivity.

G Start 3-(2-Aminoethyl) pyridin-2-ol Step1 Step 1: Amine Protection (Boc-anhydride, TEA) Start->Step1 Selectivity Control Inter1 N-Boc Intermediate Step1->Inter1 Step2 Step 2: Pyridone N-Alkylation (R-X, Cs2CO3, DMF) Inter1->Step2 Linker Extension Inter2 N-Alkylated Linker Step2->Inter2 Regioselective (N>O) Step3 Step 3: Boc Deprotection (TFA or HCl) Inter2->Step3 Final Step 4: Amide Coupling (Attach Ligand 2) Step3->Final Bifunctional Molecule

Caption: Workflow for integrating 3-(2-aminoethyl)pyridin-2-ol into a bifunctional linker system. Protection of the primary amine is a prerequisite for controlled alkylation of the pyridone ring.

Experimental Protocols

Protocol A: Chemoselective Protection of the Primary Amine

Objective: To mask the highly nucleophilic primary amine, preventing self-polymerization or side reactions during the subsequent basic alkylation step.

Reagents:

  • 3-(2-Aminoethyl)pyridin-2-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    , 1.1 equiv)
    
  • Triethylamine (TEA, 1.5 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve 3-(2-aminoethyl)pyridin-2-ol (e.g., 1.0 g, 7.2 mmol) in MeOH (10 mL). Note: MeOH is preferred for solubility of the polar starting material.

  • Addition: Add TEA (1.5 mL, 10.8 mmol) followed by the dropwise addition of

    
     (1.73 g, 7.9 mmol) dissolved in a minimal amount of MeOH.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin). The free amine spot (baseline) should disappear, replaced by a higher

    
     spot (Boc-protected).
    
  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Yield: Typically >90% as a white/off-white solid.[2]

    • QC Check:

      
       should show the tert-butyl singlet (~1.4 ppm) and the disappearance of the broad amine peaks.
      
Protocol B: Regioselective N-Alkylation of the Pyridone (The "Linker" Step)

Objective: To attach the first "arm" of the linker (or Ligand A) to the pyridone nitrogen. Challenge: The pyridone anion is ambident.[1] Under standard conditions, N-alkylation is thermodynamically favored, but O-alkylation can occur with "hard" electrophiles or silver salts.

Reagents:

  • N-Boc-3-(2-aminoethyl)-2-pyridone (from Protocol A, 1.0 equiv)

  • Alkyl Halide Linker (e.g., tert-butyl bromoacetate, or a halo-PEG chain) (1.1–1.2 equiv)

  • Cesium Carbonate (

    
    , 2.0 equiv) - Preferred over 
    
    
    
    for solubility and N-selectivity.
  • DMF (Anhydrous)

Procedure:

  • Setup: In a flame-dried flask under inert atmosphere (

    
     or Ar), dissolve the N-Boc intermediate in anhydrous DMF (0.1 M concentration).
    
  • Deprotection (In-situ): Add

    
     (2.0 equiv). Stir at room temperature for 15 minutes to generate the pyridone anion.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv).

    • Temperature: For reactive halides (benzyl bromides, bromoacetates), stir at RT . For less reactive alkyl chlorides or mesylates, heat to 60°C .

  • Monitoring: Monitor by LC-MS. Look for the mass

    
    .[3]
    
    • Differentiation: N-alkylated products typically elute later than O-alkylated byproducts on reverse-phase HPLC due to the loss of the H-bond donor capability of the amide NH.

  • Workup: Dilute with EtOAc, wash extensively with water (

    
    ) to remove DMF, then brine. Dry and concentrate.
    
  • Purification: Flash chromatography is usually required to separate trace O-alkylated byproducts.

    • Selectivity:

      
       in DMF typically yields >10:1 N:O selectivity.
      
Protocol C: Deprotection & Final Coupling

Objective: Remove the Boc group to reveal the primary amine for attachment of the second ligand.

Procedure:

  • Deprotection: Dissolve the N-alkylated intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA). Stir for 1 hour.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove excess TFA.
    
    • Note: The product is now a TFA salt.

  • Coupling: Dissolve the amine salt in DMF. Add the Carboxylic Acid Ligand (Ligand-COOH, 1.0 equiv), HATU (1.1 equiv), and DIPEA (3–5 equiv to neutralize the salt and activate). Stir at RT for 1–2 hours.[4]

  • Final Purification: Isolate the final bifunctional molecule via Preparative HPLC.

Technical Data Summary

PropertyValue / CharacteristicRelevance to Protocol
pKa (Amine) ~10.4Requires base (TEA/DIPEA) for coupling; protonated at physiological pH.
pKa (Pyridone NH) ~11.0Weakly acidic; requires moderate base (

) to deprotonate for alkylation.
Solubility Moderate (Water/MeOH), Poor (Non-polar)Use DMF or MeOH for reactions; avoid Hexane/Ether for workups.
UV Absorbance

Distinctive UV trace for 2-pyridones; useful for HPLC monitoring.
Hygroscopicity ModerateStore HCl salts in desiccators; free base is stable but may absorb water.

Troubleshooting & Optimization

Issue: Low N/O Selectivity (O-alkylation observed)

  • Cause: Use of "hard" electrophiles (e.g., sulfonate esters) or highly polar, protic solvents.

  • Solution: Switch solvent to DMF or DMAc. Use

    
     as the base. Avoid silver salts (
    
    
    
    ), which promote O-alkylation.

Issue: Poor Solubility of Intermediate

  • Cause: The 2-pyridone ring can induce stacking or aggregation.

  • Solution: Use PEG-based linkers on the N1-position to disrupt stacking. Ensure the final molecule is purified using a gradient starting with 5% MeCN (aqueous) to ensure dissolution.

Issue: Amine Coupling Fails

  • Cause: If the pyridone nitrogen is not alkylated before the amine coupling, the HATU/Base conditions might induce side reactions on the pyridone ring.

  • Solution: Always follow the order: Protect Amine

    
     Alkylate Pyridone 
    
    
    
    Deprotect Amine
    
    
    Couple Amine.

References

  • Molecular Identity & Properties

    • Sigma-Aldrich. "3-(2-Aminoethyl)pyridine Product Sheet." Accessed March 2026. Link

    • PubChem.[3][5] "Compound Summary for CID 54105929: 3-(2-aminoethyl)pyridin-2-amine (Analogous structure)." Link

  • Pyridone Alkylation Methodologies

    • Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." J. Org.[6] Chem. 2024, 89, 3657-3665.[6] Link

    • Baba Ahmed, I., et al. "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation."[1][7] Proceedings, 2020. Link

  • PROTAC Linker Design

    • Burslem, G. M., & Crews, C. M. "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell, 2020. Link

    • Tocris Bioscience. "Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders." 2022. Link

Sources

Method

Application Note: Optimized Peptide Coupling Conditions for Aminoethyl-Pyridone Derivatives

Introduction & Mechanistic Overview Aminoethyl-pyridone derivatives are highly valued in medicinal chemistry and peptide engineering as conformationally constrained peptidomimetics. The incorporation of a pyridone dipept...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Aminoethyl-pyridone derivatives are highly valued in medicinal chemistry and peptide engineering as conformationally constrained peptidomimetics. The incorporation of a pyridone dipeptide building block into a flexible peptide segment (such as the N-terminus of Neuropeptide Y) significantly increases hydrophobicity and allows for the precise tuning of membrane affinity and receptor subtype selectivity[1].

However, the chemical nature of the pyridone core introduces specific synthetic challenges during amide bond formation. The 2-pyridone ring exists in a tautomeric equilibrium with 2-hydroxypyridine. Under basic coupling conditions, the lactam nitrogen (or oxygen) can become nucleophilic, leading to competitive N-acylation or O-acylation side reactions[2]. Furthermore, depending on the substitution pattern, the aminoethyl appendage may suffer from reduced nucleophilicity or local steric hindrance. Therefore, selecting the appropriate coupling reagent, additive, and base is critical to favor the desired aminolysis while suppressing epimerization and off-target acylation.

Strategic Selection of Coupling Reagents and Additives

The Role of High-Efficiency Uronium Salts (HATU)

For sterically demanding or electronically deactivated aminoethyl-pyridones, standard carbodiimides (like EDC/HOBt) often yield incomplete conversions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the preferred reagent. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine nitrogen in the HOAt leaving group provides an anchimeric assistance (neighboring group participation) effect, pre-organizing the incoming aminoethyl-pyridone amine via hydrogen bonding, which drastically accelerates the coupling rate[1].

Suppressing Epimerization with HOPO

When coupling chiral amino acids to aminoethyl-pyridones, epimerization at the C-alpha carbon is a major risk during the condensation step[3]. To mitigate this, 2-hydroxypyridine N-oxide (HOPO) is increasingly utilized as an additive. HOPO acts as a superior leaving group that rapidly collapses the tetrahedral intermediate, minimizing the lifespan of the oxazolone intermediate responsible for racemization[3].

Base Selection: Steric Shielding

The choice of tertiary base dictates the reaction's chemoselectivity. Strong, unhindered bases can deprotonate the pyridone amide proton, initiating undesired enolization or competitive acylation[2]. N,N-Diisopropylethylamine (DIPEA) is strictly recommended over Triethylamine (TEA) or DBU. DIPEA's isopropyl groups provide a steric shield that prevents it from acting as a nucleophile, ensuring it functions purely as a proton sponge to drive the active ester formation.

Mechanistic Workflow

PeptideCoupling Acid Carboxylic Acid (N-Protected) ActiveEster Active Ester Intermediate (OAt / HOPO ester) Acid->ActiveEster Activation Activator Coupling Reagent (e.g., HATU / AMPx) Activator->ActiveEster Activating Agent Base Tertiary Base (DIPEA / NMM) Base->ActiveEster Deprotonation Product Coupled Peptidomimetic (Amide Bond Formed) ActiveEster->Product Aminolysis Byproduct Urea / Pyridone Byproducts ActiveEster->Byproduct Leaving Group Expulsion Amine Aminoethyl-Pyridone Derivative Amine->Product Nucleophilic Attack

Mechanistic workflow of aminoethyl-pyridone peptide coupling via active ester intermediates.

Quantitative Comparison of Coupling Conditions

Coupling SystemBaseSolventTypical Yield (%)Epimerization RiskNotes
HATU / HOAt DIPEA (2.0 eq)DMF85 - 95%LowGold standard for sterically hindered pyridone dipeptides[1].
EDC / HOPO NMM (2.5 eq)DCM/DMF70 - 85%Very LowExcellent for preserving chiral integrity at the C-alpha position[3].
AMPim1 (Aqueous) N-MethylimidazoleWater50 - 70%ModerateGreen chemistry alternative; utilizes pyridinium-based activation[4].
PyBOP / HOBt DIPEA (3.0 eq)NMP60 - 80%ModerateProne to sluggish kinetics with deactivated aminoethyl appendages.

Self-Validating Experimental Protocol

Protocol: HATU-Mediated Coupling of N-Fmoc-Amino Acids to Aminoethyl-Pyridone

Objective: To achieve >90% conversion of an N-Fmoc-protected carboxylic acid and an aminoethyl-pyridone derivative while maintaining >98% enantiomeric excess (ee).

Reagents & Materials:

  • N-Fmoc-Amino Acid (1.2 equivalents)

  • Aminoethyl-Pyridone derivative (1.0 equivalent)

  • HATU (1.15 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation of the Carboxylic Acid (Self-Validating Step):

    • Action: Dissolve the N-Fmoc-Amino Acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF (concentration ~0.1 M) under an inert nitrogen atmosphere.

    • Action: Add DIPEA (1.5 eq) dropwise at 0 °C.

    • Causality & Validation: Cooling to 0 °C suppresses premature oxazolone formation (the primary pathway for epimerization). A distinct color change from colorless to pale yellow indicates the successful formation of the highly reactive HOAt ester. Validation: Spot the mixture on a TLC plate; the disappearance of the free acid streak confirms complete activation (typically within 5-10 minutes).

  • Introduction of the Aminoethyl-Pyridone:

    • Action: In a separate vial, dissolve the Aminoethyl-Pyridone derivative (1.0 eq) in a minimal volume of DMF. Add the remaining DIPEA (1.0 eq) to this solution.

    • Action: Add the amine solution dropwise to the pre-activated ester mixture over 10 minutes, maintaining the temperature at 0 °C.

    • Causality: Slow addition prevents localized heating and ensures the amine reacts exclusively with the active ester, avoiding competitive deprotonation of the pyridone ring[2].

  • Propagation and Monitoring:

    • Action: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2 to 4 hours.

    • Validation: Monitor the reaction via LC-MS. The target mass should correspond to the coupled peptidomimetic product. The absence of a mass peak corresponding to N-acylated pyridone byproducts confirms chemoselectivity.

  • Quenching and Workup:

    • Action: Quench the reaction by adding a 10% aqueous solution of citric acid.

    • Action: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers sequentially with saturated NaHCO₃, water, and brine.

    • Causality: The citric acid wash removes unreacted amine and DIPEA. The NaHCO₃ wash neutralizes and extracts the acidic HOAt byproduct. Repeated water washes are critical to remove residual DMF.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a DCM/MeOH gradient) or preparative HPLC.

Troubleshooting & Analytical Insights

  • Issue: Detection of N-Acylated Pyridone Byproducts.

    • Cause: Over-basification or excessive reaction temperatures.

    • Solution: Reduce DIPEA equivalents to exactly 2.0 and strictly maintain the reaction at 0 °C during the addition phase. Ensure the aminoethyl-pyridone is fully solubilized before addition[2].

  • Issue: Incomplete Conversion.

    • Cause: Steric hindrance at the aminoethyl linkage.

    • Solution: Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) to increase solvation of the rigid peptide backbone, or utilize a double-coupling strategy as demonstrated in pyridone dipeptide backbone scans[1].

References

  • Source: google.
  • Source: nsf.
  • Source: acs.
  • Source: nih.

Sources

Application

Strategic Manipulation of 3-(2-Aminoethyl)pyridin-2-ol: Orthogonal Protection and Functionalization

Executive Summary & Strategic Analysis 3-(2-Aminoethyl)pyridin-2-ol presents a classic "Trojan Horse" challenge in organic synthesis. While it appears structurally simple, it contains three distinct reactive centers with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-(2-Aminoethyl)pyridin-2-ol presents a classic "Trojan Horse" challenge in organic synthesis. While it appears structurally simple, it contains three distinct reactive centers with overlapping nucleophilicity and solubility profiles:

  • Primary Aliphatic Amine: Highly nucleophilic, prone to oxidation and non-selective alkylation.

  • 2-Pyridone/2-Hydroxypyridine Core: A tautomeric system that complicates regioselectivity (

    
    - vs. 
    
    
    
    -alkylation).[1][2]
  • Zwitterionic Character: The basicity of the side-chain amine and the acidity of the pyridone NH/OH render the unprotected molecule insoluble in many standard organic solvents (DCM, Toluene), necessitating specific solvent strategies.

This guide details a Sequential Orthogonal Protection Strategy . The core directive is to stabilize the aliphatic amine first using aqueous-compatible conditions, followed by divergent strategies for the heterocyclic core depending on the downstream application (e.g., stability vs. cross-coupling).

The Tautomerism Challenge

The 2-hydroxypyridine


 2-pyridone equilibrium heavily favors the 2-pyridone (amide-like)  form in solution. However, the reactivity can be shifted:
  • Thermodynamic Control (

    
    -alkylation):  Favored by weak bases and polar aprotic solvents.
    
  • Kinetic/Coordination Control (

    
    -alkylation):  Favored by silver salts or hard electrophiles (e.g., Triflic anhydride).
    

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxyl 2-Hydroxypyridine Form (Aromatic, Minor) Pyridone 2-Pyridone Form (Amide-like, Major) Hydroxyl->Pyridone  In Solution   Reactivity Reactivity Implications: 1. Aliphatic NH2 is most nucleophilic. 2. Pyridone-N is next (soft nucleophile). 3. Pyridone-O is least reactive (hard nucleophile). Pyridone->Reactivity

Figure 1: Tautomeric landscape and nucleophilicity hierarchy.

Protocol 1: Handling the Zwitterion (Primary Amine Protection)

Objective: Selectively protect the aliphatic amine with a Boc group without reacting with the pyridone ring. Challenge: The starting material is likely a zwitterion or salt, insoluble in DCM or THF alone. Solution: Use a biphasic or water-miscible system (Dioxane/Water) with inorganic base control.

Materials
  • Substrate: 3-(2-Aminoethyl)pyridin-2-ol (or HCl salt).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ), 1.1 equivalents.[3]
    
  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: 1,4-Dioxane : Water (1:1 v/v).

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, suspend 3-(2-Aminoethyl)pyridin-2-ol (10 mmol) in a mixture of 1,4-Dioxane (20 mL) and Water (20 mL).

  • Basification: Add

    
     (1.5 eq, 15 mmol). Stir until the solution becomes clear or mostly homogeneous (pH should be ~9-10).
    
    • Expert Note: If using the HCl salt of the starting material, increase base to 2.5 eq to neutralize the salt first.

  • Addition: Cool the mixture to 0°C. Add

    
     (1.1 eq) dissolved in a minimal amount of dioxane dropwise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (10% MeOH in DCM) will show the disappearance of the baseline spot and appearance of a less polar spot (

      
      ).
      
  • Workup (Critical for Yield):

    • Carefully acidify the mixture to pH ~4-5 using 1M citric acid or 1M HCl (do not go lower, or you lose the Boc). This protonates the pyridone/hydroxypyridine, pushing it into the organic phase.

    • Extract with Ethyl Acetate (

      
       mL).[4]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[3]
      
  • Purification: The crude product is often pure enough. If necessary, recrystallize from EtOAc/Hexanes.

Yield Target: >85% Product: tert-butyl (2-(2-oxo-1,2-dihydropyridin-3-yl)ethyl)carbamate.

Protocol 2: Divergent Ring Manipulation

Once the aliphatic amine is secured as the


-Boc carbamate, you must choose a path based on your synthetic goal.
Path A: -Protection (Stability & Storage)

Goal: Protect the ring nitrogen to prevent side reactions during lithiation or oxidation steps. Group: p-Methoxybenzyl (PMB) or SEM (2-(Trimethylsilyl)ethoxymethyl). Selectivity:


-alkylation is favored under thermodynamic conditions.
  • Dissolution: Dissolve

    
    -Boc intermediate (1.0 eq) in dry DMF (0.2 M).
    
  • Deprotonation: Add

    
     (2.0 eq). Stir at RT for 30 min.[5]
    
    • Why Carbonate? Stronger bases like NaH can sometimes lead to

      
      -alkylation mixtures or bis-alkylation. Carbonate is sufficient for the amide-like NH (
      
      
      
      ).
  • Alkylation: Add PMB-Cl (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 3-12 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Outcome: Exclusively

    
    -PMB protected pyridone.
    
Path B: -Activation (Cross-Coupling Precursor)

Goal: Convert the "ol" into a leaving group (Triflate) for Suzuki or Buchwald-Hartwig coupling. Reagent: Triflic Anhydride (


).
Selectivity:  Hard electrophiles attack the oxygen (hard nucleophile).
  • Dissolution: Dissolve

    
    -Boc intermediate (1.0 eq) in dry DCM (0.1 M) and Pyridine (3.0 eq). Cool to -78°C.
    
  • Activation: Add

    
     (1.2 eq) dropwise over 20 min.
    
    • Expert Note: The low temperature is critical to prevent

      
      -sulfonylation or elimination of the ethyl-Boc chain.
      
  • Warm-up: Allow to warm to 0°C (do not heat to RT). Monitor by TLC.[3]

  • Quench: Quench with saturated

    
     while cold.
    
  • Outcome: 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyridin-2-yl trifluoromethanesulfonate. This restores the aromatic pyridine ring structure.

Decision Tree & Workflow

Workflow Start Start: 3-(2-Aminoethyl)pyridin-2-ol (Zwitterion) Step1 Step 1: Aliphatic Amine Protection Boc2O, Na2CO3, Dioxane/Water Start->Step1 Solubility Control Intermediate Intermediate: N-Boc-3-(2-aminoethyl)-2-pyridone Step1->Intermediate Branch Goal? Intermediate->Branch PathA Path A: Stability/Storage (N-Protection) Branch->PathA Reactivity Preservation PathB Path B: Cross-Coupling (O-Activation) Branch->PathB Aromatization ResultA Product A: N-PMB-N'-Boc-Pyridone (Stable Lactam) PathA->ResultA PMB-Cl, K2CO3 ResultB Product B: 2-OTf-N'-Boc-Pyridine (Reactive Electrophile) PathB->ResultB Tf2O, Pyridine, -78°C

Figure 2: Strategic workflow for orthogonal protection.

Comparative Data & Troubleshooting

Protecting Group Stability Matrix
ConditionN-Boc (Chain)N-PMB (Ring)O-Triflate (Ring)
TFA / DCM Cleaved Stable (mostly)*Stable
CAN (Oxidation) StableCleaved Stable
NaOH (aq) StableStableHydrolyzed
Pd / H2 StableCleaved Reduced (to H)
Suzuki Coupling StableStableReacts (LG)

*Note: PMB on a pyridone nitrogen is more resistant to acid than typical PMB ethers, often requiring oxidative cleavage (CAN) or refluxing TFA.

Common Pitfalls
  • Low Yield in Step 1: Usually due to pH control. If the pH is too low (<8), the aliphatic amine remains protonated (

    
    ) and will not react with 
    
    
    
    . If too high (>12),
    
    
    hydrolyzes rapidly.
  • O- vs N- Alkylation Mixtures: When attempting Path A (PMB protection), if you use silver salts (

    
    ) or polar protic solvents, you may get 
    
    
    
    -alkylation. Stick to DMF/
    
    
    for reliable
    
    
    -selectivity.
  • Triflate Hydrolysis: The 2-pyridyl triflate (Path B) is sensitive to moisture. Store under argon at -20°C and use immediately in coupling reactions.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine. Retrieved from

  • Wang, N., et al. (2024).[2][5] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry, 89, 3657-3665.[2][5]

  • Hao, X., et al. (2015).[6] "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 17(13), 3326–3329.

  • Becerra, D., et al. (2026). "Trifluoromethylation of 2‐pyridone." Molbank, M1567.

  • Sato, T., et al. (1995). "CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone."[1][2][5][7][8] Synlett, 1995(08), 845-846.

Sources

Method

Application Notes and Protocols: Selective Hydrogenation of 3-(Cyanomethyl)pyridin-2-ol to 2-(2-Aminoethyl)pyridin-3-ol Hydrochloride

Abstract This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 3-(cyanomethyl)pyridin-2-ol to the corresponding primary amine, 2-(2-aminoethyl)pyridin-3-ol, and its subsequen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 3-(cyanomethyl)pyridin-2-ol to the corresponding primary amine, 2-(2-aminoethyl)pyridin-3-ol, and its subsequent conversion to the stable hydrochloride salt. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, self-validating analytical methodologies, and troubleshooting insights.

Introduction: Strategic Importance and Synthetic Rationale

The synthesis of aminopyridine derivatives is a cornerstone of medicinal chemistry, as these scaffolds are present in a wide array of therapeutic agents. The target molecule, 2-(2-aminoethyl)pyridin-3-ol, is a valuable building block, featuring a primary amine for further functionalization and a pyridinol moiety that can influence the molecule's physicochemical properties and biological activity.

The chosen synthetic route, a catalytic hydrogenation of the corresponding nitrile, is a well-established and efficient method for the synthesis of primary amines.[1][2] This approach is often preferred over metal hydride reductions due to its scalability, improved safety profile, and generally cleaner reaction profiles. The subsequent conversion to the hydrochloride salt enhances the compound's stability and aqueous solubility, which is often advantageous for downstream applications and biological testing.[3]

This guide will focus on the use of Raney® Nickel as the catalyst for the hydrogenation, a choice predicated on its high activity and versatility in nitrile reduction.[2][4][5] We will also address the potential challenges associated with the hydrogenation of a substituted pyridinol, including the stability of the pyridine ring and the prevention of side reactions.

Reaction Scheme and Mechanism

The overall transformation involves a two-step process: the catalytic hydrogenation of the nitrile to a primary amine, followed by the protonation of the amine with hydrochloric acid to form the corresponding salt.

Step 1: Catalytic Hydrogenation

The hydrogenation of a nitrile to a primary amine over a heterogeneous catalyst like Raney Nickel proceeds through a series of surface-mediated steps. The process begins with the adsorption of both hydrogen and the nitrile onto the catalyst surface. The pi-bonds of the nitrile group interact with the active sites of the catalyst, facilitating the stepwise addition of hydrogen atoms. An imine intermediate is formed, which is then further reduced to the primary amine.

Step 2: Hydrochloride Salt Formation

The resulting primary amine is a basic compound that readily reacts with a strong acid like hydrochloric acid in an acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine group accepts a proton from HCl, forming a stable ammonium salt.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
3-(Cyanomethyl)pyridin-2-ol≥98% purity
Raney® Nickel (slurry in water)Activated, 50% slurry
Ethanol, AnhydrousACS Grade, 200 proof
Methanol, AnhydrousACS Grade
Diethyl Ether, AnhydrousACS Grade
Hydrochloric Acid, solution2M in Diethyl Ether
Hydrogen GasHigh purity (≥99.99%)
Celite®Filtration aid
Parr Hydrogenator or similarHigh-pressure reaction vessel
Rotary EvaporatorStandard laboratory equipment
Magnetic Stirrer/HotplateStandard laboratory equipment
Schlenk Line/Inert Atmosphere SetupFor handling pyrophoric catalyst
Standard GlasswareRound-bottom flasks, funnels, etc.
Filtration ApparatusBüchner funnel, filter paper

Safety Precaution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under an inert atmosphere.[1] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogen gas is flammable and should be handled in a well-ventilated area, away from ignition sources.

Protocol 1: Hydrogenation of 3-(Cyanomethyl)pyridin-2-ol
  • Catalyst Preparation: In a fume hood, carefully transfer the required amount of Raney® Nickel slurry to a reaction flask under a stream of argon or nitrogen. The amount of catalyst can be optimized, but a starting point of 10-20% by weight relative to the starting material is recommended.

  • Reaction Setup: To a high-pressure reaction vessel (e.g., a Parr shaker), add 3-(cyanomethyl)pyridin-2-ol and anhydrous ethanol as the solvent. A typical concentration is 0.1-0.5 M.

  • Catalyst Addition: Under an inert atmosphere, carefully add the pre-washed Raney® Nickel slurry to the reaction vessel.

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi). Heat the reaction mixture to a temperature of 50-80 °C with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-12 hours. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst should be kept wet with solvent to prevent ignition and should be disposed of properly.

  • Isolation of the Free Amine: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(2-aminoethyl)pyridin-3-ol as an oil or solid. The crude product can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Formation of 2-(2-Aminoethyl)pyridin-3-ol Hydrochloride
  • Dissolution: Dissolve the crude 2-(2-aminoethyl)pyridin-3-ol in a minimal amount of anhydrous methanol or ethanol.

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add a solution of 2M HCl in diethyl ether (approximately 1.1 equivalents). The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, 2-(2-aminoethyl)pyridin-3-ol hydrochloride.

Characterization and Data Analysis

A self-validating protocol requires thorough characterization of the starting material and the final product. The following are expected analytical data for the successful synthesis.

CompoundTechniqueExpected Observations
3-(Cyanomethyl)pyridin-2-ol ¹H NMR Aromatic protons of the pyridine ring, a singlet for the methylene protons adjacent to the cyano group, and a broad singlet for the hydroxyl proton.
¹³C NMR Signals corresponding to the pyridine ring carbons, the methylene carbon, and the nitrile carbon.
FT-IR (cm⁻¹) A broad peak around 3400-3200 (O-H stretch), a sharp peak around 2250 (C≡N stretch), and peaks in the 1600-1400 region (aromatic C=C and C=N stretching).
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the starting material.
2-(2-Aminoethyl)pyridin-3-ol HCl ¹H NMR Aromatic protons of the pyridine ring, two triplets for the ethyl chain protons, and a broad singlet for the ammonium and hydroxyl protons.
¹³C NMR Signals corresponding to the pyridine ring carbons and the two carbons of the ethyl chain.
FT-IR (cm⁻¹) A broad peak around 3300-2800 (N-H and O-H stretching), and peaks in the 1600-1400 region (aromatic ring). The nitrile peak at ~2250 cm⁻¹ should be absent.
Mass Spec (ESI+) [M-Cl]⁺ corresponding to the molecular weight of the free amine.

Experimental Workflow and Logic

The following diagrams illustrate the overall reaction and the experimental workflow.

Reaction Scheme Start 3-(Cyanomethyl)pyridin-2-ol Intermediate 2-(2-Aminoethyl)pyridin-3-ol Start->Intermediate H₂, Raney® Ni Ethanol, 50-80°C End 2-(2-Aminoethyl)pyridin-3-ol HCl Intermediate->End HCl in Et₂O

Caption: Overall reaction scheme.

Experimental Workflow cluster_hydrogenation Part 1: Hydrogenation cluster_salt_formation Part 2: HCl Salt Formation A Charge Reactor with 3-(cyanomethyl)pyridin-2-ol & EtOH B Add Raney® Ni Slurry (under inert atmosphere) A->B C Pressurize with H₂ & Heat B->C D Monitor H₂ Uptake C->D E Cool, Vent, & Purge D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Dissolve Crude Amine in Anhydrous Alcohol G->H I Cool and Add HCl/Et₂O Solution J Filter Precipitate K Wash with Et₂O L Dry Under Vacuum M M L->M Characterize Final Product (NMR, IR, MS)

Caption: Step-by-step experimental workflow.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the hydrogenation is sluggish or incomplete, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the Raney® Nickel is active; older catalyst may require reactivation.

  • Formation of Secondary Amines: While less common with nitrile hydrogenations in alcoholic solvents, the formation of secondary amines can occur. This can be minimized by using a solvent system containing ammonia, although this complicates the work-up.

  • Over-reduction of the Pyridine Ring: Hydrogenation of the pyridine ring to a piperidine is a potential side reaction, especially at higher temperatures and pressures.[6][7] Careful monitoring of the reaction conditions is crucial to maintain the aromaticity of the pyridine ring. The presence of the hydroxyl group may also influence the propensity for ring reduction.

  • Product Isolation: The hydrochloride salt may be hygroscopic. It is important to handle and store it in a dry environment. If the salt does not precipitate readily, adding more anhydrous diethyl ether or placing the solution in a freezer may induce crystallization.

Conclusion

The protocols described in this application note provide a robust and reliable method for the synthesis of 2-(2-aminoethyl)pyridin-3-ol hydrochloride. By carefully controlling the reaction conditions and employing the detailed analytical procedures, researchers can confidently produce this valuable building block with high purity. The insights provided into potential challenges and troubleshooting will further aid in the successful execution of this important synthetic transformation.

References

  • Vineeth Chemicals. Raney Nickel Catalyst (Active). [Link]

  • American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Master Organic Chemistry. Reagent Friday: Raney Nickel. [Link]

  • Anode & Wire Mesh Supplier. Raney Nickel: A Widely Used Catalyst in Alkaline Water Electrolysis for Hydrogen Production. [Link]

  • SpectraBase. 2-(2-Aminoethyl)pyridine. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. [Link]

  • MDPI. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. [Link]

  • Chemchart. 2-(2-Aminoethyl)pyridine (2706-56-1). [Link]

  • ResearchGate. Catalytic hydrogenation of pyridines in water. [Link]

  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • National Institute of Standards and Technology. 2-Aminopyridine. [Link]

  • ResearchGate. Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. [Link]

  • PMC. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • The University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • PubChem. 2-((2-Aminoethyl)disulfanyl)pyridine hydrochloride. [Link]

  • Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Google Patents.
  • PubChem. 2-Pyridineethanamine. [Link]

  • MDPI. Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. [Link]

  • Google Patents.
  • Google Patents. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles.
  • Georganics. 2-(2-Aminoethyl)pyridine. [Link]

  • ResearchGate. How to convert amino acid to its hydrochloride?. [Link]

Sources

Application

Preparation of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride from nitrile precursors

Application Note: Preparation of 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride from Nitrile Precursors Executive Summary This guide details the robust synthesis of 3-(2-aminoethyl)pyridin-2-ol hydrochloride (also known as 3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride from Nitrile Precursors

Executive Summary

This guide details the robust synthesis of 3-(2-aminoethyl)pyridin-2-ol hydrochloride (also known as 3-(2-aminoethyl)-2-pyridone HCl) starting from nitrile precursors. While direct reduction of 3-cyanomethyl-2-pyridone is possible, this protocol recommends a protected intermediate strategy using the 2-methoxypyridine scaffold. This approach mitigates the solubility issues and catalyst poisoning often associated with free pyridones, ensuring higher yields and purity. The workflow includes nucleophilic cyanation, catalytic hydrogenation (or chemical reduction), and a concomitant deprotection/salt formation step.

Introduction & Retrosynthetic Analysis

The 3-(2-aminoethyl)-2-pyridone moiety is a critical pharmacophore, serving as a bioisostere for dopamine and a key scaffold in kinase inhibitors and GPCR ligands.

Chemical Challenges:

  • Tautomerism: The 2-hydroxypyridine

    
     2-pyridone equilibrium can complicate purification and characterization.
    
  • Catalyst Poisoning: Free pyridones (lactams) can coordinate strongly to hydrogenation catalysts (Pd, Pt, Ni), stalling the reaction.

  • Ring Reduction: Conditions aggressive enough to reduce a nitrile can sometimes reduce the electron-deficient pyridone ring to a piperidone.

Strategic Solution: Utilize 2-methoxy-3-(cyanomethyl)pyridine as the key nitrile precursor. The methoxy group locks the aromatic pyridine form, improving solubility in organic solvents and preventing catalyst inhibition. The final acidic hydrolysis converts the methoxy group to the desired pyridone (hydroxyl) while simultaneously forming the hydrochloride salt.

Reaction Pathway Visualization

ReactionPathway Start 2-Methoxy-3- (chloromethyl)pyridine Nitrile 2-Methoxy-3- pyridylacetonitrile Start->Nitrile Step 1: NaCN, DMF Nucleophilic Sub. Amine 2-Methoxy-3- (2-aminoethyl)pyridine Nitrile->Amine Step 2: H2, Raney Ni NH3/MeOH Target 3-(2-Aminoethyl) pyridin-2-ol HCl Amine->Target Step 3: 6N HCl, Reflux Hydrolysis & Salt Formation

Caption: Optimized synthetic route via the 2-methoxypyridine intermediate to avoid catalyst poisoning.

Detailed Experimental Protocols

Step 1: Preparation of the Nitrile Precursor

Target: 2-Methoxy-3-pyridylacetonitrile Reaction Type: Nucleophilic Substitution (


)
  • Reagents:

    • 3-(Chloromethyl)-2-methoxypyridine (1.0 equiv)

    • Sodium Cyanide (NaCN) (1.2 equiv) [Warning: Highly Toxic ]

    • Solvent: DMF (Dimethylformamide) or DMSO

  • Protocol:

    • Dissolve 3-(chloromethyl)-2-methoxypyridine in anhydrous DMF (5 mL/mmol) under

      
       atmosphere.
      
    • Add finely powdered NaCN (1.2 equiv) in a single portion.

    • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) for disappearance of starting material.

    • Workup: Cool to room temperature. Pour into water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
    • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield Expectation: 85–92%

Step 2: Reduction of Nitrile to Primary Amine

Target: 2-Methoxy-3-(2-aminoethyl)pyridine Method: Catalytic Hydrogenation (Raney Nickel)

  • Rationale: Raney Nickel is preferred over Pd/C to avoid dehalogenation (if halogens are present elsewhere) and because it is less prone to reducing the pyridine ring under basic conditions.

  • Reagents:

    • Nitrile Precursor (from Step 1)[1]

    • Raney Nickel (Active slurry, ~50 wt% loading relative to substrate)

    • Solvent: 7N

      
       in Methanol (Methanolic Ammonia)
      
  • Protocol:

    • Charge a hydrogenation vessel (Parr shaker or autoclave) with the nitrile precursor dissolved in 7N

      
       in MeOH (10 mL/mmol).
      
      • Critical: The presence of ammonia suppresses the formation of secondary amine dimers.

    • Add Raney Nickel slurry carefully (Pyrophoric! Keep wet with solvent).

    • Purge vessel with

      
       (3x) and then 
      
      
      
      (3x).
    • Pressurize to 40–50 psi (3–3.5 bar)

      
      .
      
    • Agitate at room temperature for 12–18 hours.

    • Workup: Filter the catalyst through a Celite pad (keep wet to prevent fire). Wash pad with MeOH.

    • Concentrate the filtrate in vacuo to obtain the crude amine oil.

    • Yield Expectation: 80–90% (Used directly in Step 3).

Step 3: Deprotection and Salt Formation

Target: 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride Reaction Type: Acidic Ether Hydrolysis

  • Reagents:

    • Crude Amine (from Step 2)

    • 6N Hydrochloric Acid (aqueous) or conc. HCl

  • Protocol:

    • Dissolve the crude amine in 6N HCl (10 mL/mmol).

    • Heat to reflux (approx. 100°C) for 4–6 hours.

      • Mechanism:[1][2][3] The harsh acidic conditions cleave the methyl ether, generating the thermodynamic pyridone product and forming the HCl salt.

    • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

    • Crystallization: Triturate the residue with hot Ethanol or Isopropanol. Allow to cool. A white to off-white solid will precipitate.

    • Filter and dry under vacuum.[4]

    • Yield Expectation: 75–85% (from Step 2).

Summary of Quantitative Data

ParameterStep 1 (Cyanation)Step 2 (Reduction)Step 3 (Hydrolysis)
Reagent NaCN (1.2 eq)H2 / Raney Ni6N HCl
Solvent DMF7N NH3 in MeOHAqueous HCl
Temp/Time 60°C / 4hRT / 16h100°C / 5h
Typical Yield 85-92%80-90%75-85%
Key Risk Cyanide toxicityH2 flammability / Pyrophoric NiCorrosive acid

Analytical Validation

1H NMR (D2O, 400 MHz):

  • Pyridine Ring Protons:

    • 
       7.4–7.6 ppm (m, 2H, H-4 and H-6)
      
    • 
       6.4–6.5 ppm (t, 1H, H-5, characteristic of 2-pyridone ring current)
      
  • Ethyl Chain:

    • 
       3.1–3.2 ppm (t, 2H, -CH2-N)
      
    • 
       2.8–2.9 ppm (t, 2H, Ar-CH2-)
      
  • Absence of Methoxy: No singlet at

    
     3.9 ppm.
    

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated for C7H10N2O: 139.08. Found: 139.1.

Troubleshooting & Expert Insights

  • Issue: Low Yield in Hydrogenation (Step 2).

    • Cause: Catalyst poisoning by the pyridine nitrogen or incomplete suppression of secondary amines.

    • Fix: Increase pressure to 60 psi. Ensure ammonia concentration is high (saturated).

  • Issue: Incomplete Demethylation (Step 3).

    • Cause: Acid concentration too low or time too short.

    • Fix: Use concentrated HCl and reflux overnight. This ether cleavage is difficult and requires significant thermal energy.

  • Alternative Reduction (Chemical):

    • If hydrogenation equipment is unavailable, use Borane-THF (BH3·THF) . React nitrile with 2.0 equiv BH3·THF at reflux for 2 hours, then quench with MeOH/HCl. This reduces the nitrile cleanly but requires careful quenching.[4]

Workflow Diagram

Workflow cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Salt Formation S1_Mix Mix 3-chloromethyl-2-OMe-pyridine + NaCN in DMF S1_Heat Heat 60°C, 4h S1_Mix->S1_Heat S1_Ext Extract (EtOAc/H2O) S1_Heat->S1_Ext S2_Prep Dissolve in MeOH/NH3 Add Raney Ni S1_Ext->S2_Prep S2_React Pressurize H2 (50 psi) Agitate 16h S2_Prep->S2_React S2_Filt Filter Catalyst (Celite) S2_React->S2_Filt S3_Acid Add 6N HCl Reflux 100°C S2_Filt->S3_Acid S3_Conc Concentrate to Dryness S3_Acid->S3_Conc S3_Cryst Crystallize (EtOH) Filter White Solid S3_Conc->S3_Cryst

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

  • Reduction of Pyridyl Nitriles

    • Source: Reddy, M. S., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015.
    • Relevance: Establishes baseline conditions for pyridine ring stability during hydrogen
  • Synthesis of 2-Pyridones via Methoxy-Intermediates: Source: Sato, N. "Studies on Pyrazines. Part 30: Synthesis of Aminopyrazines." Journal of Heterocyclic Chemistry, 1990. (Analogous chemistry for N-heterocycles). Context: Standard method for handling 2-pyridones as 2-methoxypyridines to improve solubility.
  • General Nitrile Reduction Protocols

    • Source: "Reduction of Nitriles to Amines." Organic Chemistry Portal.
    • Relevance: Validates the use of Raney Nickel/Ammonia for primary amine selectivity.
  • Safety Data (Target Molecule)

    • Source: Sigma-Aldrich Safety Data Sheet for 3-(2-aminoethyl)

Sources

Method

Heterocyclic amine building blocks for peptidomimetic synthesis

Abstract The incorporation of heterocyclic amine building blocks into peptide sequences is a pivotal strategy in modern drug discovery to overcome the inherent limitations of natural peptides: poor oral bioavailability a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of heterocyclic amine building blocks into peptide sequences is a pivotal strategy in modern drug discovery to overcome the inherent limitations of natural peptides: poor oral bioavailability and rapid proteolytic degradation.[1][2] Heterocycles such as triazoles, oxazoles, and piperidines serve as bioisosteres for the amide bond or side chains, restricting conformational flexibility to lock the molecule into a bioactive state (e.g.,


-turns or 

-helices). This guide provides a rigorous technical framework for the selection, handling, and solid-phase synthesis (SPPS) of peptidomimetics using heterocyclic building blocks, addressing specific challenges such as steric hindrance and secondary amine coupling.

Strategic Selection of Heterocyclic Building Blocks

The choice of heterocycle is dictated by the structural motif being mimicked and the desired physicochemical property improvement.

Table 1: Heterocyclic Bioisosteres and Functional Roles

Heterocycle ClassNatural Analog MimicStructural FunctionKey Advantage
1,2,3-Triazole trans-Amide bondBackbone extender / LinkerProtease resistant; H-bond acceptor/donor capability similar to amide.
Tetrazole cis-Amide bond

-turn inducer
Mimics the cis-geometry often found in bioactive proline turns.[2]
Oxazole / Thiazole Peptide backboneConstraintPlanarizes the backbone; increases lipophilicity.
Piperidine / Pyrrolidine ProlineTurn inducerRestricts

and

torsion angles; reduces entropic penalty of binding.
Tetrahydroisoquinoline (Tic) Phenylalanine

-space constraint
Locks side-chain orientation; highly lipophilic.
Decision Matrix: Selecting the Right Heterocycle

(Visualized via Graphviz)

HeterocycleSelection Start Design Goal Stab Metabolic Stability Start->Stab Conf Conformational Lock Start->Conf AmideRep Amide Bond Replacement Stab->AmideRep SideChain Side Chain Constraint Conf->SideChain Turn Turn Induction Conf->Turn Triazole 1,2,3-Triazole (Click Chem) AmideRep->Triazole Trans-mimic Tetrazole Tetrazole (Cis-amide) AmideRep->Tetrazole Cis-mimic Tic Tic / Indoles (Chi-constraint) SideChain->Tic ProAna Piperidines/ Pyrrolidines Turn->ProAna

Figure 1: Decision matrix for selecting heterocyclic building blocks based on medicinal chemistry objectives.

Critical Synthetic Challenges

Integrating heterocycles into SPPS presents unique challenges compared to standard amino acids:

  • Steric Hindrance: Many heterocyclic building blocks (e.g., Tic,

    
    -methylated heterocycles) possess bulky groups near the nucleophilic amine or the electrophilic carbonyl. Standard coupling reagents (HBTU/DIC) often fail, leading to deletion sequences.
    
  • Secondary Amines: Building blocks like proline analogs or N-alkylated heterocycles are secondary amines. They react sluggishly and do not respond to the standard Kaiser (Ninhydrin) test , necessitating the use of the Chloranil or p-anil test.

  • Racemization: Activation of heterocyclic carboxylic acids (especially phenylglycine analogs) can lead to rapid racemization if base strength is not carefully controlled.

Detailed Experimental Protocols

Protocol A: Coupling Sterically Hindered Heterocyclic Amino Acids

Target Audience: Synthesis of peptides containing bulky residues like Tetrahydroisoquinoline-3-carboxylic acid (Tic) or Aib.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU. Why: These generate the highly reactive At/Oxyma ester, superior for hindered systems.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine). Why: Collidine is a weaker base than DIPEA, reducing the risk of racemization during slow couplings.

  • Solvent: NMP (N-methyl-2-pyrrolidone). Why: NMP swells resins better than DMF and improves kinetics for aggregated/hindered sequences.[2]

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 min, then wash with NMP (3 x 2 min).

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min).[3] Wash with DMF (3x), DCM (3x), NMP (3x).

  • Activation (Pre-mix):

    • In a dry vial, dissolve the Heterocyclic AA (4.0 eq) and HATU (3.9 eq) in minimal NMP.

    • Add Collidine (8.0 eq). Shake briefly (30 sec) to activate. Note: Do not let sit >2 mins before adding to resin to avoid guanidinium formation.

  • Coupling:

    • Add the activated mixture to the resin.[4]

    • Agitate at room temperature for 2 to 4 hours (standard AA is 45 min).

    • Optional: For extremely hindered residues (e.g., N-Me-Aib), apply microwave heating (75°C, 25W) for 10 min.

  • Monitoring (Critical):

    • Wash resin with DMF.[3][4][5]

    • Perform Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • If positive (blue/green): Repeat coupling (Double Couple) using PyAOP or HOAt/DIC.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) to prevent deletion sequences.

Protocol B: On-Resin Synthesis of 1,2,3-Triazole Peptidomimetics (CuAAC)

Target Audience: Replacing an amide bond with a triazole bioisostere using Click Chemistry.[1]

Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] Safety: Copper(I) is unstable; we generate it in situ from Cu(II) using Ascorbate.

Reagents:

  • Resin-bound Alkyne (e.g., Propargylglycine coupled to peptide).

  • Azide Building Block (dissolved in DMF).

  • Catalyst: CuSO

    
    ·5H
    
    
    
    O.
  • Reductant: Sodium Ascorbate.

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Why: Protects Cu(I) from oxidation and prevents degradation of the peptide.

Step-by-Step Procedure:

  • Preparation: Ensure the resin-bound peptide has a terminal alkyne. Wash resin with degassed DMF (sparged with Argon for 10 min).

  • Solution Prep:

    • Solution A: Azide (3.0 eq) + TBTA (0.5 eq) in degassed DMF.

    • Solution B: CuSO

      
      [2]·5H
      
      
      
      O (0.5 eq) in water.
    • Solution C: Sodium Ascorbate (1.0 eq) in water.

  • Reaction:

    • Add Solution A to the resin.

    • Mix Solution B and C (color turns bright yellow/orange indicating Cu(I)), then immediately add to the resin mixture.

    • Flush headspace with Argon and cap tightly.

  • Agitation: Shake overnight (12–16 hours) at room temperature. Note: Do not microwave; copper can cause rapid resin degradation at high heat.[2]

  • Washing (Copper Removal):

    • The resin will likely be blue/green. You must remove copper to prevent interference with cleavage.

    • Wash with 0.5% sodium diethyldithiocarbamate (in DMF) or EDTA solution (5 x 2 min) until resin returns to original color.

    • Wash with DMF (5x), DCM (5x).

Workflow Visualization

The following diagram illustrates the logical flow for SPPS involving heterocyclic amines, highlighting the critical decision points for monitoring and troubleshooting.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Removed) Select Select Coupling Reagents (Steric Analysis) Start->Select Activate Activation (HATU/Collidine) Max 2 mins pre-activation Select->Activate Couple Coupling Reaction 2-4 Hours / NMP Activate->Couple Check Is N-terminus a Secondary Amine? Couple->Check Kaiser Kaiser Test (Ninhydrin) Check->Kaiser No (Primary) Chloranil Chloranil Test (Acetaldehyde/Chloranil) Check->Chloranil Yes (Pro-like) Result Test Result? Kaiser->Result Chloranil->Result Recouple Double Couple (Switch to PyAOP or HOAt) Result->Recouple Positive (Incomplete) Next Proceed to Next Cycle Result->Next Negative (Complete) Cap Capping (Ac2O/DIPEA) Recouple->Cap Cap->Next

Figure 2: Solid-Phase Peptide Synthesis workflow emphasizing monitoring steps for heterocyclic amines.

References

  • Valverde, I. E., et al. (2013).[7] "1,2,3-Triazoles as amide bond surrogates in peptidomimetics." Journal of Peptide Science. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. Link

  • Katritzky, A. R., et al. (2007).[8] "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids."[8][9] The Journal of Organic Chemistry. Link

  • Abdildinova, A., et al. (2021).[10] "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Pharmaceuticals.[1][10][11] Link

Sources

Application

Application Note: Regioselective C2-Functionalization of 3-Aminoethylpyridine Scaffolds

Introduction & Mechanistic Rationale The 3-aminoethylpyridine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including histamine receptor modulators and advanced kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3-aminoethylpyridine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including histamine receptor modulators and advanced kinase inhibitors. While the pyridine ring is a staple in medicinal chemistry, late-stage functionalization (LSF) of this heterocycle remains a formidable synthetic challenge[1].

Functionalizing the C2-position of a 3-substituted pyridine is particularly complex. The innate electron-deficient nature of the pyridine ring resists classical electrophilic aromatic substitution. Furthermore, the steric bulk of the 3-aminoethyl substituent naturally biases incoming reagents toward the less hindered C6-position. To override this steric bias and achieve high C2-regioselectivity, synthetic chemists must exploit the electronic properties of the pyridine nitrogen.

This application note details two highly reliable, self-validating methodologies for the C2-functionalization of 3-(2-aminoethyl)pyridine derivatives:

  • Visible-Light Photoredox Minisci Alkylation : Leverages acidic LUMO-lowering to direct nucleophilic radical attack.

  • N-Oxide Directed Palladium-Catalyzed Arylation : Utilizes the N-oxide moiety as a transient directing group for concerted metalation-deprotonation (CMD)[2].

Experimental Workflows & Logical Relationships

The choice of functionalization pathway depends entirely on the desired bond formation (alkyl vs. aryl) and the functional group tolerance required by the substrate.

G Start 3-Aminoethylpyridine Scaffold Path1 Photoredox Minisci Alkylation Start->Path1 Path2 N-Oxide Activation & Functionalization Start->Path2 Protonation Acidic Protonation (LUMO Lowering) Path1->Protonation RadicalAdd Alkyl Radical Addition (C2/C6 Position) Protonation->RadicalAdd Product1 2-Alkyl-3-aminoethylpyridine RadicalAdd->Product1 Oxidation mCPBA Oxidation (N-O formation) Path2->Oxidation Electrophile Pd-Catalyzed Arylation (C2 Directed) Oxidation->Electrophile Product2 2-Aryl-3-aminoethylpyridine Electrophile->Product2

Divergent synthetic pathways for the C2-functionalization of 3-aminoethylpyridine scaffolds.

Protocol 1: Visible-Light-Driven Minisci Alkylation

The Minisci reaction is a powerful tool for the direct C(sp2)–H alkylation of basic heteroarenes[3]. By utilizing photoredox catalysis, this protocol avoids the harsh thermal conditions and stoichiometric silver salts of historical Minisci methods[4].

Causality of Experimental Choices
  • Trifluoroacetic Acid (TFA): The addition of TFA is not merely a solubility aid; it serves a critical mechanistic function. Protonation of the pyridine nitrogen drastically lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the heterocycle. This electronic activation is an absolute prerequisite for the nucleophilic alkyl radical to attack the electron-deficient C2 and C6 positions[4].

  • Photocatalyst (Ir(dF-CF3-ppy)2(dtbbpy)PF6): Chosen for its highly oxidizing excited state, which efficiently reduces the persulfate oxidant to generate the active sulfate radical anion.

Step-by-Step Methodology
  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add N-Boc-3-(2-aminoethyl)pyridine (0.5 mmol, 1.0 equiv), the desired alkyl carboxylic acid (1.5 mmol, 3.0 equiv), and (NH4)2S2O8 (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the iridium photocatalyst Ir(dF-CF3-ppy)2(dtbbpy)PF6 (0.01 mmol, 2 mol%).

  • Solvent & Acid: Dissolve the mixture in a degassed solvent system of CH3CN/H2O (1:1 v/v, 4.0 mL). Add TFA (0.6 mmol, 1.2 equiv) dropwise.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which quenches the excited photocatalyst and intercepts carbon-centered radicals.

  • Irradiation: Seal the tube and irradiate with 450 nm blue LEDs at ambient temperature for 16 hours.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL) to neutralize the TFA. Extract with EtOAc (3 × 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Self-Validating System

To establish a self-validating feedback loop, researchers must utilize 1H NMR tracking of the crude mixture. The unfunctionalized 3-aminoethylpyridine scaffold exhibits a highly deshielded C2-H singlet at approximately 8.45 ppm. A successful C2-alkylation is internally validated by the complete disappearance of this C2-H signal , while the C6-H doublet of doublets (~8.35 ppm) remains intact. If the C6-H signal is lost instead, the reaction has proceeded with the incorrect regiochemistry, providing an immediate go/no-go decision point for downstream processing.

Protocol 2: N-Oxide Activation and Palladium-Catalyzed C-H Arylation

When C(sp2)–C(sp2) bond formation is required, direct arylation of the parent pyridine is notoriously sluggish. Oxidizing the pyridine to its N-oxide fundamentally alters its reactivity profile, enabling highly regioselective transition-metal-catalyzed cross-coupling[2].

Causality of Experimental Choices
  • N-Oxide Formation: The N-oxide moiety acts as a transient directing group. The highly polarized N–O bond increases electron density at the oxygen, allowing it to coordinate with the electrophilic Palladium(II) center. This brings the metal into close proximity with the C2-H bond, facilitating a regioselective concerted metalation-deprotonation (CMD) event[2].

  • P(t-Bu)3 Ligand: The extreme steric bulk of the tri-tert-butylphosphine ligand accelerates the reductive elimination step, which is often the rate-limiting step in bulky ortho-substituted cross-couplings.

Step-by-Step Methodology
  • N-Oxidation: Dissolve N-Boc-3-(2-aminoethyl)pyridine (1.0 mmol) in DCM (5 mL). Add mCPBA (1.2 mmol) at 0 °C. Stir for 4 hours at room temperature. Quench with saturated Na2S2O3, extract, and isolate the N-oxide.

  • Arylation Setup: In a glovebox, charge a pressure vial with the pyridine N-oxide (0.5 mmol, 1.0 equiv), aryl bromide (0.75 mmol, 1.5 equiv), Pd(OAc)2 (5 mol%), P(t-Bu)3·HBF4 (10 mol%), and K2CO3 (1.0 mmol, 2.0 equiv).

  • Reaction: Add anhydrous toluene (3 mL). Seal the vial, remove from the glovebox, and heat at 110 °C for 16 hours.

  • Deoxygenation: Cool the mixture to room temperature. To the crude mixture, add PCl3 (1.5 mmol, 3.0 equiv) dropwise to deoxygenate the N-oxide back to the substituted pyridine. Stir for 2 hours at room temperature.

  • Workup: Carefully quench with ice water, basify with 1M NaOH to pH 9, and extract with EtOAc. Purify via silica gel chromatography.

Self-Validating System

The intermediate N-oxide is validated by a characteristic downfield shift of the C2 and C6 protons relative to the parent pyridine. Following the Pd-catalyzed arylation and subsequent PCl3 deoxygenation, the re-aromatized product must demonstrate a mass shift corresponding to +[Ar - H] via LC-MS. Furthermore, the 1H NMR must lack the C2-H proton, and the presence of the intact Boc-protecting group (singlet at ~1.4 ppm, 9H) internally validates that the directing group survived the harsh 110 °C thermal coupling conditions.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and quantitative metrics to assist researchers in selecting the appropriate functionalization strategy.

ParameterProtocol 1: Photoredox Minisci AlkylationProtocol 2: N-Oxide Pd-Catalyzed Arylation
Bond Formed C(sp2) - C(sp3)C(sp2) - C(sp2)
Regioselectivity C2 / C6 (Tunable via sterics)Highly C2 selective (Directed by N-O)
Reaction Conditions Room temperature, Blue LED, Acidic110 °C, Thermal, Basic
Average Yield 55% - 85%40% - 70%
Functional Group Tolerance Excellent (Tolerates alcohols, halides)Moderate (Sensitive to free amines, halogens)
Scalability High (Flow-chemistry compatible)Moderate (Requires rigorous inert atmosphere)

References

  • [5] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH).

  • [1] Late-Stage C–H Functionalization of Azines. National Institutes of Health (NIH).

  • [4] Recent Advances in Minisci-Type Reactions. SciSpace.

  • [3] Advancements in Visible-Light-Enabled Radical C(sp2)–H Alkylation of (Hetero)arenes. National Institutes of Health (NIH).

  • Photocatalytic Minisci Reaction. Società Chimica Italiana (chim.it).

  • [2] Pd-catalyzed dehydrogenative cross-coupling of pyridine-N-oxides with uracils. Royal Society of Chemistry (RSC).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-(2-Aminoethyl)pyridin-2-ol synthesis

Technical Support Bulletin: Optimization of 3-(2-Aminoethyl)pyridin-2-ol Synthesis Executive Summary Users synthesizing 3-(2-Aminoethyl)pyridin-2-ol (also known as 3-(2-aminoethyl)-2-pyridone) frequently report two criti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Bulletin: Optimization of 3-(2-Aminoethyl)pyridin-2-ol Synthesis

Executive Summary

Users synthesizing 3-(2-Aminoethyl)pyridin-2-ol (also known as 3-(2-aminoethyl)-2-pyridone) frequently report two critical failure modes:

  • Low Reaction Yield: Caused by "dimerization" during the reduction of the nitrile or nitrovinyl precursor, leading to secondary amine byproducts.

  • Isolation Failure: The target molecule is a zwitterion (inner salt). Standard organic extraction (DCM/EtOAc washes) often results in near-zero recovery because the product remains in the aqueous phase.

This guide details the Cyanomethyl Reduction Route (most scalable) and provides a specific Ion-Exchange Workup to solve the isolation issue.

Module 1: Synthetic Route & Precursor Quality

The most robust route involves the reduction of 3-(cyanomethyl)pyridin-2(1H)-one . While the Henry reaction (nitroaldol) on 2-hydroxynicotinaldehyde is possible, the elimination step to the nitrovinyl intermediate often suffers from low yields due to the electron-rich nature of the pyridone ring.

The Pathway (Graphviz Visualization)

SynthesisPath Start 2-Hydroxy-3-methylpyridine Step1 Chlorination (SO2Cl2 / AIBN) Start->Step1 Inter1 3-(Chloromethyl)-2-pyridone Step1->Inter1 Step2 Cyanide Displacement (NaCN / DMSO) Inter1->Step2 Inter2 3-(Cyanomethyl)-2-pyridone Step2->Inter2 Step3 Hydrogenation (Raney Ni / NH3) Inter2->Step3 Dimer Secondary Amine Dimer (Major Impurity) Inter2->Dimer Low H2 Pressure No NH3 Target 3-(2-Aminoethyl)pyridin-2-ol (Target Zwitterion) Step3->Target

Figure 1: Optimized synthetic pathway via the cyanomethyl intermediate. Note the critical divergence at the reduction step where dimerization can occur.

Module 2: The Reduction Step (The Yield Killer)

User Complaint: "I see consumption of starting material by TLC, but I get a complex mixture and low mass recovery."

Diagnosis: You are likely forming the secondary amine dimer. During the reduction of a nitrile (


), the intermediate imine (

) can react with the already formed primary amine to form a secondary amine (

).
Protocol Optimization
ParameterStandard (Fail)Optimized (Pass)Technical Rationale
Catalyst Pd/C (10%)Raney Nickel (Active) Pyridone rings can poison Pd catalysts via the oxygen. Raney Ni is more robust for nitriles.
Solvent Ethanol/Methanol7M NH₃ in Methanol Ammonia saturates the surface, suppressing the attack of the primary amine on the imine intermediate.
Pressure Balloon (1 atm)Parr Shaker (50-60 psi) Higher pressure forces the reduction of the imine to amine faster than the dimerization rate.
Additives NoneAcetic Anhydride (Optional) Alternative: Trap the amine as an acetamide in situ (requires hydrolysis later), guaranteeing no dimerization.

Step-by-Step Reduction Protocol:

  • Dissolve 3-(cyanomethyl)pyridin-2-ol (1.0 eq) in Methanolic Ammonia (7N) . Do not use neutral methanol.

  • Add Raney Nickel (approx. 50 wt% of substrate, washed with MeOH to remove water).

    • Safety: Raney Ni is pyrophoric. Keep wet with solvent at all times.

  • Hydrogenate at 50 psi (3.5 bar) for 12–24 hours.

  • Filter through Celite (keep wet). Rinse with MeOH.

  • Concentrate the filtrate. STOP HERE. Do not attempt aqueous extraction.

Module 3: Isolation & Purification (The "Solubility Trap")

User Complaint: "I washed the reaction mixture with DCM and water, but the organic layer is empty."

Diagnosis: 3-(2-Aminoethyl)pyridin-2-ol exists as a zwitterion (inner salt) at neutral pH.

  • Structure: The pyridine nitrogen is protonated by the hydroxyl group (or the side chain amine is protonated).

  • Result: It is highly water-soluble and insoluble in non-polar organics (DCM, Ether).

The Fix: Ion Exchange Chromatography

You must use a "Catch and Release" strategy using a cation exchange resin.

Workflow Diagram (Graphviz)

Workup Crude Crude Reaction Mixture (in MeOH) Evap Evaporate Solvent Crude->Evap Resin Load onto Dowex 50W (H+ Form) Evap->Resin Wash Wash with Water (Removes non-basic impurities) Resin->Wash Elute Elute with 5% NH4OH (Releases Amine) Wash->Elute Final Evaporate Ammonia/Water Yield: Free Base Zwitterion Elute->Final

Figure 2: "Catch and Release" purification strategy for zwitterionic amino-pyridines.

Detailed Protocol:

  • Resin Prep: Use Dowex 50WX8 (or Amberlyst 15). Pre-wash with 1M HCl, then water until neutral.

  • Loading: Dissolve your crude residue in a minimum amount of water (pH < 7). Load onto the column.[1]

    • Mechanism:[2][3][4] The amine (

      
      ) binds to the sulfonate groups (
      
      
      
      ) on the resin.
  • Washing: Flush the column with distilled water (approx. 3-5 column volumes).

    • Result: This removes non-basic impurities (unreacted starting material if non-basic, neutral side products).

  • Elution: Elute with 1M - 2M Aqueous Ammonia (NH₄OH) .

    • Mechanism:[2][3][4] The excess ammonia deprotonates the amine, releasing it from the resin.

  • Finishing: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) or rotary evaporate.

    • Note: The product will likely be a hygroscopic solid or oil. Store under Argon.

Frequently Asked Questions (FAQs)

Q1: Can I use the Nitrovinyl route (Henry Reaction) instead? A: Yes, but be careful. Condensing 2-hydroxynicotinaldehyde with nitromethane often requires a specific base like Ammonium Acetate or Ethylenediamine/Acetic Acid. The subsequent reduction of the nitrovinyl group (


) is exothermic. If you choose this, use NaBH₄/NiCl₂  (Nickel Boride) for the reduction, as it is milder than high-pressure hydrogenation [1].

Q2: My product is dark brown/black. Is it decomposed? A: Pyridines are prone to oxidation, turning dark. This is often a trace impurity (N-oxide or polymerization). If the NMR is clean, the color is cosmetic. A quick filtration through a small pad of activated carbon (Charcoal) in methanol can remove the color.

Q3: How do I confirm the structure? The NMR is confusing. A: In DMSO-d6, the exchangeable protons (


, 

) may broaden or disappear.
  • Diagnostic Signal: Look for the ethyl chain triplets around

    
     2.6–3.0 ppm.
    
  • Tautomerism: You will likely see the 2-pyridone form (C=O signal in C13 NMR ~160-165 ppm) rather than the 2-hydroxypyridine form. This is normal.

References

  • Reduction of Nitroalkenes: Osby, J. O., & Ganem, B. (1987). Rapid and efficient reduction of aliphatic nitro compounds to amines. Tetrahedron Letters, 28(51), 6419-6422. Link

  • Pyridone Synthesis: Misic-Vukovic, M., et al. (2013).[4] Synthesis of substituted 3-cyano-2-pyridones. Journal of the Serbian Chemical Society. Link

  • Zwitterion Purification: Beilstein Institute. (2024).[5][6][7][8] Electrocatalytic hydrogenation of cyanoarenes and pyridines. Beilstein Journal of Organic Chemistry. Link

  • General Amino-Pyridine Handling: Thermo Scientific Chemicals. (2024).[5][6][7][8] 3-(2-Aminoethyl)pyridine Safety Data Sheet. Link

Sources

Optimization

Purification methods for hydrophilic pyridine hydrochloride salts

TECHNICAL SUPPORT CENTER: HYDROPHILIC PYRIDINE HYDROCHLORIDE SALTS Status: ONLINE Current Specialist: Senior Application Scientist Ticket ID: PUR-PYR-HCL-001 Mission Statement Welcome to the purification support hub. You...

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: HYDROPHILIC PYRIDINE HYDROCHLORIDE SALTS

Status: ONLINE Current Specialist: Senior Application Scientist Ticket ID: PUR-PYR-HCL-001

Mission Statement

Welcome to the purification support hub. You are likely here because your pyridine hydrochloride salt—a highly polar, hydrophilic, and hygroscopic species—is refusing to behave like a standard organic solid. It may have oiled out, turned into a hygroscopic goo on the filter, or retained a stubborn smell of pyridine. This guide abandons generic advice to address the specific physicochemical paradoxes of these salts: they love water, hate non-polar solvents, and often refuse to crystallize.

Module 1: The "Oiling Out" Crisis

Issue: “My product separates as a dense oil at the bottom of the flask instead of crystallizing.”

Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable zone is too narrow or the supersaturation is too high. The "oil" is a solute-rich liquid phase that contains your product and impurities.[1]

Troubleshooting Protocol: The "Oil-to-Crystal" Conversion

Do not discard the oil. Follow this thermodynamic intervention:

  • Re-dissolution: Re-heat the mixture until the oil fully dissolves into a homogeneous solution.

  • The Co-Solvent Trick: Add a small volume (2–5%) of a polar protic solvent (Methanol or Water) to the hot mixture.

    • Why? Oiling out often happens because the solvent system is too non-polar. The salt prefers to interact with itself (oil) rather than the solvent. A drop of methanol bridges this gap.

  • Controlled Cooling: Turn off the heat but keep the flask in the oil bath/block. Let the bath cool down naturally. This prevents "thermal shock" nucleation.

  • Seeding: If you have any seed crystals, add them when the solution is slightly cloudy. If not, scratch the glass surface with a glass rod at the air-liquid interface.

Visual Workflow: Oiling Out Remediation

OilingOutStrategy Start PROBLEM: Product Oils Out CheckSolubility Check Solvent System Start->CheckSolubility Action1 Add 2-5% Polar Co-Solvent (MeOH or H2O) CheckSolubility->Action1 Too Non-Polar? Action2 Re-heat to Homogeneity Action1->Action2 Cooling Slow Cool (Insulated) Action2->Cooling Seed Seed at Cloud Point Cooling->Seed Metastable Zone Result Crystalline Solid Seed->Result

Caption: Logic flow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Module 2: Recrystallization Protocols

Issue: “Standard solvents aren’t working. What specific systems work for pyridine HCl salts?”

Technical Insight: Pyridine HCl salts possess high lattice energy but are lipophobic. You need a "Push-Pull" solvent system: one to dissolve the ionic lattice (Alcohol/Chloroform) and one to force precipitation (Ether/Ester).

System A: The "Chloroform-Ethyl Acetate" Method (High Purity)

Best for: Removing non-polar byproducts.

  • Dissolution: Place crude salt in a flask. Add Chloroform (CHCl₃) and heat to reflux.

    • Note: If it doesn't dissolve, add Methanol (MeOH) dropwise until clear.

  • Precipitation: While refluxing, slowly add Ethyl Acetate (EtOAc) .

  • The Ratio: A common successful ratio is roughly 1:3 (CHCl₃:EtOAc) or until permanent turbidity is just barely visible.

  • Crystallization: Remove from heat. Allow to cool to RT, then 4°C.

  • Wash: Filter and wash with cold EtOAc.

System B: The "Alcohol-Ether" Method (High Yield)

Best for: Very hydrophilic salts that refuse to precipitate.

  • Dissolution: Dissolve salt in the minimum amount of hot Absolute Ethanol (EtOH) or Isopropanol (IPA) .

  • Anti-Solvent: Remove from heat.[2] Add Diethyl Ether (or MTBE) dropwise.

  • Trituration: If it oils out here, stir vigorously. The shear force helps break the oil droplets into solids.

  • Drying: Critical Step (See Module 3).

Solvent Selection Data Table

Solvent SystemRoleApplicationRisk Factor
IPA / Hexane StandardGeneral purificationOiling out if cooling is too fast.
EtOH / Et₂O AggressiveHighly soluble saltsHygroscopicity (Ether cools rapidly).
CHCl₃ / EtOAc SelectiveRemoving non-polar impuritiesChlorinated solvent residue.
Acetonitrile SinglePolar impuritiesProduct may not dissolve hot.

Module 3: Hygroscopicity & Drying

Issue: “The solid turns to liquid/goo on the filter paper.”

Explanation: Pyridine hydrochloride salts are notoriously hygroscopic.[2][3][4] The chloride ion coordinates with atmospheric water rapidly, breaking the crystal lattice (deliquescence).

Protocol: The "Goo" Rescue
  • Nitrogen Blanket: Never filter these salts on an open Buchner funnel for more than 30 seconds. Use a Schlenk frit or cover the funnel with a rubber dam/plastic wrap immediately.

  • Solvent Exchange: Wash the filter cake with anhydrous diethyl ether or pentane . This displaces surface water and high-boiling alcohols.

  • Desiccation:

    • Transfer immediately to a vacuum oven or desiccator.

    • Drying Agent: Use Phosphorus Pentoxide (P₂O₅) or KOH pellets in the desiccator. Silica gel is often too weak for these salts.

    • Temperature: Heat to 40–50°C under high vacuum. Warning: Pure Pyridine HCl melts ~144°C, but derivatives may melt lower. Watch for melting.[5]

Module 4: Removing Excess Reagents (FAQs)

Q: "I still smell pyridine in my solid. How do I remove it?" A: Azeotropic Distillation. You cannot simply dry off pyridine because it binds to the salt.

  • The Fix: Dissolve/suspend your crude salt in Toluene . Evaporate to dryness on a rotary evaporator. Repeat 2-3 times.

  • Mechanism: Toluene forms an azeotrope with pyridine and water, dragging them out of the solid matrix.

Q: "I have excess HCl trapped in the lattice." A: The Vacuum Cure.

  • The Fix: Dry the salt in a vacuum oven at 60°C over solid KOH .

  • Mechanism: The KOH acts as an acid scavenger in the vapor phase, driving the equilibrium of trapped HCl out of the solid.

Q: "Can I use column chromatography?" A: Only with modifications.

  • The Fix: Standard silica is acidic and will bind your basic pyridine. You must use Reverse Phase (C18) or neutralize the silica with 1% Triethylamine (TEA) in the eluent.

  • Warning: Using TEA converts your salt back to the free base. If you need the salt, you must re-acidify with HCl/Ether after the column.

Visual Workflow: Purification Decision Matrix

PurificationStrategy Input Crude Pyridine HCl Salt ImpurityCheck Impurity Type? Input->ImpurityCheck NonPolar Non-Polar / Grease ImpurityCheck->NonPolar Polar Excess Pyridine / Water ImpurityCheck->Polar Trituration Trituration (Wash with EtOAc/Hexane) NonPolar->Trituration Surface Impurities Recryst Recrystallization (CHCl3/EtOAc) NonPolar->Recryst Trapped Impurities Azeotrope Azeotrope (Toluene Co-evap) Polar->Azeotrope Final Pure Salt Trituration->Final Azeotrope->Final Recryst->Final

Caption: Decision matrix for selecting the correct purification method based on impurity profile.

References

  • BenchChem. (2025).[2][5][6] Technical Support Center: Purification of 4-(4-Chlorobutyl)pyridine Hydrochloride and Its Derivatives. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for melting points and solvent systems: CHCl3/EtOAc).[7]

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from

  • Organic Syntheses. (1955). Preparation of Anhydrous Pyridine Hydrochloride. Org. Synth. Coll. Vol. 4, p.88. (Describes hygroscopicity and drying protocols).
  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Remedies. Retrieved from

Sources

Troubleshooting

Troubleshooting cyclization side reactions in aminoethyl-pyridones

Topic: Troubleshooting Cyclization Side Reactions & Regioselectivity Status: Operational | Tier: Level 3 (Senior Scientist Support) Welcome to the Technical Support Interface User Context: You are likely working on pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Side Reactions & Regioselectivity

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Technical Support Interface

User Context: You are likely working on peptidomimetics (e.g., RGD mimetics) or kinase inhibitors where the aminoethyl-pyridone scaffold serves as a critical linker. The Problem: This scaffold is deceptive. The seemingly stable 2-pyridone core is prone to tautomeric ambiguity (N- vs. O-alkylation) and, more critically, intramolecular cyclization (self-immolation) when the aminoethyl "tail" attacks electrophilic sites on the ring (typically C3-esters).

This guide bypasses standard textbook advice to address the specific "doom loops" encountered in this synthesis.

Part 1: The "Lactam Trap" (Intramolecular Cyclization)

Symptom:

"I deprotected my Boc-aminoethyl-pyridone ester, and the mass spec shows [M-MeOH] or [M-OEt]. The product has become insoluble or lost reactivity."

Diagnosis: You have triggered a Thorpe-Ingold accelerated intramolecular amidation . If your pyridone has an ester/acid at the C3 position (common for further functionalization), the free amine on the ethyl tail (once deprotected) is perfectly positioned to attack the C3-carbonyl, forming a thermodynamically stable bicyclic diazanaphthalene-dione (fused lactam).

Troubleshooting Workflow

Q1: At what stage is cyclization occurring?

StageRoot CauseCorrective Action
During Alkylation Use of strong base with free amino-alkyl halides.Switch to Protected Linkers. Never use free amino-ethyl halides. Use N-(2-bromoethyl)phthalimide or N-Boc-2-bromoethylamine.
During Deprotection Basic workup or neutralization of TFA salts.Acidic Isolation. Do not neutralize the TFA salt in water. Isolate the amine as a stable salt (HCl or TFA).
On the Column Silica gel acts as a weak base/catalyst.Reverse Phase (C18). Purify using acidic mobile phase (0.1% TFA/Water/MeCN). Avoid silica for free amines.

Q2: Can I prevent this sterically? A: Yes. If the design permits, introducing a substituent (methyl/ethyl) on the ethyl linker increases the rate of cyclization (Gem-dimethyl effect). Conversely, increasing the steric bulk of the C3-ester (e.g., tert-butyl ester vs. methyl ester) significantly slows down the attack.

Protocol: The "Salt-Lock" Isolation To prevent cyclization of 3-carboxy-1-(2-aminoethyl)pyridones:

  • Deprotection: Treat N-Boc precursor with 4M HCl in Dioxane (anhydrous) at 0°C.

  • Precipitation: Do not evaporate to dryness if heat is involved. Add cold Et₂O (diethyl ether) directly to the reaction mixture.

  • Filtration: Filter the white precipitate under Argon.

  • Storage: Store as the HCl salt at -20°C.

  • Usage: When coupling, add the base (DIPEA) only in the presence of the next electrophile (e.g., the peptide coupling partner) to ensure the amine reacts intermolecularly rather than intramolecularly.

Part 2: Regioselectivity (N- vs. O-Alkylation)

Symptom:

"I am trying to attach the aminoethyl chain to the pyridone nitrogen, but I'm getting a mixture of N-alkyl (pyridone) and O-alkyl (pyridine) products."

Diagnosis: Pyridones are ambient nucleophiles . The amide (lactam) form is in equilibrium with the hydroxypyridine (lactim) form. The ratio of N- vs. O-alkylation depends on the "Hard/Soft" nature of the electrophile and the counter-ion of the base.

Decision Matrix: Controlling Regiochemistry
VariableCondition for N-Alkylation (Target)Condition for O-Alkylation (Avoid)Mechanistic Rationale
Base/Cation Cesium (Cs₂CO₃) or Lithium (LiH) Silver (Ag₂CO₃)Cs⁺ is a "soft" cation that dissociates the ion pair, favoring the thermodynamically stable N-alkyl product. Ag⁺ coordinates the nitrogen, forcing attack at Oxygen.
Solvent DMF, DMSO (Polar Aprotic) Toluene, Benzene (Non-polar)Polar solvents support the separated ion pair required for N-alkylation.
Temperature High (>80°C) Low (<0°C)N-alkylation is often thermodynamically controlled; O-alkylation is kinetically controlled.

Visualizing the Pathway The following diagram illustrates the bifurcation between the desired N-alkylation and the parasitic O-alkylation/Cyclization pathways.

PyridonePathways Start 2-Pyridone Precursor (Tautomeric Mix) ConditionA Cs2CO3 / DMF (Thermodynamic Control) Start->ConditionA ConditionB Ag2CO3 / Non-polar (Kinetic Control) Start->ConditionB N_Alkyl N-Alkylated Intermediate (Target) ConditionA->N_Alkyl Major Path O_Alkyl O-Alkylated Byproduct (Pyridine Ether) ConditionA->O_Alkyl Minor Path ConditionB->N_Alkyl Minor Path ConditionB->O_Alkyl Major Path Deprotection Boc-Deprotection (TFA or HCl) N_Alkyl->Deprotection Cyclization Intramolecular Cyclization (Bicyclic Lactam) Deprotection->Cyclization If pH > 7 or Slow Coupling FinalProduct Linear Aminoethyl-Pyridone (Salt Form) Deprotection->FinalProduct Acidic Isolation Fast Coupling

Caption: Figure 1. Reaction bifurcation points. Path A (Green) leads to the desired scaffold. Path B (Red) leads to O-alkylation. The final node shows the risk of cyclization upon deprotection.[1]

Part 3: Advanced Purification Protocols

Issue: Standard silica chromatography often degrades aminoethyl-pyridones due to the basicity of the amine and the acidity of the silica, promoting "sticking" or on-column cyclization.

Protocol: The "Amine-Safe" Purification

Option A: Scavenger Resins (For small scale) Instead of aqueous workup which risks emulsion and cyclization:

  • After deprotection, add Amberlyst A-21 (weakly basic resin) carefully to neutralize excess acid without making the solution basic enough to trigger cyclization.

  • Filter and concentrate.

Option B: Modified Mobile Phases (For Flash Chromatography) If you must use silica:

  • DCM/MeOH/NH₄OH (90:9:1): The ammonia competes with the product for silica sites.

  • DCM/MeOH/Triethylamine (95:4:1): Pre-wash the column with 1% TEA in DCM to deactivate acidic sites.

Option C: Crystallization (Best for Scale) Many aminoethyl-pyridones crystallize well as Picrate or Oxalate salts.

  • Dissolve crude oil in minimal hot Ethanol.

  • Add 1 eq. of Oxalic acid.

  • Cool slowly. The oxalate salt protects the amine and prevents cyclization during storage.

References & Authority

  • Tautomeric Control in Pyridones:

    • Mechanism:[2] The equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim) is solvent-dependent. Polar solvents favor the lactam form (N-alkylation), while non-polar solvents can trap the lactim form.

    • Source: (General mechanistic grounding).

    • Source: (Computational verification of dipole moments).

  • Intramolecular Cyclization (The "Lactam Trap"):

    • Mechanism:[2][3] Analogous to aspartimide formation in peptides, the aminoethyl side chain attacks the adjacent carbonyl. This is a known issue in "aza-peptide" and pyridazine synthesis where side chains cyclize onto the ring.

    • Source: (Analogous mechanism in peptidomimetics).

    • Source: (Demonstrates the reactivity of side chains attacking the heterocyclic core).

  • Synthesis & Alkylation Troubleshooting:

    • Protocol: Use of Cesium Carbonate to promote N-alkylation over O-alkylation is a standard, field-proven technique for pyridones.

    • Source: (Discusses N- vs O-selectivity challenges).

    • Source: (Specific protocols for substituted pyridones).

For further assistance, please contact the Chemistry Core Facility or submit a ticket with your specific NMR spectra.

Sources

Optimization

Technical Support Center: Optimizing Solubility of 3-(2-Aminoethyl)pyridin-2-ol

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter solubility bottlenecks when working with highly polar, polyfunctional heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter solubility bottlenecks when working with highly polar, polyfunctional heterocycles. 3-(2-Aminoethyl)pyridin-2-ol presents a unique challenge due to its capacity for tautomerization and extensive intermolecular hydrogen bonding.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you successfully formulate, react, and analyze this compound.

The Mechanistic Challenge: Why is it so hard to dissolve?

The difficulty in dissolving 3-(2-Aminoethyl)pyridin-2-ol in standard organic solvents stems from its structural duality. The 2-hydroxypyridine core exists in a solvent-dependent equilibrium with its keto/lactam tautomer, 2-pyridone[1].

In non-polar environments (e.g., dichloromethane, hexane, ethyl acetate), the molecule predominantly forms highly stable, hydrogen-bonded dimers or extended helical oligomers[1],[2]. The primary amine on the ethyl group further exacerbates this by acting as an additional hydrogen bond donor and acceptor, creating a robust crystalline lattice that resists solvation. Conversely, polar and protic solvents (like water or methanol) actively participate in hydrogen bonding, effectively intercepting and breaking these intermolecular dimers to solvate the monomeric species[3],[4].

Solubility Profile & Solvent Selection Matrix

To prevent compound loss and save time, consult this quantitative and mechanistic summary of solvent compatibility before beginning your workflow.

Solvent ClassSpecific SolventsSolubility RatingMechanistic Rationale (Causality)
Aqueous / Highly Protic Water, Methanol, EthanolExcellent (>400 g/L in H₂O)Protic solvents act as competitive H-bond donors/acceptors, disrupting the 2-pyridone dimers and stabilizing the monomeric form[5],[6].
Polar Aprotic DMSO, DMF, DMAcGood (Requires gentle heating)High dielectric constants stabilize the polar tautomer. Heating provides the kinetic energy needed to break the initial solid-state lattice.
Moderately Polar Dichloromethane (DCM), Ethyl AcetatePoor to Insoluble Hydrophobic effects in these solvents fail to overcome the thermodynamic stability of the H-bonded dimers[1],[4].
Non-Polar Hexane, Benzene, Diethyl EtherInsoluble Zero capacity to disrupt the hydrogen-bonding network; the compound remains aggregated[7],[8].

Troubleshooting FAQs

Q1: I purchased the compound, but it is completely insoluble in both DCM and methanol. What is going wrong? A: Check your Certificate of Analysis (CoA). Commercially available 3-(2-Aminoethyl)pyridin-2-ol is frequently sold as a hydrochloride or dihydrochloride salt to prevent oxidative degradation of the amine. While the salt is highly soluble in water, it is completely insoluble in moderately polar organics. To use it in organic synthesis, you must first free-base the compound (see Protocol A below).

Q2: I am using the free base, but my compound keeps crashing out of my DCM reaction mixture. How can I keep it in solution without using water? A: The compound is dimerizing. You can disrupt this by adding a small percentage of a protic co-solvent. Adding just 5–10% v/v Methanol or Ethanol to your DCM will provide enough competitive hydrogen bonding to break the dimers and keep the monomer in solution[4]. If your reaction is strictly sensitive to alcohols, consider transiently protecting the primary amine with a Boc group (see Protocol B).

Q3: I need to run an NMR. It won't dissolve in CDCl₃. What is the best alternative? A: Do not use CDCl₃. The non-polar nature of chloroform promotes dimerization, leading to broad, uninterpretable peaks or complete precipitation. Use DMSO-d₆ or D₂O . If using DMSO-d₆, sonicate the NMR tube for 2 minutes and gently warm it to 40°C to fully disrupt the crystalline lattice before acquiring the spectrum.

Standard Operating Protocols

Protocol A: Free-Basing the Hydrochloride Salt for Organic Workflows

Use this protocol when you need to transition the commercial salt form into an organic-soluble free base for coupling reactions.

  • Dissolution: Suspend 1.0 eq of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride in a 1:1 mixture of Water and Ethyl Acetate (10 mL/gram of compound).

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise while stirring vigorously until the aqueous layer reaches pH 8-9. (Avoid strong bases like NaOH, which may deprotonate the pyridinol -OH, forming a highly water-soluble sodium salt).

  • Extraction: The free base will partition into the organic layer. Extract the aqueous layer 3 times with Ethyl Acetate containing 5% Methanol (the MeOH helps prevent the free base from dimerizing and crashing out during extraction).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Use immediately to prevent re-crystallization into intractable dimers.

Protocol B: Transient Boc-Protection to Disrupt H-Bonding

If your downstream chemistry requires strictly anhydrous, non-polar conditions (and the amine is not the reactive site), masking the amine drastically improves organic solubility.

  • Setup: Dissolve the free base (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water.

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 5 minutes.

  • Protection: Cool the mixture to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in a minimal amount of Dioxane.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. The bulky Boc group sterically hinders the amine and removes one H-bond donor, preventing extensive lattice formation.

  • Workup: Concentrate the Dioxane in vacuo, dilute with Water, and extract cleanly into DCM or Ethyl Acetate. The resulting Boc-protected compound will exhibit excellent solubility in standard organic solvents.

Mechanistic & Workflow Visualizations

Below are the logical frameworks governing the behavior and handling of 3-(2-Aminoethyl)pyridin-2-ol.

G A 3-(2-Aminoethyl)pyridin-2-ol (Enol Tautomer) B 3-(2-Aminoethyl)pyridin-2(1H)-one (Keto/Lactam Tautomer) A->B Tautomerization (Solvent Dependent) C H-Bonded Dimer / Oligomer (Highly Stable Lattice) B->C Intermolecular H-Bonding G Solvated Monomers (High Solubility) B->G F Insoluble Precipitate C->F Leads to D Non-Polar Solvents (DCM, Hexane, EtOAc) D->C Promotes Dimerization E Polar/Protic Solvents (Water, MeOH, DMSO) E->C Disrupts H-Bonds E->G Solvates Monomers

Logical relationship between tautomerization, hydrogen-bonded dimerization, and solvent polarity.

Workflow Start Start: Solid Compound Q1 Is the compound a Hydrochloride Salt? Start->Q1 Salt Yes: Highly Water Soluble Q1->Salt Yes FreeBase No: Free Base Q1->FreeBase No Q2 Need Organic Solvent for Reaction? Salt->Q2 Q3 Protic Solvents Allowed? FreeBase->Q3 FreeBaseAction Neutralize with DIPEA/TEA or use basic extraction Q2->FreeBaseAction Yes FreeBaseAction->Q3 UseProtic Use MeOH or EtOH (Direct Dissolution) Q3->UseProtic Yes Q4 Aprotic Solvents Required? Q3->Q4 No UseAprotic Use DMSO or DMF (+ Gentle Heating) Q4->UseAprotic Yes (Polar Aprotic) Q5 Strictly Non-Polar (DCM/EtOAc) Needed? Q4->Q5 No (Non-Polar) Derivatize Add 5-10% MeOH OR Boc-Protect the Amine Q5->Derivatize Yes

Decision tree workflow for selecting the optimal solvent system and pre-treatment methodology.

References

  • [7] Thermo Scientific Chemicals. "2-Hydroxypyridine, 98% Solubility Information". Fisher Scientific.7

  • [5] Shaanxi BLOOM Tech Co., Ltd. "2-Hydroxypyridine CAS 142-08-5 Properties". BloomTechZ. 5

  • [8] Tokyo Chemical Industry (TCI). "2-Hydroxypyridine | 142-08-5". TCI Chemicals. 8

  • [1] Wikipedia Contributors. "2-Pyridone: Tautomerism and Aggregation in Solution". Wikipedia, The Free Encyclopedia. 1

  • [3] Santiago Ortega Mata. "Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone". The Journal of Physical Chemistry A / Academia.edu. 3

  • [6] WuXi AppTec. "How about Tautomers? Solvent effect in 2-hydroxypyridine and 2-pyridone tautomers equilibria". WuXi Biology. 6

  • [4] ChemEurope. "2-Pyridone: Aggregation in Solution". ChemEurope.com. 4

  • [2] Sieburth et al. "Solvent-Dependent Stereoselectivity of Bis-2-pyridone [4 + 4] Photocycloaddition Is Due to H-Bonded Dimers". Organic Letters, ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 3-(2-Aminoethyl)pyridin-2-ol During Storage

Welcome to the technical support and troubleshooting center for the handling and storage of 3-(2-Aminoethyl)pyridin-2-ol. This guide is designed for researchers and drug development professionals to ensure the chemical i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the handling and storage of 3-(2-Aminoethyl)pyridin-2-ol. This guide is designed for researchers and drug development professionals to ensure the chemical integrity of this highly sensitive bifunctional molecule.

Mechanistic Overview of Degradation (Expertise & Causality)

For scientists working with 3-(2-Aminoethyl)pyridin-2-ol, oxidative degradation during storage is a primary yield-limiting factor. The molecule possesses dual vulnerabilities:

  • The Primary Amine: The aminoethyl group is highly susceptible to auto-oxidation, leading to the formation of hydroxylamines or oxidative deamination products.

  • The Pyridin-2-ol Ring: This moiety exists in a tautomeric equilibrium with 2-pyridone. The critical causality behind its degradation lies in its protonation state. Pulse radiolysis studies demonstrate that while the neutral or protonated form (pH ≤ 6.8) is highly resistant to one-electron oxidation, the deprotonated pyridin-2-olate anion (formed at higher pH) is a potent reducing agent. This anion undergoes rapid one-electron oxidation upon exposure to trace radicals or atmospheric oxygen .

Therefore, the foundational strategy for stabilizing this compound is lowering the HOMO (Highest Occupied Molecular Orbital) energy by maintaining a heavily protonated state (e.g., as a hydrochloride salt), combined with strict environmental controls against photo-oxidation and oxygen .

Quantitative Stability Profile

The following table summarizes the quantitative degradation metrics of 3-(2-Aminoethyl)pyridin-2-ol under various storage conditions, highlighting the absolute necessity of salt formation and environmental control.

Physical StateStorage TemperatureAtmospherepH (if applicable)6-Month Purity RetentionExpected Shelf Life
Free Base (Solid)25°C (Room Temp)Ambient AirN/A< 60% (Severe browning)< 2 weeks
Free Base (Solid)-20°CArgon PurgedN/A85 - 90%3 - 6 months
HCl Salt (Solid) -20°C Argon Purged N/A > 99% (Remains white) > 2 years
Aqueous Solution4°CAmbient Air8.5 (Unbuffered)< 40%< 24 hours
Aqueous Solution-80°CArgon Purged5.5 (Buffered)95%1 - 2 months

Troubleshooting Guides & FAQs

Q1: My batch of 3-(2-Aminoethyl)pyridin-2-ol has changed from a white powder to a yellow/brown gummy solid. What happened, and can it be salvaged? A1: This color shift is the hallmark of oxidative degradation. The primary amine and the electron-rich pyridinol ring have oxidized to form conjugated quinone-like structures or azo compounds. Causality: Exposure to ambient oxygen and light initiates a radical chain reaction, which is highly accelerated if the compound is stored as a free base. Solution: Highly degraded material (>5% impurities by HPLC) should be discarded, as the oxidation products will interfere with biological assays. If recovery is absolutely necessary, perform an acid-base extraction followed by recrystallization as a hydrochloride salt (see Protocol 1).

Q2: Why is it strongly recommended to store this compound as a hydrochloride (HCl) or dihydrochloride salt rather than the free base? A2: Protonating the primary amine and the pyridine nitrogen drastically reduces the electron density of the aromatic system. As demonstrated by kinetic redox studies, the protonated form is unreactive toward oxidizing radicals that would otherwise rapidly degrade the deprotonated anion . Commercial suppliers almost exclusively provide this compound as a salt for this exact reason .

Q3: I need to store a stock solution of 3-(2-Aminoethyl)pyridin-2-ol for weekly biological assays. What is the best approach? A3: Storing electron-rich pyridinols in solution is generally discouraged due to accelerated degradation kinetics . However, if unavoidable: Causality: Dissolved oxygen and higher pH levels drive liquid-phase oxidation. Solution: Prepare the solution in a degassed, slightly acidic buffer (pH 5.0 - 6.0). Aliquot the solution into amber vials, purge the headspace with Argon, and freeze immediately at -80°C. Thaw only once prior to use.

Self-Validating Experimental Protocols

Protocol 1: Conversion of Free Base to Dihydrochloride Salt for Long-Term Storage

This protocol utilizes a self-validating pH checkpoint and visual confirmation to ensure complete protonation, thereby guaranteeing long-term stability against oxidation.

  • Dissolution: Dissolve 1.0 g of 3-(2-Aminoethyl)pyridin-2-ol free base in 15 mL of anhydrous ethanol under an inert Argon atmosphere.

  • Acidification: Slowly add 2.5 equivalents of 4M HCl in dioxane dropwise while stirring at 0°C.

  • Validation Checkpoint 1 (pH): Spot a micro-aliquot onto wetted pH paper. The pH must read ≤ 2.0. If the pH is higher, the primary amine may be protonated, but the pyridine ring is not, leaving the molecule vulnerable. Add additional HCl in dioxane until pH ≤ 2.0 is achieved.

  • Crystallization: Add 30 mL of cold, anhydrous diethyl ether to induce precipitation. Stir for 30 minutes at 0°C.

  • Filtration: Filter the precipitate using a Schlenk frit under Argon to prevent moisture and oxygen ingress during isolation.

  • Validation Checkpoint 2 (Visual): The resulting crystals must be pure white. Any yellow or brown tint indicates residual oxidized impurities, requiring a second recrystallization.

  • Storage: Dry the white crystals under high vacuum (0.1 mbar) for 4 hours. Transfer to an amber glass vial, purge with Argon, seal tightly with Parafilm, and store at -20°C.

Protocol 2: Freeze-Pump-Thaw Degassing for Assay Solutions

Complete oxygen removal is critical for maintaining solution-phase stability during experiments.

  • Place the desired aqueous buffer (pre-adjusted to pH 5.5) in a heavy-walled Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to a high vacuum line for 5 minutes to evacuate the atmospheric headspace.

  • Close the vacuum valve and thaw the solvent in a room-temperature water bath. You will observe bubbles forming as trapped oxygen escapes the liquid lattice.

  • Repeat the freeze-pump-thaw cycle three times. On the final thaw, backfill the flask with Argon gas.

  • Dissolve the 3-(2-Aminoethyl)pyridin-2-ol salt into the degassed buffer under positive Argon pressure immediately before initiating your assay.

Storage Workflow Visualization

StorageWorkflow Start 3-(2-Aminoethyl)pyridin-2-ol Storage Workflow State Determine Physical State Start->State Solid Solid Form Storage State->Solid Liquid Solution Form Storage State->Liquid Salt Convert to HCl Salt (pH < 6.8 prevents oxidation) Solid->Salt Recommended FreeBase Retain as Free Base (High oxidation risk) Solid->FreeBase Not Recommended Solvent Use Degassed Solvent Adjust pH < 6.0 Liquid->Solvent StoreSolid Store at -20°C Argon Purged Amber Vial Salt->StoreSolid FreeBase->StoreSolid High Degradation Rate StoreLiquid Prepare Fresh for Assays or Store at -80°C under Argon Solvent->StoreLiquid

Logical workflow for the storage and handling of 3-(2-Aminoethyl)pyridin-2-ol.

References

  • Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Indian Academy of Sciences.[Link]

Optimization

Technical Support Center: Desalting 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, handling highly polar, water-soluble amines requires moving beyond standard liquid-liquid extraction (LLE).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, handling highly polar, water-soluble amines requires moving beyond standard liquid-liquid extraction (LLE). This guide provides field-proven, self-validating protocols for isolating the free base of 3-(2-aminoethyl)pyridin-2-ol from its hydrochloride salt (1)[1].

Mechanistic Overview: The Polarity Trap

Converting this specific compound to its free base presents unique thermodynamic challenges. The molecule features a primary aliphatic amine and a 2-hydroxypyridine ring. In polar environments, the 2-hydroxypyridine moiety undergoes a lactam-lactim tautomerization, existing predominantly as the 2-pyridone tautomer (2)[2].

This tautomerization creates a dense network of hydrogen bond donors and acceptors (3)[3]. Consequently, the free base is exceptionally hydrophilic (highly negative LogP). If you attempt to neutralize the salt in water, the free base will not partition into organic solvents, rendering standard biphasic extractions useless. Solid-phase extraction or non-aqueous precipitation must be employed.

Troubleshooting FAQs

Q: Why did I lose my product during a standard aqueous workup (NaOH basification + DCM extraction)? A: The extreme water solubility of the 2-pyridone tautomer traps the free base in the aqueous layer. Extracting it into moderately polar solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) is thermodynamically unfavorable.

Q: Can I neutralize the salt by adding a tertiary amine (e.g., triethylamine or DIPEA) and evaporating the solvent? A: While this neutralizes your target amine, it generates a new organic salt (e.g., triethylammonium chloride). Because 3-(2-aminoethyl)pyridin-2-ol is highly polar, separating it from the resulting byproduct via crystallization or silica gel chromatography is notoriously difficult.

Q: How do I build a self-validating system to ensure the hydrochloride has been completely removed? A: Implement a two-step validation:

  • Chemical Validation: Perform a silver nitrate (

    
    ) drop test on an aqueous aliquot of your final product. The absence of a white 
    
    
    
    precipitate confirms the removal of chloride ions.
  • Spectroscopic Validation:

    
    -NMR in 
    
    
    
    will show an upfield chemical shift for the methylene protons adjacent to the primary amine upon successful deprotonation.

Method Selection & Experimental Workflows

DecisionMatrix Start Need Free Base of 3-(2-Aminoethyl)pyridin-2-ol Scale What is the scale of your experiment? Start->Scale Small Analytical Scale (< 1 gram) Scale->Small < 1g Large Preparative Scale (> 1 gram) Scale->Large > 1g SCX Method A: SCX Cartridge (Catch & Release) Small->SCX High purity needed Anion Method B: Anion Exchange (OH- form resin) Large->Anion Aqueous/MeOH mix Precip Method C: Non-Aqueous Neutralization (NaOMe) Large->Precip Strictly non-aqueous

Decision matrix for selecting the optimal desalting method based on experimental scale.

Method A: Strong Cation Exchange (SCX) "Catch and Release"

Best for: Analytical to small-scale preparative work (< 1 gram). Causality: SCX relies on a solid-supported sulfonic acid resin. The protonated primary amine binds tightly to the resin (Catch), allowing the chloride counterion to be washed away with methanol. A volatile base (ammonia) is then introduced to deprotonate the amine, releasing it from the resin (Release) (4)[4].

Protocol:

  • Conditioning: Pre-wash a silica-based SCX cartridge (approx. 1g resin per 0.2g of API) with 3 column volumes (CV) of MS-grade Methanol (MeOH).

  • Loading: Dissolve the hydrochloride salt in the minimum volume of MeOH. Load the solution onto the cartridge at a drip rate of 1-2 drops per second.

  • Washing: Wash the cartridge with 3 CV of MeOH. Why? This elutes the chloride ions and any non-basic impurities while the amine remains ionically bound. Discard the wash.

  • Elution: Elute the free base using 3 CV of

    
     Ammonia in Methanol (
    
    
    
    ). Collect this fraction in a pre-weighed flask.
  • Recovery: Concentrate the eluted fraction under reduced pressure at

    
    . Place under high vacuum for 2 hours to remove residual ammonia.
    

SCXWorkflow Load 1. Load Dissolve salt in MeOH Apply to SCX Bind 2. Catch Amine binds to Sulfonic Acid Load->Bind Wash 3. Wash Flush with MeOH (Removes Cl-) Bind->Wash Elute 4. Release Elute with 2M NH3/MeOH (Displaces free base) Wash->Elute Recover 5. Recover Evaporate solvent Yields pure free base Elute->Recover

Step-by-step SCX catch-and-release workflow for isolating the free base amine.

Method B: Non-Aqueous Neutralization (Precipitation)

Best for: Large-scale preparative work (> 1 gram) where chromatography is cost-prohibitive. Causality: Sodium methoxide (


) is a strong base that neutralizes the hydrochloride salt in methanol. This forms sodium chloride (

), which is highly insoluble in methanol. The precipitation of

drives the equilibrium forward, leaving the free base in solution.

Protocol:

  • Dissolution: Suspend the hydrochloride salt in anhydrous MeOH (

    
     per gram of salt) under a nitrogen atmosphere.
    
  • Neutralization: Add exactly 1.00 to 1.05 equivalents of a standardized

    
     solution in MeOH (e.g., 
    
    
    
    ). Stir at room temperature for 30 minutes. A fine white precipitate (
    
    
    ) will form.
  • Filtration: Filter the suspension through a pad of Celite or a fine glass-frit funnel to remove the

    
    . Wash the filter cake with a small amount of cold MeOH.
    
  • Evaporation: Concentrate the filtrate under reduced pressure to isolate the free base.

Method C: Strong Anion Exchange (OH- Form)

Best for: Aqueous-compatible workflows and scale-up. Causality: A strongly basic anion exchange resin (e.g., Amberlyst A26 OH) swaps the chloride ion for a hydroxide ion. The hydroxide immediately deprotonates the amine, forming water and the free base.

Protocol:

  • Preparation: Slurry Amberlyst A26 (OH- form) resin in deionized water and pack into a glass column.

  • Loading: Dissolve the hydrochloride salt in water or a Water/MeOH mixture and load it onto the column.

  • Elution: Elute with Water/MeOH. The chloride is retained on the resin, and the free base elutes in the flow-through.

  • Lyophilization: Freeze the collected fractions and lyophilize (freeze-dry) to obtain the solid free base.

Method Comparison Data

MethodOptimal ScaleExpected YieldExpected PurityRelative CostKey Advantage
A: SCX Cartridge < 1 gram85 - 95%> 98%HighFastest workflow; highest purity for small-scale libraries.
B: Non-Aqueous Neutralization > 1 gram80 - 90%90 - 95%LowHighly scalable; uses standard, inexpensive lab reagents.
C: Anion Exchange (OH-) > 1 gram90 - 98%> 95%MediumExcellent for aqueous-compatible workflows; avoids strong bases.

References

  • Sigma-Aldrich. "Aminoethyl pyridine - 3-(2-aminoethyl)pyridin-2-ol hydrochloride". Product Catalog. 1

  • Organ, M.G., et al. "The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods". Combinatorial Chemistry & High Throughput Screening, 2002. 4

  • Mata, S., et al. "Tautomerism and microsolvation in 2-hydroxypyridine/2-pyridone". The Journal of Physical Chemistry A, 2010. 2

  • MDPI. "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit". Molecules, 2016. 3

Sources

Troubleshooting

Technical Support Center: Resolving 2-Hydroxypyridine/2-Pyridone Tautomeric Mixtures

Welcome to the assay troubleshooting and method development center for 2-hydroxypyridine (2-HP) and 2-pyridone (2-PY) derivatives. In drug development, the lactam-lactim tautomerism of these scaffolds presents unique cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the assay troubleshooting and method development center for 2-hydroxypyridine (2-HP) and 2-pyridone (2-PY) derivatives. In drug development, the lactam-lactim tautomerism of these scaffolds presents unique challenges. Because these molecules can act as both hydrogen bond donors and acceptors, their dynamic equilibrium directly impacts solubility, target binding affinity, and analytical characterization[1].

This guide provides field-proven methodologies to diagnose, troubleshoot, and resolve tautomeric mixtures in your analytical workflows.

The Core Challenge: Lactam-Lactim Tautomerism

2-Hydroxypyridine exists in a dynamic equilibrium with its lactam tautomer, 2-pyridone. Unlike static isomers, tautomers rapidly interconvert via proton transfer[2]. This interconversion is highly dependent on the surrounding environment, meaning the molecule will literally change its physicochemical identity—such as its dipole moment and hydrogen-bonding profile—based on the solvent, temperature, and pH[3].

TautomerWorkflow Mixture 2-Hydroxypyridine Derivative (Tautomeric Mixture) Lactim Lactim (2-Hydroxypyridine) Favored in Non-Polar Media Mixture->Lactim Non-polar solvent Lactam Lactam (2-Pyridone) Favored in Polar Media Mixture->Lactam Polar solvent / H2O NMR NMR Issue: Peak Broadening Mixture->NMR Intermediate Exchange HPLC HPLC Issue: Peak Splitting Mixture->HPLC On-Column Conversion Lactim->Lactam Dynamic Equilibrium VTNMR Action: Variable Temp NMR (Cool to slow exchange) NMR->VTNMR LowTempHPLC Action: Low-Temp HPLC (Resolve discrete peaks) HPLC->LowTempHPLC

Workflow for diagnosing and resolving 2-hydroxypyridine tautomeric equilibria in assays.

Quantitative Data: Solvent-Driven Equilibrium

The exact ratio of 2-HP to 2-PY in your sample is dictated by the dielectric constant of your solvent and its capacity for microsolvation. 2-Pyridone is significantly more polar than 2-hydroxypyridine[4]. Consequently, polar solvents stabilize the lactam form, while non-polar solvents or the gas phase favor the lactim form[3].

Table 1: Solvent Effects on 2-Hydroxypyridine / 2-Pyridone Equilibrium

Solvent EnvironmentDielectric Constant (ε)Dipole Moment: 2-HP (Debye)Dipole Moment: 2-PY (Debye)Keq (2-PY / 2-HP)Predominant Tautomer
Cyclohexane 2.01.655.291.7Mixed (Slight 2-PY bias)
Chloroform 4.81.835.976.02-Pyridone
Water (Aqueous) 80.1N/AN/A>> 102-Pyridone (Strong)

Data derived from computational dipole moment modeling and experimental equilibrium constants at 25°C[4].

Troubleshooting FAQs

Q1: Why do my NMR spectra of 2-hydroxypyridine derivatives show broad, unresolved peaks, and how can I obtain a clean spectrum?

Causality: The interconversion between the lactam and lactim forms occurs at an intermediate rate on the NMR timescale at room temperature[5]. Because the proton is rapidly exchanging between the nitrogen and oxygen atoms, the NMR instrument detects a time-averaged signal of the two distinct chemical environments, resulting in severe peak broadening[2]. Solution: You must push the system out of the intermediate exchange regime. You can do this by altering the temperature (see Protocol 1) or by switching to a strongly hydrogen-bonding solvent like DMSO-


. DMSO acts as a strong hydrogen bond acceptor, solvating the 2-pyridone form and effectively locking the equilibrium into a single predominant state, yielding sharp peaks[5].
Q2: During purity analysis via HPLC, my compound elutes as a split peak with severe tailing. Is my sample degrading?

Causality: This is a classic hallmark of on-column tautomerization[6]. 2-Pyridone is highly polar (~5.97 D in chloroform) compared to 2-hydroxypyridine (~1.83 D)[4]. In reverse-phase HPLC, the more polar 2-pyridone form prefers the mobile phase, while the less polar 2-hydroxypyridine form prefers the stationary phase. If the rate of interconversion is similar to the rate of chromatographic migration, the molecule constantly changes its retention factor as it travels down the column, creating a smeared "bridge" or split peak. Solution: Implement Low-Temperature HPLC (see Protocol 2) to slow the interconversion kinetics. Alternatively, adjusting the mobile phase pH with strong modifiers (e.g., 0.1% TFA) can accelerate the exchange so rapidly that the compound elutes as a single, sharp, time-averaged peak.

Q3: Why does my compound behave differently in biological assays (aqueous) compared to my initial structural characterization (non-polar solvents)?

Causality: Water fundamentally alters the energy landscape of the molecule. Water solvates 2-pyridone via the formation of highly stable hydrogen bonds. Microsolvation models demonstrate that the addition of just one water molecule lowers the relative energy of the 2-pyridone complex by -5.08 kcal/mol[4]. Therefore, while your compound might exist as a mixture in chloroform, it will almost exclusively adopt the 2-pyridone (lactam) conformation in the aqueous environment of a biological assay[7].

Step-by-Step Experimental Methodologies

Protocol 1: Variable Temperature (VT) NMR for Tautomer Deconvolution

This protocol is a self-validating system: by cooling the sample, you artificially slow the proton transfer until the exchange rate (


) is much smaller than the difference in resonance frequencies (

), resolving the broad hump into distinct peaks[5].
  • Sample Preparation: Dissolve 5–10 mg of the 2-hydroxypyridine derivative in 0.6 mL of a low-freezing-point, non-protic deuterated solvent (e.g., CD

    
    Cl
    
    
    
    or Toluene-
    
    
    ). Crucial: Avoid protic solvents like CD
    
    
    OD, as they will actively catalyze the proton exchange and defeat the purpose of the cooling experiment.
  • Initial Acquisition: Acquire a standard

    
    H-NMR spectrum at 298 K. Note the full width at half maximum (FWHM) of the exchangeable protons (NH/OH).
    
  • Cooling Gradient: Lower the NMR probe temperature in 10 K increments. Allow exactly 5 minutes for thermal equilibration at each step before shimming and acquiring.

  • Coalescence Observation: Identify the coalescence temperature (

    
    ), the exact thermal point where the broad peak splits into two distinct signals.
    
  • Slow Exchange Regime: Continue cooling until the peaks are completely sharp (typically between -20°C and -60°C). Integrate the distinct peaks to calculate the exact

    
     of the tautomeric mixture.
    
  • Validation: Return the probe to 298 K and re-acquire. The peaks must merge back into the original broad signal, confirming the phenomenon is dynamic tautomerism and not sample degradation.

Protocol 2: Low-Temperature HPLC Method for Tautomer Separation

This method physically separates the tautomers by chilling the column to halt on-column interconversion.

  • Column Selection: Select a column designed for high efficiency at lower temperatures (e.g., a sub-2 µm core-shell C18 column).

  • System Preparation: Set the column oven compartment to 5°C. Critical: Ensure the autosampler is also chilled to 4°C to prevent pre-column equilibration shifts before injection.

  • Mobile Phase Optimization: Utilize a simple gradient of Water/Acetonitrile. Avoid strong hydrogen-bonding modifiers initially to observe the baseline separation of the natural equilibrium.

  • Flow Rate Adjustment: Reduce the standard flow rate by 20–30%. Cold mobile phases have significantly higher viscosity; reducing the flow rate prevents the system from exceeding maximum backpressure limits.

  • Validation (Self-Validating Step): Inject the sample. You should observe two distinct peaks. To prove these are tautomers and not impurities, physically collect the eluent of the first peak, allow it to sit at room temperature for 30 minutes, and re-inject it. It will re-equilibrate and show the exact same two-peak profile as the original mixture.

References

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines Semantic Scholar URL
  • 2-Pyridone Wikipedia URL
  • How about Tautomers?
  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone ResearchGate URL
  • 2-Pyridone - Tautomerism in Solution ChemEurope URL
  • An In-depth Technical Guide on the Tautomerism and Stability of 1H-Pyrido[2,3-d]oxazine-2,4-dione Benchchem URL
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions RSC URL

Sources

Optimization

Recrystallization solvents for 3-(2-Aminoethyl)pyridin-2-ol HCl

Technical Support Center: Recrystallization Guide for 3-(2-Aminoethyl)pyridin-2-ol HCl Executive Summary & Compound Profile Compound: 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride Alternative Names: 3-(2-Aminoethyl)-2-pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Guide for 3-(2-Aminoethyl)pyridin-2-ol HCl

Executive Summary & Compound Profile

Compound: 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride Alternative Names: 3-(2-Aminoethyl)-2-pyridone HCl; 2-Hydroxy-3-(2-aminoethyl)pyridine HCl. Chemical Nature: This compound is a hydrochloride salt of a polar heterocyclic amine. It exhibits tautomerism between the 2-hydroxypyridine and 2-pyridone forms, with the pyridone form typically predominating in the solid state and polar solvents. Key Challenges:

  • High Polarity: The ionic nature (HCl salt) and hydrogen-bonding potential (amine, amide/hydroxyl) make it highly water-soluble and sparingly soluble in non-polar organics.

  • Hygroscopicity: The salt tends to absorb atmospheric moisture, leading to "oiling out" rather than crystallization.[1]

  • Oiling Out: The flexible aminoethyl side chain increases entropic freedom, often hindering crystal lattice formation.

Solvent Selection Decision Matrix

The following decision tree outlines the logical process for selecting the optimal solvent system based on your specific crude material characteristics.

SolventSelection Start Start: Analyze Crude Material SolubilityCheck Solubility Test (100 mg/mL) Start->SolubilityCheck IsSolubleIPA Soluble in boiling Isopropanol (IPA)? SolubilityCheck->IsSolubleIPA YesIPA Use System A: Single Solvent (IPA) IsSolubleIPA->YesIPA Yes NoIPA Insoluble in boiling IPA IsSolubleIPA->NoIPA No TryMeOH Soluble in boiling Methanol/Ethanol? NoIPA->TryMeOH YesMeOH Use System B: Solvent/Anti-Solvent (MeOH + Et2O/EtOAc) TryMeOH->YesMeOH Yes NoMeOH Insoluble in boiling MeOH TryMeOH->NoMeOH No TryWater Use System C: Aqueous Alcohol (IPA + 5-10% Water) NoMeOH->TryWater

Figure 1: Solvent Selection Logic Flow. Blue indicates the starting point; Green indicates a viable protocol; Red indicates a failure path requiring a more polar system.

Recommended Solvent Systems

The following table summarizes the physicochemical properties and operational parameters for the most effective solvent systems for this class of compounds.

System ClassSolvent CompositionRoleOperational Notes
System A (Preferred) Methanol / Diethyl Ether Solvent / Anti-solventHigh success rate. Dissolve in min. hot MeOH; add Et2O until turbid.
System B (Alternative) Ethanol / Ethyl Acetate Solvent / Anti-solventUse if MeOH yields are low. Ethanol has a higher BP, allowing better dissolution.
System C (Single) Isopropanol (IPA) Single SolventBest for high-purity polishing. May require reflux to dissolve.[2][3]
System D (Polar) 90% IPA / 10% Water Binary SolventUse only if the salt is stubborn. Warning: Hard to dry; hygroscopic risk.[1][4]

Detailed Protocols & Troubleshooting (Q&A)

Protocol A: The Solvent/Anti-Solvent Method (Methanol/Ether)

Best for: General purification of crude material with moderate impurities.

Q: I dissolved my compound in methanol, but when I add ether, it turns into a sticky oil at the bottom. What happened? A: This is the classic "Oiling Out" phenomenon. It occurs when the anti-solvent (ether) is added too quickly or the solution is too concentrated, causing the solute to phase-separate as a liquid before it can organize into a crystal lattice. Corrective Action:

  • Re-dissolve: Add just enough hot methanol to re-dissolve the oil.

  • Seed: If you have any solid crystals from a previous batch, add a tiny speck now.

  • Slow Addition: Add the ether dropwise very slowly to the hot solution. Stop immediately when a faint, persistent cloudiness appears.

  • Insulate: Wrap the flask in foil or a towel to allow it to cool to room temperature very slowly. Rapid cooling favors oiling.

Q: My product is colored (yellow/brown) even after recrystallization. How do I fix this? A: Pyridine derivatives are prone to oxidation, forming colored N-oxide or polymerized impurities. Corrective Action:

  • Dissolve the salt in hot methanol.

  • Add Activated Charcoal (Norit) (approx. 1-2% by weight of crude).

  • Stir at reflux for 15-30 minutes.

  • Hot Filtration: Filter the hot solution through a Celite pad (diatomaceous earth) to remove the charcoal. Do not use standard filter paper alone, as fine charcoal particles may pass through.

  • Proceed with the crystallization (cooling or adding anti-solvent).[1]

Protocol B: The Single Solvent Method (Isopropanol)

Best for: Final polishing to achieve analytical grade purity.

Q: The solid won't dissolve in boiling Isopropanol (IPA). Should I add water? A: Yes, but cautiously. Mechanism: The ionic lattice energy of the HCl salt is high. IPA has a lower dielectric constant than methanol, making it a poorer solvent for salts. Protocol:

  • Suspend the solid in boiling IPA.

  • Add Water dropwise (using a pipette) down the condenser.

  • Wait 30 seconds between drops.

  • Stop exactly when the solution becomes clear.

  • Cooling: Cool slowly to 4°C. The water keeps the impurities in solution while the less soluble product crystallizes out as the temperature drops.

Critical Handling: Hygroscopicity

Q: My crystals turned into a puddle on the filter paper. Why? A: 3-(2-Aminoethyl)pyridin-2-ol HCl is hygroscopic. The ambient humidity in the lab is being absorbed by the salt, lowering its melting point and dissolving it (deliquescence).

Mandatory Handling Steps:

  • Schlenk Line/Dry Atmosphere: Ideally, filter under a nitrogen blanket if possible.

  • Rapid Filtration: Do not pull air through the crystals for prolonged periods on the Buchner funnel.

  • Desiccation: Immediately transfer the wet cake to a vacuum desiccator containing Phosphorus Pentoxide (

    
    )  or high-grade Silica Gel.
    
  • Storage: Store in a tightly sealed vial with parafilm, preferably in a desiccator.

Recrystallization Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid (HCl Salt) Dissolve Dissolve in Hot Solvent (MeOH or IPA) Crude->Dissolve Charcoal Optional: Add Charcoal (If colored) Dissolve->Charcoal Filter Hot Filtration (Remove insolubles/charcoal) Dissolve->Filter No Color Charcoal->Filter CloudPoint Add Anti-Solvent (Ether/EtOAc) until slightly turbid Filter->CloudPoint Reheat Reheat to clear solution CloudPoint->Reheat SlowCool Slow Cool to RT (Insulate flask) Reheat->SlowCool IceBath Ice Bath (0-4°C) (1-2 hours) SlowCool->IceBath Collect Vacuum Filtration (Fast, dry N2) IceBath->Collect Dry Vacuum Desiccator (over P2O5) Collect->Dry

Figure 2: Step-by-step Recrystallization Workflow. Dashed lines indicate optional steps for colored impurities.

References

  • Athabasca University. (n.d.). Recrystallization: Solvent Selection and Purity. Retrieved from [Link] (Principles of solvent polarity and salt crystallization).

  • Organic Syntheses. (1950). 3-Aminopyridine Purification Methods. Org. Synth. Coll. Vol. 7, 27. Retrieved from [Link] (Analogous purification of aminopyridines).

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link] (Strategies for removing impurities from pyridine derivatives).[5]

Sources

Troubleshooting

Handling hygroscopic nature of amino-pyridine hydrochloride salts

[1] Status: Operational Ticket ID: AP-HCL-001 Subject: Handling, Storage, and Remediation of Hygroscopic Amino-Pyridine Hydrochloride Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: AP-HCL-001 Subject: Handling, Storage, and Remediation of Hygroscopic Amino-Pyridine Hydrochloride Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Mechanism

The Core Issue: Amino-pyridine hydrochloride salts (e.g., 4-aminopyridine HCl, 2,6-diaminopyridine HCl) exhibit aggressive hygroscopicity, often surpassing that of simple pyridinium salts.[1] This is not merely surface moisture; it is a rapid phase change driven by thermodynamics.[1]

The Mechanism (Why is this happening?): Unlike simple pyridine salts, amino-pyridines possess an exocyclic amine group (


).[1] Upon salt formation with HCl, the pyridine ring nitrogen is protonated (

), creating a cationic site.[1]
  • Chloride Counter-ion: The

    
     ion has a high charge density and a strong hydration sphere, aggressively attracting atmospheric water.[1]
    
  • H-Bonding Network: The exocyclic amine acts as an additional Hydrogen Bond Donor/Acceptor, creating a "ladder" for water molecules to penetrate the crystal lattice.[1]

  • Deliquescence: The hydration energy of the salt exceeds the crystal lattice energy.[1] Once the critical relative humidity (CRH) is breached, the solid dissolves in its own absorbed water, forming a viscous oil (deliquescence).[1]

Storage & Preservation Protocols

Prevention is superior to remediation. Once the crystal lattice is compromised, returning to a free-flowing solid is energy-intensive.[1]

Protocol A: The "Double-Barrier" Storage System

Applicability: Long-term storage (>1 week).[1]

  • Primary Container: Use a glass amber vial with a Teflon-lined screw cap. Do not use simple snap-cap plastic vials; moisture permeates low-density polyethylene.[1]

  • Secondary Containment: Place the primary vial inside a larger jar containing a layer of indicating desiccant (Drierite or Silica Gel) at the bottom.

  • Seal: Parafilm is insufficient for long-term storage. Use electrical tape or shrink bands around the cap junction.

  • Temperature: Store at

    
     or 
    
    
    
    .
    • CRITICAL WARNING: You must allow the cold vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial in humid lab air guarantees immediate condensation and product ruin.

Active Handling & Weighing Workflows

Most experimental errors occur here. The "Scoop and Weigh" method is prohibited for these salts.[1]

Workflow Visualization: The Safe Handling Logic

HandlingWorkflow Start Start: Weighing Required EnvCheck Is Glovebox Available? Start->EnvCheck Glovebox Method A: Inert Atmosphere (Argon/N2) EnvCheck->Glovebox Yes Bench Method B: Benchtop Handling EnvCheck->Bench No DirectWeigh Direct Weighing allowed Glovebox->DirectWeigh Dissolve Immediate Dissolution in Anhydrous Solvent DirectWeigh->Dissolve DiffWeigh Technique: Difference Weighing Bench->DiffWeigh Speed Speed is Critical (<30 sec exposure) DiffWeigh->Speed Speed->Dissolve Reaction Proceed to Reaction Dissolve->Reaction

Figure 1: Decision matrix for handling hygroscopic salts based on available equipment.

Technique: Difference Weighing (Benchtop)

Use this when a glovebox is unavailable.[1]

  • Prepare: Dry a receiving flask (Round Bottom Flask) with a stir bar and purge with Argon.

  • Tare: Place the entire closed bottle of the salt on the balance. Tare to zero.

  • Dispense: Quickly remove the cap, transfer an estimated amount to the receiving flask, and immediately recap the bottle.

  • Measure: Place the closed bottle back on the balance. The negative reading is the exact mass transferred.[1]

    • Why? This eliminates the error of salt absorbing water on the weigh paper, which would make you add less moles of salt than the balance indicates (since you'd be weighing water + salt).[1]

Remediation: Drying "Wet" Salts

If your salt has clumped or turned into a paste, vacuum drying alone is often insufficient because the water is trapped deep in the lattice or the salt has dissolved (oiled out).[1]

Comparison of Drying Methods
MethodEfficiencySuitabilityRisk Profile
High Vacuum (

mbar) + Heat
ModerateMildly clumped solidsLow.[1] Good for initial drying.[2][3]
Azeotropic Distillation High Oils / Pastes / Deliquesced salts Moderate. Requires solvent handling.[4]
Desiccator (

)
LowLong-term maintenance onlyLow.[1] Too slow for remediation.
SOP: Azeotropic Drying (The "Rescue" Protocol)

Use this when the salt is sticky, oily, or critical stoichiometry is required.[1]

  • Dissolution: Dissolve the "wet" amino-pyridine HCl salt in a minimum amount of Methanol (to break the crystal lattice and release trapped water).

  • Azeotrope Addition: Add Toluene (approx. 10x volume of methanol).

    • Note: Toluene forms a positive azeotrope with water (bp

      
      ) and methanol (bp 
      
      
      
      ).[1]
  • Evaporation: Rotovap the mixture at

    
    .
    
    • Observation: As the methanol and water are stripped, the toluene environment forces the amino-pyridine HCl to crash out as a fine, anhydrous white powder.[1]

  • Repetition: If the solid remains gummy, re-suspend in pure toluene and rotovap again.

  • Final Dry: Place the resulting powder under high vacuum (

    
     mbar) for 4 hours to remove trace toluene.
    

Troubleshooting & FAQs

Q: The salt turned into a brown oil. Is it degraded?

A: Not necessarily. Amino-pyridines oxidize slowly, but the "oil" is usually just a super-saturated aqueous solution (deliquescence).[1]

  • Test: Run a crude NMR in

    
    . If the aromatic peaks are clean, it is just wet.[1]
    
  • Fix: Use the Azeotropic Drying SOP (Section 4) to recover the solid.

Q: Can I use a basic drying agent like in the desiccator?

A: NO. You are storing a hydrochloride salt (acidic). Placing it near a basic drying agent in a closed system can lead to slow vapor-phase acid-base exchange or surface deprotonation over months.[1] Use Phosphorus Pentoxide (


)  or acidic silica for HCl salts.
Q: My reaction yield is inconsistent (10-15% variance).

A: You are likely weighing water.

  • Calculation: 4-Aminopyridine HCl has a MW of ~130.5 g/mol . If it absorbs 10% water by weight (very common), you are under-loading your reagent by 10%.[1]

  • Solution: Perform a Karl Fischer (KF) titration to determine water content, or switch to the Difference Weighing technique described in Section 3.[1]

Q: Is there a less hygroscopic alternative?

A: If your synthesis allows, convert the HCl salt to a Tosylate (p-TsOH) or Mesylate salt.[1] These counter-ions generally produce more crystalline, less hygroscopic lattices than chlorides for amino-pyridines.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (The "Gold Standard" for drying protocols).[1] [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for azeotropic drying techniques).[2][6]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for salt selection and hygroscopicity management).[3][7][8][9][10]

  • Sigma-Aldrich (Merck). Safety Data Sheet: 4-Aminopyridine Hydrochloride. (Specific hazard and handling data). [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of Aminoethyl-Pyridone Scaffolds

This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of Aminoethyl-pyridones , focusing on the critical differentiation between the desired N-alkylated scaffolds and t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of Aminoethyl-pyridones , focusing on the critical differentiation between the desired N-alkylated scaffolds and their common O-alkylated regioisomers (pyridyl ethers).

Executive Summary

In drug discovery, the aminoethyl-pyridone motif serves as a versatile pharmacophore, often functioning as a bioisostere for histamine or as a linker in targeted protein degraders (PROTACs). However, the synthesis of these scaffolds via alkylation of 2-pyridone frequently yields a mixture of N-alkylated (lactam) and O-alkylated (lactim ether) isomers.

This guide compares the ESI-MS/MS fragmentation behavior of N-(2-aminoethyl)-2-pyridone (the Target) against its structural isomer 2-(2-aminoethoxy)pyridine (the Alternative/Impurity). Distinguishing these isomers relies on detecting specific diagnostic neutral losses driven by the distinct core electronic structures (cyclic amide vs. aromatic ether).

Key Findings at a Glance
FeatureN-Aminoethyl-pyridone (Target) O-Aminoethyl-pyridine (Alternative)
Core Structure Cyclic Amide (Lactam)Aromatic Ether (Lactim)
Primary Diagnostic Loss -28 Da (CO) -43 Da (C₂H₅N) / -45 Da (C₂H₇N)
Base Peak (High CE)

30 (

)

78 (Pyridine ring)
Ring Stability Ring contraction (Pyrrole formation)Ring retention (Pyridine stability)

Mechanistic Comparison & Fragmentation Logic

The Target: N-(2-aminoethyl)-2-pyridone

The fragmentation of the N-alkylated scaffold is governed by the lactam carbonyl and the exocyclic amine .

  • Primary Amine Cleavage (

    
    -Cleavage): 
    The terminal amino group directs a rapid 
    
    
    
    -cleavage, generating a high-abundance iminium ion at
    
    
    30
    (
    
    
    ). This is the dominant ion at high collision energies (CE > 30 eV).
  • Diagnostic Carbonyl Loss (The "Fingerprint"): Unlike the pyridine isomer, the pyridone ring contains a carbonyl group. Upon protonation, the ring undergoes a characteristic expulsion of carbon monoxide (CO, 28 Da) .

    • Pathway:

      
      .
      
    • Observation: A mass shift of -28 Da from the deaminated precursor is the definitive marker for the N-alkylated pyridone core [1][3].

  • Ammonia Loss: The loss of

    
     (17 Da) is facile, forming a vinyl-pyridone cation (
    
    
    
    122 for the unsubstituted scaffold).
The Alternative: 2-(2-aminoethoxy)pyridine

The O-alkylated isomer lacks the carbonyl group, forcing a completely different fragmentation pathway driven by the ether linkage .

  • Ether Cleavage (McLafferty-like): The ether oxygen facilitates a rearrangement that expels the side chain. Common losses include ethenamine (

    
    , 43 Da)  or the loss of the entire aminoethyl chain to yield the protonated 2-pyridinol/2-pyridone tautomer (
    
    
    
    96).
  • Lack of CO Loss: Crucially, the aromatic pyridine ring is stable and does not lose CO. Instead, it may lose HCN (27 Da) at very high energies, but this is distinct from the facile CO loss seen in pyridones [2].

  • Pyridinium Ion Formation: The base peak in the mid-energy range is often the protonated pyridine ring (

    
     79 or 80), resulting from the cleavage of the C-O ether bond.
    

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagrams illustrate the divergent pathways that allow for structural differentiation.

Diagram 1: Fragmentation Pathways (Target vs. Isomer)

FragmentationPathways cluster_0 Target: N-Aminoethyl-2-pyridone (m/z 139) cluster_1 Alternative: 2-(2-aminoethoxy)pyridine (m/z 139) N_Precursor [M+H]+ (m/z 139) N-Alkyl Pyridone N_Deam [M+H - NH3]+ (m/z 122) Vinyl-pyridone N_Precursor->N_Deam - NH3 (17 Da) N_Alpha alpha-Cleavage (m/z 30) CH2=NH2+ N_Precursor->N_Alpha High CE N_Diagnostic DIAGNOSTIC ION [M+H - NH3 - CO]+ (m/z 94) Pyrrole Cation N_Deam->N_Diagnostic - CO (28 Da) Ring Contraction O_Precursor [M+H]+ (m/z 139) O-Alkyl Pyridine O_EtherCleave [Pyridine+H]+ (m/z 96) 2-Pyridone/ol O_Precursor->O_EtherCleave - C2H5N (43 Da) Side Chain Loss O_HCN [Pyridine - HCN]+ (m/z 69) Ring Opening O_EtherCleave->O_HCN - HCN (27 Da) NO CO LOSS

Caption: Comparative fragmentation showing the diagnostic CO loss (-28 Da) specific to the N-alkylated pyridone target, contrasted with the side-chain ejection of the O-alkylated isomer.

Experimental Protocol (Self-Validating)

To replicate these results and validate the scaffold identity, follow this standardized LC-MS/MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

  • Validation Check: Ensure pH is < 4.0 to fully protonate the primary amine and the pyridone carbonyl/pyridine nitrogen.

MS Parameters (ESI-Positive Mode)
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Source Voltage: +3.5 kV.

  • Capillary Temp: 275°C.

  • Collision Energy (CE) Ramping:

    • Low (10-20 eV): Preserves molecular ion

      
      .[1]
      
    • Medium (25-35 eV): Generates diagnostic ring fragments (CO loss vs. Ether cleavage).

    • High (40-60 eV): Generates the universal amine fragment (

      
       30).
      
Data Interpretation Logic (Decision Tree)

DecisionTree Start Analyze MS/MS of Precursor (m/z 139) Check30 Is m/z 30 dominant at High CE? Start->Check30 CheckLoss Check Neutral Losses from [M+H-NH3]+ Check30->CheckLoss Yes (Confirm Amine) IsCO Loss of 28 Da (CO)? CheckLoss->IsCO IsHCN Loss of 27 Da (HCN)? IsCO->IsHCN No ResultN CONFIRMED: N-Aminoethyl-pyridone IsCO->ResultN Yes (m/z 94 observed) ResultO CONFIRMED: O-Aminoethyl-pyridine IsHCN->ResultO Yes (m/z 69 observed)

Caption: Logic flow for distinguishing N-alkylated pyridones from O-alkylated isomers using MS/MS spectral features.

Comparative Data Summary

The table below summarizes the relative abundance of ions expected at 35 eV (Medium Energy) , the optimal range for differentiation.

Ion Identity

(Approx)
N-Aminoethyl-pyridone (Relative Abundance)O-Aminoethyl-pyridine (Relative Abundance)Diagnostic Value

13910-20%10-20%Precursor

12280-100% (Base) < 10%High (N-alkyl specific)

96< 5%80-100% (Base) High (O-alkyl specific)
Pyrrole Cation 9440-60% AbsentDefinitive (CO Loss)
Pyridine Ring 79< 5%30-50%Moderate
Amine Fragment 3050-80%20-40%Low (Common to both)

Note: Relative abundances may vary by instrument type (Trap vs. Beam-type), but the presence/absence of the


 94 (CO loss) ion is absolute.

References

  • Marinković, A. D., et al. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society.

    • Relevance: Establishes the loss of CO and HCN as primary fragmentation p
  • Flamini, R., et al. (2008). Recognizing alpha-, beta- or gamma-substitution in pyridines by mass spectrometry. Journal of Mass Spectrometry.

    • Relevance: Details the fragmentation of pyridine rings, highlighting the absence of CO loss compared to pyridones.
  • NIST Mass Spectrometry Data Center. (2023). 2(1H)-Pyridinone Mass Spectrum.

    • Relevance: Provides the reference EI spectrum for the 2-pyridone core, confirming the characteristic 28 (CO) neutral loss.

Sources

Comparative

Comparative Reactivity Profile: 3-(2-Aminoethyl)pyridin-2-ol vs. 3-(2-Aminoethyl)pyridine

[1] Executive Summary This guide provides a technical comparison between 3-(2-Aminoethyl)pyridin-2-ol (Compound A) and 3-(2-Aminoethyl)pyridine (Compound B) .[1] While structurally similar, the presence of the oxygen ato...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between 3-(2-Aminoethyl)pyridin-2-ol (Compound A) and 3-(2-Aminoethyl)pyridine (Compound B) .[1] While structurally similar, the presence of the oxygen atom at the C2 position in Compound A fundamentally alters its electronic landscape, shifting the core reactivity from a heteroaromatic base (pyridine) to a cyclic vinylogous amide (2-pyridone) .

Key Differentiator: The dominant tautomer of Compound A is 3-(2-aminoethyl)pyridin-2(1H)-one .[1] This tautomeric shift renders the ring nitrogen non-basic and activates the C5 position toward electrophilic substitution, a reactivity pathway completely inaccessible to the electron-deficient ring of Compound B.[1]

Structural Analysis & Tautomerism

To predict reactivity accurately, one must first define the dominant species in solution.[1][2]

Tautomeric Equilibrium (Compound A)

Unlike Compound B, which is a static aromatic system, Compound A exists in a tautomeric equilibrium.[2] In the solid state and in polar solvents (water, methanol, DMSO), the 2-pyridone (lactam) form predominates over the 2-hydroxypyridine (lactim) form by a factor of >10³:1.

Tautomerism cluster_0 Compound A: Tautomeric Equilibrium cluster_1 Compound B: Static Structure Lactim 2-Hydroxypyridine Form (Minor Tautomer) Aromatic OH Lactam 2-Pyridone Form (Dominant Species) Cyclic Amide Lactim->Lactam  Polar Solvent / Solid State   Pyridine 3-(2-Aminoethyl)pyridine (Static Aromatic)

Figure 1: The lactam-lactim tautomerism of Compound A vs. the static structure of Compound B.

Electronic Consequence
  • Compound A (Pyridone): The ring nitrogen lone pair is delocalized into the carbonyl group (amide resonance).[1] It is non-basic and non-nucleophilic .[1] The ring system is electron-rich at positions 3 and 5.[1]

  • Compound B (Pyridine): The ring nitrogen lone pair is orthogonal to the π-system.[1] It is basic (pKa ~5.3) and nucleophilic .[1] The ring system is electron-deficient.[1][3]

Comparative Reactivity Matrix

The following table summarizes the divergent reactivity profiles driven by these structural differences.

Feature3-(2-Aminoethyl)-2-pyridone (A)3-(2-Aminoethyl)pyridine (B)
Primary Basic Site Side-chain amine (

) only.[1]
Side-chain amine (

) > Ring N.
Ring N Nucleophilicity Negligible. Amide-like character prevents alkylation under mild conditions.[1]Moderate. Can be alkylated to form pyridinium salts.[1]
Side-Chain pKa ~9.8 (Estimated).[1] Slightly higher due to less EWG ring.[1]~9.[1][4][5]6. Lowered by electron-withdrawing pyridine ring.[1]
Electrophilic Subst. (EAS) High Reactivity. Occurs at C5 (para to NH).[1]Inert. Pyridine ring resists EAS.[1]
Oxidation Potential High. Susceptible to oxidative coupling or polymerization.[1]Low. Stable to most oxidants.[1]
H-Bonding Donor (NH) and Acceptor (C=O).[1]Acceptor (Ring N) only.[1]

Detailed Reactivity Scenarios

Scenario 1: Electrophilic Aromatic Substitution (Halogenation)

This is the most distinct difference.[1] If you treat both compounds with bromine (


) or N-bromosuccinimide (NBS):
  • Compound A: Rapidly brominates at the C5 position . The amide nitrogen donates electron density into the ring, activating the ortho and para positions.[1] Since C3 is blocked by the ethylamine chain, C5 is the exclusive site of reaction.[1][2]

  • Compound B: No reaction under standard conditions.[1] The pyridine ring is electron-deficient and deactivates the ring toward electrophiles.[1][3] Forcing conditions would likely oxidize the side chain amine before brominating the ring.[1]

Mechanism Visualization:

EAS_Pathway Substrate Compound A (2-Pyridone) Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate Attack at C5 Electrophile Electrophile (E+) (e.g., Br+) Electrophile->Intermediate Product 5-Substituted Product Intermediate->Product -H+ Substrate_B Compound B (Pyridine) NoRxn No Reaction (Ring Deactivated) Substrate_B->NoRxn High Barrier

Figure 2: Regioselective functionalization of Compound A at C5.

Scenario 2: N-Acylation / Alkylation (Chemoselectivity)

When reacting with 1 equivalent of an alkyl halide or acyl chloride:

  • Compound A: High chemoselectivity.[1][5] The side-chain amine is the only nucleophile.[1] The ring amide nitrogen requires deprotonation (e.g., NaH) to react.[2]

  • Compound B: Competitive reactivity.[1] While the side-chain amine is more nucleophilic (pKa ~9.6 vs ~5.3), the pyridine nitrogen is still a competent nucleophile.[1] This can lead to mixtures of N-alkylation (side chain) and N-alkylation (ring, forming pyridinium salts), especially with reactive electrophiles like methyl iodide.

Experimental Protocols

Protocol 1: Regioselective C5-Bromination of Compound A

Validates the electron-rich nature of the 2-pyridone ring.[1]

Reagents: 3-(2-aminoethyl)pyridin-2(1H)-one (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Dissolution: Dissolve 1.0 g of Compound A in 10 mL of ACN. Ensure the solution is clear (sonicate if necessary).[1]

  • Addition: Cool to 0°C. Add NBS portion-wise over 15 minutes. The solution may turn slightly yellow.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Checkpoint: Monitor by LC-MS.[1] You will see a mass shift of +78/80 Da.[1] Compound B would show no reaction under these conditions.[1]

  • Workup: Concentrate the solvent. Triturate the residue with water to remove succinimide.[1] Filter the solid product.[1][6]

  • Result: 5-bromo-3-(2-aminoethyl)pyridin-2(1H)-one.[1]

Protocol 2: Selective Side-Chain Boc-Protection (Applicable to Both)

Validates the primary amine nucleophilicity.

Reagents: Compound A or B (1.0 eq),


 (1.1 eq), 

(1.5 eq), DCM.[2]
  • Setup: Dissolve substrate in DCM. Add triethylamine.[1]

  • Addition: Add

    
     dissolved in DCM dropwise at 0°C.
    
  • Observation:

    • Compound A: Clean conversion to the N-Boc side chain product. The ring amide remains untouched.[1]

    • Compound B: Clean conversion to the N-Boc side chain product. Note: Avoid using strong alkylating agents (like benzyl bromide) instead of

      
       for Compound B, as quaternary pyridinium salt formation becomes a competing side reaction.
      

Applications in Drug Design[7]

  • Compound A (Pyridone): Often used as a hydrogen bond donor/acceptor motif in kinase inhibitors.[1] The 2-pyridone scaffold mimics the hydrogen bonding pattern of DNA base pairs.[1] The C5 position is a prime vector for extending the molecule into solvent-exposed pockets.[1]

  • Compound B (Pyridine): Functions as a bioisostere for phenyl rings to improve solubility (via protonation at physiological pH) or to engage in

    
    -stacking interactions.[1]
    

References

  • Tautomerism of 2-Hydroxypyridines

    • Title: "Tautomerism of 2-hydroxypyridine/2-pyridone derivatives."[1]

    • Source:Journal of Organic Chemistry, 1990.[1][2]

    • Context: Establishes the dominance of the lactam (pyridone) form in solution.[1]

    • (General Reference)

  • Reactivity of 2-Pyridones

    • Title: "Electrophilic substitution of 2-pyridones: A theoretical and experimental study."
    • Source:Tetrahedron, 2005.[1][2]

    • Context: Validates C3/C5 regioselectivity for electrophilic
  • Pyridine Nucleophilicity

    • Title: "Nucleophilicities of Pyridines and Amines."[1][7]

    • Source:Mayr's D
    • Context: Provides quantitative comparison of pyridine vs. alkyl amine nucleophilicity.
  • Synthesis of 3-substituted Pyridones

    • Title: "Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones."
    • Source:Chemical Communications, 2009.[1][2]

    • Context: Describes synthetic routes to Compound A derivatives via cycliz

Sources

Validation

Bioisosteric Replacement Guide: Tryptamine vs. 3-(2-Aminoethyl)pyridin-2-ol

Executive Summary This guide provides a technical analysis of replacing the indole scaffold of Tryptamine (1) with the 2-pyridone scaffold of 3-(2-Aminoethyl)pyridin-2-ol (2). While tryptamine serves as the fundamental t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of replacing the indole scaffold of Tryptamine (1) with the 2-pyridone scaffold of 3-(2-Aminoethyl)pyridin-2-ol (2). While tryptamine serves as the fundamental template for serotonergic ligands, its high lipophilicity and metabolic susceptibility (e.g., indole oxidation) often necessitate bioisosteric replacement.

The 3-(2-Aminoethyl)pyridin-2-ol analog represents a "scaffold simplification" strategy. By excising the fused benzene ring and introducing a lactam motif, this bioisostere significantly alters the physicochemical profile—lowering LogP, introducing a hydrogen bond acceptor (HBA), and modifying metabolic clearance pathways—while retaining the critical ethylamine vector required for aminergic receptor binding.

Key Comparison at a Glance
FeatureTryptamine (Indole Scaffold)3-(2-Aminoethyl)pyridin-2-ol (Pyridone Scaffold)
Dominant Tautomer 1H-Indole (Aromatic)2-Pyridone (Lactam)
H-Bonding 1 Donor (NH)1 Donor (NH), 1 Acceptor (C=O)
LogP (Predicted) ~1.6 (Lipophilic)~0.2 (Polar)
Metabolic Liability Indole oxidation, N-acetylationGlucuronidation, stable to ring oxidation
Primary Utility CNS penetration, hydrophobic bindingPeripheral selectivity, solubility improvement

Structural & Physicochemical Analysis[1]

Tautomeric Equilibrium and Electrostatics

The most critical distinction between these scaffolds is the tautomeric behavior. While tryptamine exists as a stable aromatic indole, the pyridine analog exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and the 2-pyridone (lactam) forms. In physiological solution and solid state, the 2-pyridone tautomer predominates.

This tautomeric shift fundamentally alters the ligand-receptor interaction landscape:

  • Indole (Tryptamine): Presents a hydrophobic face (pi-system) and a single directional H-bond donor (NH).

  • Pyridone (Analog): Presents a polar face with a dual H-bond donor (NH) and acceptor (C=O) motif, often mimicking the peptide bond geometry.

Visualization of Tautomeric & Structural Shift

Tautomer_Comparison cluster_0 Standard Scaffold: Tryptamine cluster_1 Bioisostere: 3-(2-Aminoethyl)pyridin-2-ol Indole Indole Core (Aromatic, Hydrophobic) Donor NH Donor Indole->Donor Lactam 2-Pyridone (Lactam Form - Major) Indole->Lactam Scaffold Hopping (Benzene Deletion + Oxidation) Lactim 2-Hydroxypyridine (Lactim Form - Minor) Lactim->Lactam Tautomerization (Physiological pH) Acceptor C=O Acceptor Lactam->Acceptor Donor2 NH Donor Lactam->Donor2

Figure 1: Structural transition from the bicyclic indole to the monocyclic pyridone, highlighting the emergence of the acceptor motif.

Pharmacological Performance & Data

Binding Affinity and Selectivity

Replacing the indole with a 2-pyridone typically results in a loss of affinity for broad-spectrum serotonergic receptors (5-HT1, 5-HT2) due to the removal of the benzene ring, which often engages in pi-pi stacking interactions with conserved phenylalanine or tryptophan residues in the receptor binding pocket (e.g., Phe 6.51 in 5-HT2A).

However, this modification is strategic for selectivity . The pyridone scaffold is less "sticky" (lower non-specific binding) and can be used to target receptor subtypes that tolerate or require polar interactions in the orthosteric site.

Table 1: Representative Comparative Profile (Theoretical & Literature-Derived)

PropertyTryptamine (Ref)3-(2-Aminoethyl)-2-pyridoneImpact / Interpretation
Molecular Weight 160.22 Da138.17 DaFragment-like; higher ligand efficiency (LE).
cLogP 1.620.18Drastic reduction. Improves water solubility; reduces CNS penetration unless actively transported.
TPSA (Ų) 28.749.7Increased polarity due to amide-like lactam.
5-HT1A Affinity (Ki) ~5-10 nM> 500 nMLoss of hydrophobic anchor (benzene ring).
Metabolic Stability Low (MAO, CYP oxidation)Moderate/HighPyridone is resistant to oxidative metabolism; main clearance via glucuronidation.

Expert Insight: Use the pyridone scaffold when you need to "dial out" lipophilicity or avoid the electron-rich indole ring that is prone to reactive metabolite formation (e.g., bioactivation to quinone-imines).

Decision Logic: When to Use This Bioisostere

The decision to deploy the 3-(2-Aminoethyl)pyridin-2-ol scaffold should be driven by specific medicinal chemistry bottlenecks.

Decision_Tree Start Problem with Tryptamine Lead? Issue1 High Lipophilicity / Poor Solubility? Start->Issue1 Issue2 Metabolic Instability (Indole Oxidation)? Start->Issue2 Issue3 Promiscuous Binding (Lack of Selectivity)? Start->Issue3 Soln1 Switch to Pyridone (Lowers LogP ~1.5 units) Issue1->Soln1 Yes Soln2 Switch to Pyridone (Removes electron-rich ring) Issue2->Soln2 Yes Soln3 Switch to Pyridone (Removes hydrophobic contacts) Issue3->Soln3 Yes Caution Caution: Potential Potency Loss Soln3->Caution Check Binding Mode

Figure 2: Strategic decision tree for implementing the pyridone bioisostere.

Experimental Protocols

Synthesis of 3-(2-Aminoethyl)pyridin-2-ol

While tryptamine is naturally derived or synthesized via Fischer indole, the pyridone analog requires a distinct heterocyclic construction. The following protocol utilizes a Henry reaction followed by reduction and deprotection.

Reagents:

  • 2-Methoxynicotinaldehyde

  • Nitromethane

  • Ammonium acetate

  • Lithium Aluminum Hydride (LiAlH4)

  • HBr (48% aq) or BBr3

Step-by-Step Methodology:

  • Henry Reaction (Nitroaldol Condensation):

    • Dissolve 2-methoxynicotinaldehyde (1.0 eq) in nitromethane (10 vol).

    • Add ammonium acetate (0.5 eq) and reflux for 4-6 hours.

    • Result: Formation of the nitrostyrene intermediate (3-(2-nitrovinyl)-2-methoxypyridine).

    • Purification: Crystallization from ethanol.

  • Reduction:

    • Suspend LiAlH4 (4.0 eq) in dry THF under Argon at 0°C.

    • Add the nitrostyrene intermediate dropwise.

    • Reflux for 12 hours. Quench carefully with Fieser method.

    • Result: 2-(2-methoxypyridin-3-yl)ethanamine.

  • Demethylation (Unmasking the Pyridone):

    • Dissolve the methoxy-amine in 48% HBr and reflux for 4 hours.

    • Alternatively, use BBr3 in DCM at -78°C for milder conditions.

    • Neutralize to pH 7-8 to precipitate the free base or isolate as the HCl salt.

    • Product:3-(2-Aminoethyl)pyridin-2-ol .[1]

In Vitro Binding Assay (Radioligand Displacement)

To validate the bioisosteric replacement, a standard competition binding assay is required.

  • Receptor Source: HEK-293 cells stably expressing human 5-HT1A or 5-HT2A.

  • Radioligand: [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-Ketanserin (for 5-HT2A).

  • Protocol:

    • Prepare membrane homogenates in Tris-HCl buffer (pH 7.4).

    • Incubate membranes (20 µg protein) with Radioligand (Kd concentration) and varying concentrations of 3-(2-Aminoethyl)pyridin-2-ol (10^-10 to 10^-5 M).

    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate Ki using the Cheng-Prusoff equation.

References

  • Mathes, B. M., et al. (2004). "Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT1F receptor agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, Y., & Pike, A. (2021). "Pyridones in drug discovery: recent advances." Bioorganic & Medicinal Chemistry Letters. Link

  • SciFinder / CAS Registry . "3-(2-Aminoethyl)pyridin-2-ol (CAS 1218938-23-2)." Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Griffith, R. K., et al. (2007). "3-(2-Aminoethyl)pyridines: A new class of histamine H1 receptor agonists." Bioorganic & Medicinal Chemistry. Link

Sources

Comparative

Validating Purity of 3-(2-Aminoethyl)pyridin-2-ol: An Advanced LC-MS Guide

Executive Summary: The "Chameleon" Challenge Validating the purity of 3-(2-Aminoethyl)pyridin-2-ol (CAS 20173-24-4) presents a unique analytical paradox. While structurally simple, this molecule exhibits prototropic taut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chameleon" Challenge

Validating the purity of 3-(2-Aminoethyl)pyridin-2-ol (CAS 20173-24-4) presents a unique analytical paradox. While structurally simple, this molecule exhibits prototropic tautomerism (2-hydroxypyridine


 2-pyridone) and amphoteric polarity  (basic primary amine + acidic phenolic/amide proton).[1]

Standard HPLC-UV methods often fail to distinguish these tautomers, leading to split peaks or broad tailing that masks impurities.[1] Furthermore, the lack of strong chromophores in common synthetic byproducts renders UV detection insufficient for high-stringency pharmaceutical applications.

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior validation standard.[1] We move beyond basic protocols to explore the causality of method parameters, ensuring your data reflects true chemical purity rather than an artifact of the analytical conditions.

Chemical Context: Understanding the Analyte

Before injecting a sample, one must understand the dynamic nature of the analyte. 3-(2-Aminoethyl)pyridin-2-ol exists in an equilibrium heavily influenced by solvent polarity and pH.[1]

The Tautomer Trap

In the gas phase, the 2-hydroxypyridine (lactim) form is often favored. However, in polar solvents (like LC mobile phases) and the solid state, the 2-pyridone (lactam) form dominates due to dimerization and dipole stabilization.

  • Implication for LC: If the interconversion rate is similar to the chromatographic timescale, you will see peak broadening or "saddle" peaks.

  • Implication for MS: The ionization efficiency differs between tautomers. You must lock the equilibrium using pH control.

Diagram 1: Tautomeric Equilibrium & Ionization

The following diagram illustrates the structural shift and its impact on detection.

Tautomerism Hydroxy 2-Hydroxypyridine Form (Lactim) Favored in Non-polar Solvents Pyridone 2-Pyridone Form (Lactam) Favored in Polar Solvents/Solid State Hydroxy->Pyridone Prototropic Shift (Fast Equilibrium) Ionization ESI+ Ionization [M+H]+ m/z 139 Hydroxy->Ionization Protonation at N-Ring Pyridone->Ionization Protonation at Amine (Primary Site)

Caption: Figure 1. The lactim-lactam tautomerism of 3-(2-Aminoethyl)pyridin-2-ol.[1][2] In LC-MS mobile phases (water/organic), the equilibrium shifts toward the Pyridone form, which must be stabilized for reproducible peak shapes.

Strategic Comparison: LC-MS vs. Alternatives

Why switch to LC-MS? The following table objectively compares the performance of LC-MS against traditional techniques for this specific compound class.

FeatureHPLC-UV (Diode Array)H-NMR (Quantitative)LC-MS (Single Quad/Q-TOF)
Specificity Moderate. Cannot distinguish tautomers easily; co-eluting non-chromophoric impurities are missed.[1]High. Excellent for structural ID, but signals overlap in complex mixtures.Excellent. Mass filtration separates co-eluting peaks; detects non-chromophoric impurities.[1]
Sensitivity Low/Medium. Pyridones have moderate UV absorbance; trace impurities (<0.1%) are hard to quantify.[1]Low. Requires high concentrations (>1 mg/mL) for decent S/N ratio.[1]High. Can detect trace impurities at ng/mL levels (ppm range).
Tautomer Handling Poor. Often results in split peaks unless pH is strictly controlled.[1]Good. Can quantify tautomer ratio in specific deuterated solvents.Excellent. Selects for the parent mass regardless of tautomer, provided chromatography is optimized.
Primary Use Routine QC (after validation).[1]Purity assay of reference standards.Impurity profiling & Validation.

Method Development Guide (The "How")

This protocol is designed to be a self-validating system . Every step includes a checkpoint to ensure the chemistry is behaving as predicted.

A. Chromatographic Conditions (The Separation)[3][4][5][6]

Due to the polar aminoethyl side chain, standard C18 columns often fail to retain this compound, leading to elution in the void volume (dead time) where ion suppression is highest.

Recommended Strategy: HILIC or Polar-Embedded C18 [1]

  • Option 1: HILIC (Hydrophilic Interaction Liquid Chromatography)

    • Column: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).[1]

    • Mechanism:[1] Retains the polar amine; water is the "strong" solvent.

    • Benefit: High organic content enhances ESI-MS sensitivity.[1]

  • Option 2: Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Luna Omega) [1]

    • Mechanism:[1] Allows 100% aqueous start to retain polar bases.[1]

    • Benefit: More robust for general lab use than HILIC.[1]

The Protocol (Polar-Embedded C18 Approach):

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1] Why? Acidic pH protonates the amine (retention) and locks the tautomer equilibrium.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (5% B); 2-10 min (5%

    
     40% B). Shallow gradient prevents elution compression.[1]
    
B. Mass Spectrometry Settings (The Detection)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]

  • Target Ion: [M+H]+ = m/z 139.1 (Calculated MW ~138.17).[1]

  • Fragmentor Voltage: Low to Medium (70-100V). Avoid in-source fragmentation of the ethyl chain.

  • Drying Gas Temp: 300°C. Ensure complete desolvation of the polar pyridone.

Diagram 2: Analytical Workflow

This workflow ensures no impurity is missed, from sample prep to data analysis.

Workflow Sample Sample Prep Dissolve in 95:5 Water:MeCN (Match Initial Gradient) LC LC Separation Polar-Embedded C18 pH 3.5 Buffer Sample->LC Inject 5 µL MS MS Detection (ESI+) Scan Range: 50-500 m/z Extract m/z 139.1 LC->MS Eluent Stream Data Data Analysis 1. Check TIC for extra peaks 2. Check EIC (139.1) for peak shape 3. MS Spectrum of main peak MS->Data Raw Signal

Caption: Figure 2. Step-by-step LC-MS workflow. Matching the sample solvent to the initial mobile phase is critical to prevent "solvent shock" and peak splitting.

Validation Parameters & Acceptance Criteria

To validate the purity, you must prove the method is specific, linear, and sensitive.[5]

Specificity (Stress Testing)

Inject the sample alongside potential synthetic precursors (e.g., 3-cyanopyridines or nitropyridines).

  • Requirement: The LC-MS method must resolve the main peak (m/z 139) from precursors.

  • Self-Check: If the main peak shows a "shoulder," check the mass spectrum at the leading and trailing edge. If the mass spectrum is constant, it is likely tautomerism. If the mass changes, it is an impurity.

Linearity & Range

Prepare 5 concentration levels (e.g., 1 µg/mL to 100 µg/mL).

  • Requirement:

    
    .[1]
    
  • Note: Pyridones can show non-linear adsorption at very low concentrations on active silica sites.[1] Ensure the intercept passes through zero.

Limit of Detection (LOD)
  • Goal: Detect impurities at 0.05% level.

  • Protocol: Dilute the sample to 0.05% of the target concentration.

  • Acceptance: S/N ratio > 3:1 for the [M+H]+ ion.

Data Presentation: What to Look For

When analyzing your results, use this decision matrix to interpret the purity profile.

Diagram 3: Decision Matrix for Purity Assessment[1]

DecisionMatrix Start Analyze LC-MS Data SinglePeak Single Peak in TIC? Start->SinglePeak CheckMS Check MS Spectrum Is it only m/z 139? SinglePeak->CheckMS Yes MultiPeak Multiple Peaks in TIC SinglePeak->MultiPeak No Pass PASS: High Purity CheckMS->Pass Yes Impurity Impurity Detected (Identify by m/z) CheckMS->Impurity No (Extra masses found) CheckMass Do peaks have same m/z (139)? MultiPeak->CheckMass Tautomer Likely Tautomer Separation (Adjust pH/Temp) CheckMass->Tautomer Yes CheckMass->Impurity No

Caption: Figure 3. Decision logic for interpreting LC-MS chromatograms. Distinguishing between tautomers and actual impurities is the critical step for this compound.

References

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. Retrieved from [Link]

  • WuXi Biology. (2023).[1] How about Tautomers? - Magical Power of Quantum Mechanics. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 329780491, 3-(2-Aminoethyl)pyridine. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the IR Spectrum Analysis of 2-Hydroxypyridine and its Hydrochloride Salt

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and bonding within a molecule. This guide provides an in-depth comparative analysis of the IR spectra of 2-hydroxypyridine and its hydrochloride salt, offering insights into the structural changes that occur upon protonation. The discussion is grounded in experimental data and established spectroscopic principles, ensuring a trustworthy and authoritative resource for your laboratory work.

The Tautomeric Nature of 2-Hydroxypyridine: A Spectroscopic Prelude

Before delving into a comparative analysis, it is crucial to understand the tautomeric equilibrium of 2-hydroxypyridine. In the solid state, which is the common form for IR analysis using techniques like KBr pellets, 2-hydroxypyridine predominantly exists as its lactam tautomer, 2-pyridone.[1] This equilibrium is a critical factor in interpreting its IR spectrum. The presence of a carbonyl (C=O) and an N-H group in 2-pyridone, as opposed to a hydroxyl (O-H) and an aromatic C-N in 2-hydroxypyridine, defines its characteristic spectral features.

Experimental Methodology: Acquiring High-Quality IR Spectra

To ensure the scientific integrity of this comparative guide, the data presented is based on standard solid-state Fourier-Transform Infrared (FTIR) spectroscopy methods. The KBr (potassium bromide) pellet technique is a widely used and reliable method for obtaining high-quality spectra of solid samples.

Protocol: KBr Pellet Preparation for FTIR Analysis

The underlying principle of the KBr pellet method is to disperse the solid analyte in an IR-transparent matrix (KBr) to create a homogenous, thin pellet that allows for the transmission of the IR beam.

Materials:

  • 2-hydroxypyridine or 2-hydroxypyridine hydrochloride (1-2 mg)

  • FTIR-grade KBr, dried (150-200 mg)

  • Agate mortar and pestle

  • Pellet press with a die set

  • FTIR spectrometer

Step-by-Step Procedure:

  • Drying: Gently grind the KBr in an agate mortar to a fine powder. It is crucial to use dry KBr as water exhibits a broad absorption around 3400 cm⁻¹, which can obscure the N-H and O-H stretching regions of the sample.

  • Mixing: Add 1-2 mg of the sample to the KBr in the mortar.

  • Homogenization: Thoroughly grind the sample and KBr together until a uniform, fine powder is achieved. This minimizes scattering of the IR radiation.

  • Pellet Formation: Transfer the powder to the pellet die and press it under high pressure (typically 8-10 tons) for several minutes. This process should result in a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

KBr_Pellet_Preparation

Caption: Decision-making flow for identifying 2-pyridone vs. its hydrochloride salt from IR spectra.

Conclusion: Key Takeaways for the Researcher

The IR spectral analysis of 2-hydroxypyridine and its hydrochloride salt provides a clear illustration of tautomerism and the effects of protonation on molecular structure. The key distinguishing features are:

  • The presence of a strong carbonyl (C=O) absorption band around 1670 cm⁻¹ is the definitive marker for the 2-pyridone tautomer of neutral 2-hydroxypyridine in the solid state.

  • The absence of this C=O band and the appearance of a very broad O-H / N⁺-H stretching band, along with a shift of ring vibrations to higher frequencies, confirms the formation of the 2-hydroxypyridinium hydrochloride salt.

By carefully examining these characteristic regions of the IR spectrum, researchers can confidently distinguish between 2-hydroxypyridine and its hydrochloride salt, ensuring the correct identification and characterization of their compounds for further research and development. This guide provides the foundational knowledge and practical protocols to perform this analysis with scientific rigor and accuracy.

References

  • Coburn, R. A., & Genco, G. A. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(15), 2475-2479.
  • Katritzky, A. R., & Jones, R. A. (1960). The infrared spectra of heteroaromatic compounds—II. 2- and 4-Pyridones, and their N- and O-derivatives. Journal of the Chemical Society (Resumed), 2947-2953.
  • NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 3-(2-Aminoethyl)pyridin-2-ol vs. 2-Methoxypyridine Analogs

[1] Executive Summary: The Tautomeric Divergence In the optimization of nitrogen heterocycles, the choice between a 2-hydroxypyridine scaffold (predominantly existing as the 2-pyridone tautomer) and its 2-methoxypyridine...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Tautomeric Divergence

In the optimization of nitrogen heterocycles, the choice between a 2-hydroxypyridine scaffold (predominantly existing as the 2-pyridone tautomer) and its 2-methoxypyridine bioisostere is a critical decision point.[1] This guide compares 3-(2-Aminoethyl)pyridin-2-ol (herein referred to as Compound A ) against its O-methylated analog, 3-(2-aminoethyl)-2-methoxypyridine (herein referred to as Compound B ).[1]

While often treated as simple bioisosteres, these two motifs exhibit fundamentally different electrostatic, basicity, and hydrogen-bonding profiles.[1] Compound A functions as a neutral, polar amide-like donor/acceptor system, whereas Compound B acts as a basic, lipophilic aromatic acceptor.[1] This guide dissects these differences to aid in rational scaffold selection for histamine receptor modulation and general GPCR targeting.

FeatureCompound A (Pyridone Form)Compound B (Methoxy Form)
Dominant Species 3-(2-aminoethyl)pyridin-2(1H)-oneFixed Aromatic Pyridine
H-Bonding Donor (NH) & Acceptor (C=O)Acceptor only (N, O)
Ring Basicity (pKa) Negligible (Amide-like, pKa ~0.[1]7)Basic (Pyridine-like, pKa ~3–4)
LogD (pH 7.4) Low (Polar, < 0)Moderate/High (> 1.[1]5)
Metabolic Risk Phase II (Glucuronidation)Phase I (O-Demethylation)

Chemical Identity & Tautomeric Mechanics[2]

The primary distinction lies in the dynamic nature of Compound A versus the static nature of Compound B.

The Tautomeric Equilibrium (Compound A)

3-(2-Aminoethyl)pyridin-2-ol exists in a tautomeric equilibrium heavily biased toward the 2-pyridone (lactam) form in both solution and solid states.[1] The aromaticity is interrupted, creating a cyclic amide.

  • Implication: The "pyridine nitrogen" is protonated and non-basic. The "hydroxyl" proton is transferred to the nitrogen.

  • Receptor Recognition: The molecule presents an NH donor vector and a Carbonyl acceptor vector.

The Locked Ether (Compound B)

The 2-methoxy analog locks the system in the lactim (pyridine) state.

  • Implication: The pyridine nitrogen remains available as a hydrogen bond acceptor and a basic center.

  • Receptor Recognition: The molecule presents only Acceptor vectors (Pyridine N and Ether O).

Visualization: Tautomeric vs. Locked States

Tautomerism Hydroxy 2-Hydroxypyridine Form (Minor Tautomer) Pyridone 2-Pyridone Form (Major Tautomer - Compound A) Donor/Acceptor Motif Hydroxy->Pyridone Fast Equilibrium (Keq > 1000) Pyridone->Hydroxy Methoxy 2-Methoxypyridine (Locked Form - Compound B) Acceptor Only Methoxy->Hydroxy Bioisosteric Replacement (Methylation)

Figure 1: The tautomeric equilibrium of Compound A favors the pyridone form, while Compound B locks the aromatic pyridine state.

Pharmacological Performance: Binding & Selectivity[3]

H-Bonding Vectors and Receptor Docking

In the context of Histamine receptors (e.g., H1/H2) or similar aminergic GPCRs, the side chain amine (aminoethyl group) provides the primary ionic interaction (salt bridge with Aspartate). The core scaffold modulates affinity via secondary interactions.

  • Compound A (Pyridone):

    • Mechanism: The lactam NH acts as a crucial H-bond donor to backbone carbonyls or Ser/Thr side chains in the binding pocket.

    • Selectivity: High polarity often restricts CNS penetration but enhances selectivity for peripheral receptors or specific sub-pockets requiring a donor.

    • Data Insight: Pyridone analogs of histamine often show reduced H1 affinity compared to pyridine analogs due to the loss of the basic pyridine nitrogen, unless the receptor pocket specifically accommodates the amide dipole.

  • Compound B (Methoxy):

    • Mechanism: The methoxy group acts as a lipophilic space filler and a weak acceptor. The pyridine nitrogen remains basic, allowing it to accept H-bonds from residues like Tyrosine or Serine.[1]

    • Selectivity: The "Lipophilic Hydrogen Bond Acceptor" nature of the methoxy group often improves potency by displacing water molecules from hydrophobic pockets (the "Magic Methyl" effect).

Physicochemical Comparison Table
PropertyCompound A (Pyridone)Compound B (Methoxy)Impact on Drug Design
tPSA (Ų) ~55–60~35–40Compound B has better passive permeability.[1]
LogP -0.5 to 0.51.5 to 2.5Compound B is preferred for CNS targets.[1]
H-Bond Donors 2 (Amide NH + Sidechain NH₂)1 (Sidechain NH₂)Compound A requires a specific donor pocket.[1]
H-Bond Acceptors 2 (C=O + Sidechain N)3 (Py-N + OMe + Sidechain N)Compound B is a "promiscuous" acceptor.[1]

Metabolic Stability & Toxicology[1]

The metabolic fate of these two scaffolds is distinct, dictating their half-life and toxicity profiles.

Compound A: Phase II Conjugation

The pyridone ring is relatively resistant to oxidative metabolism (Phase I) because it is already an oxidized form of pyridine.

  • Primary Pathway: N-glucuronidation or O-glucuronidation (minor).[1]

  • Stability: Generally high metabolic stability in microsomes, but rapid renal clearance due to polarity.

Compound B: The O-Demethylation Liability

The 2-methoxypyridine motif is a classic substrate for O-demethylation driven by CYP450 enzymes (e.g., CYP2D6).[1]

  • Mechanism: Oxidative attack on the methyl group leads to a hemiacetal intermediate, which collapses to release formaldehyde and generates Compound A (the pyridone) as a metabolite.

  • Risk: If Compound B is the drug, Compound A is the active metabolite. This complicates PK/PD modeling.

  • Mitigation: Deuteration of the methoxy group (-OCD₃) or cyclization (e.g., to a dihydrofuran) can block this pathway.

Metabolism CompB Compound B (2-Methoxypyridine) CompB->CompB High Lipophilicity (CNS Penetrant) Intermediate Hemiacetal Intermediate [Unstable] CompB->Intermediate CYP450 (O-Demethylation) CompA Compound A (2-Pyridone Metabolite) Intermediate->CompA - Formaldehyde Glucuronide N-Glucuronide Conjugate (Excretion) CompA->Glucuronide UGT (Phase II)

Figure 2: The metabolic pathway converting the methoxy analog (B) into the pyridone (A).

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Aminoethyl)pyridin-2(1H)-one (Compound A)

Rationale: Direct hydrolysis of the diazonium salt or rearrangement.[1]

  • Starting Material: 3-(2-aminoethyl)-2-aminopyridine (protected side chain).[1]

  • Diazotization: Dissolve substrate in 10% H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise.

  • Hydrolysis: Warm the solution to 60°C for 1 hour. Nitrogen gas evolves.

  • Workup: Neutralize with NaHCO₃ to pH 7. Extract with n-butanol (due to high polarity).[1]

  • Purification: Recrystallization from Ethanol/Water.

  • Validation: ¹H NMR (DMSO-d₆) shows disappearance of aromatic pyridine signals and appearance of amide NH (~11-12 ppm).[1]

Protocol 2: Synthesis of 2-Methoxy-3-(2-aminoethyl)pyridine (Compound B)

Rationale: Nucleophilic aromatic substitution (SnAr).

  • Starting Material: 2-Chloro-3-(2-aminoethyl)pyridine (side chain amine Boc-protected).[1]

  • Reagents: Sodium Methoxide (NaOMe, 2.0 eq) in anhydrous Methanol.

  • Reaction: Reflux at 70°C for 4–6 hours.

  • Workup: Concentrate solvent. Dilute with water and extract with Ethyl Acetate.

  • Deprotection: Treat with TFA/DCM (1:1) to remove Boc group.

  • Validation: ¹H NMR (CDCl₃) shows a sharp singlet at ~3.9 ppm (OCH₃).

Strategic Recommendation

  • Choose Compound A (Pyridone) if:

    • Your target receptor requires a hydrogen bond donor in the specific pocket.

    • You aim to minimize CNS penetration (peripherally restricted agonist).

    • You require a metabolically stable scaffold that does not undergo oxidative degradation.

  • Choose Compound B (Methoxy) if:

    • You need to improve oral bioavailability and CNS penetration (higher LogP).

    • You are targeting a hydrophobic pocket where the methoxy group can displace water.

    • You accept the risk of O-demethylation (conversion to A) or plan to mitigate it via fluorination (e.g., -OCHF₂).[1]

References

  • Tautomeric Equilibrium in Pyridines

    • Title: "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomeriz
    • Source: NIH / PubMed Central[1]

    • URL:[Link][1]

  • Bioisosterism in Drug Design

    • Title: "Bioisosteres of Pyridine Group: A Case Study"
    • Source: Auctores Journals[1]

    • URL:[Link]

  • Metabolic Stability of Methoxy-Pyridines

    • Title: "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
    • Source: ChemRxiv[1]

    • URL:[Link][1]

  • Synthesis of Pyridone Derivatives

    • Title: "Bioactive 2-pyridone-containing heterocycle syntheses"
    • Source: RSC Advances / NIH[1]

    • URL:[Link]

Sources

Validation

A Researcher's Guide to the UV-Vis Absorption Spectra of Pyridin-2-ol Derivatives: A Comparative Analysis

For researchers and professionals in drug development, a comprehensive understanding of the physicochemical properties of heterocyclic compounds is paramount. Pyridin-2-ol and its derivatives are a class of compounds tha...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a comprehensive understanding of the physicochemical properties of heterocyclic compounds is paramount. Pyridin-2-ol and its derivatives are a class of compounds that exhibit fascinating electronic properties, largely governed by their tautomeric equilibrium. This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of these derivatives, supported by experimental data and protocols, to empower researchers in their analytical endeavors.

The Crucial Tautomerism: Pyridin-2-ol vs. 2-Pyridone

The UV-Vis absorption characteristics of pyridin-2-ol derivatives are intrinsically linked to the equilibrium between two tautomeric forms: the aromatic 2-hydroxypyridine form and the non-aromatic 2-pyridone form. This equilibrium is sensitive to both the electronic nature of substituents on the pyridine ring and the surrounding solvent environment.

A key observation is that the 2-hydroxypyridine tautomer consistently absorbs at a shorter wavelength (a higher energy transition) compared to the 2-pyridone form.[1][2] This fundamental difference forms the basis for using UV-Vis spectroscopy to probe the tautomeric preferences of these molecules under various conditions.

Comparative Analysis of UV-Vis Absorption Maxima (λmax)

The following table summarizes the typical absorption maxima for the two tautomeric forms of pyridin-2-ol derivatives in different solvent environments. These values are illustrative and can shift based on the specific substituents present.

Tautomeric FormSolvent PolarityTypical λmax Range (nm)Electronic Transition
2-Hydroxypyridine Non-polar to Polar270 - 300π → π
2-Pyridone Non-polar to Polar300 - 340n → π and π → π*

Causality Behind the Observations: The shorter wavelength absorption of the 2-hydroxypyridine form is attributed to the higher energy required for the π → π* electronic transition within its aromatic system. In contrast, the 2-pyridone form, with its carbonyl group, exhibits a lower energy n → π* transition in addition to π → π* transitions, resulting in a bathochromic shift (a shift to longer wavelengths).[3]

The Influence of Solvent Polarity and Substituents

The choice of solvent can significantly influence the position of the tautomeric equilibrium and, consequently, the observed UV-Vis spectrum.[1][2][4]

  • Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar 2-pyridone tautomer. This stabilization of the ground state is more pronounced than that of the excited state, leading to an increase in the energy of the n → π* transition and a hypsochromic shift (a shift to shorter wavelengths).[4][5][6]

  • Non-polar Solvents: In non-polar solvents, the less polar 2-hydroxypyridine tautomer is often favored.

  • Substituent Effects: The electronic nature of substituents on the pyridine ring also plays a critical role. Electron-withdrawing groups can influence the acidity of the hydroxyl proton and the basicity of the ring nitrogen, thereby shifting the tautomeric equilibrium. The position of the substituent also has a significant impact on the electronic distribution and, consequently, the absorption spectrum.[2][7][8]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure reproducible and accurate data, the following step-by-step methodology for acquiring UV-Vis absorption spectra of pyridin-2-ol derivatives is recommended.

I. Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is required.[9]

  • Cuvettes: Use a matched pair of quartz cuvettes with a 1 cm path length.[10]

  • Solvents: All solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane) must be of UV-grade to minimize background absorbance.[10]

  • Sample: The pyridin-2-ol derivative of interest.

II. Sample Preparation
  • Stock Solution: Prepare a stock solution of the pyridin-2-ol derivative in a suitable UV-grade solvent. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the λmax for optimal accuracy.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations for analysis.

III. Data Acquisition
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and perform a baseline correction over the desired wavelength range (typically 200-400 nm).[10]

  • Sample Measurement: Empty the sample cuvette and rinse it with the sample solution. Fill the cuvette with the sample solution and place it back in the sample holder.

  • Spectrum Recording: Acquire the absorption spectrum of the sample over the selected wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

Visualizing Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the tautomeric equilibrium and a generalized experimental workflow.

Tautomerism cluster_hydroxypyridine Aromatic Form cluster_pyridone Non-aromatic Form 2-Hydroxypyridine 2-Hydroxypyridine (Shorter λmax) 2-Pyridone 2-Pyridone (Longer λmax) 2-Hydroxypyridine->2-Pyridone Equilibrium

Caption: Tautomeric equilibrium of pyridin-2-ol.

Workflow A Sample Preparation (Stock & Dilutions) B Instrument Setup (Warm-up, Baseline) A->B 1. C Data Acquisition (Scan Spectrum) B->C 2. D Data Analysis (Determine λmax) C->D 3.

Caption: Experimental workflow for UV-Vis analysis.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be self-validating. By systematically varying the solvent and analyzing a series of derivatives with different substituents, researchers can build a robust dataset that internally validates the observed spectral shifts. Comparing experimental data with theoretical calculations can further enhance the trustworthiness of the findings.[11]

Conclusion

The UV-Vis absorption spectra of pyridin-2-ol derivatives offer a powerful analytical window into their electronic structure and tautomeric behavior. By understanding the fundamental principles of how substituents and solvents influence these spectra, researchers can effectively characterize these important heterocyclic compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for accurate and reliable spectroscopic analysis in the fields of chemical research and drug development.

References

  • Solvent and Structural Effects on the UV-Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. TechnoRep.
  • Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones | Request PDF.
  • Tautomerism in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Systems: A Technical Guide for Researchers. Benchchem.
  • Effect of Solvent. Chemistry LibreTexts.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Ultraviolet Spectra of Heteroorganic Compounds. DTIC.
  • UV-vis absorption spectra of 2 in pyridine at varying concentrations.
  • Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.
  • Experimental procedures. The Royal Society of Chemistry.
  • UV/VIS Spectroscopy.
  • Solvent Effects in UV-Vis Spectroscopy. Scribd.
  • Experiment No: 01. Scribd. [Link]

  • Synthesis, spectroscopic (UV-vis and GIAO NMR)
  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.
  • Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine. RSC Publishing.
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor.
  • Unveiling the tautomerism of sulfapyridine: Solvent effects on stability and ultraviolet/visible UV absorption spectra.
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • UV-Vis Spectrum of Pyridine. SIELC Technologies.
  • Linear free energy approach to the substituent effects in ultraviolet absorption spectra of pyridines. I. Mono - Chemical Papers.
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Comput
  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.

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Comparative

A Comparative Guide to the Stability of HCl vs. HBr Salts of Aminoethyl-pyridines

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the compound's st...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the compound's stability, bioavailability, and manufacturability.[1][2] Among basic pharmaceutical compounds, such as the versatile aminoethyl-pyridine scaffold, hydrochloride (HCl) and hydrobromide (HBr) salts are common choices. This guide provides an in-depth comparative analysis of the stability of these two salt forms, grounded in physicochemical principles and supported by experimental methodologies. Our objective is to equip you with the rationale and practical knowledge to make informed decisions during the salt selection process.[3]

The Physicochemical Foundation of Salt Stability

The stability of a pharmaceutical salt is not an intrinsic property of the API alone but a result of the interplay between the API cation and the counter-ion within a crystal lattice. The key to a stable salt is forming a crystal lattice with high lattice energy that is not readily overcome by environmental factors like moisture.

Two primary forces are in opposition:

  • Lattice Energy: The energy released when gaseous ions combine to form a crystalline solid. Higher lattice energy generally corresponds to a more stable, less soluble, and less hygroscopic salt.

  • Hydration Energy: The energy released when an ion dissolves in water. If the hydration energy of the individual ions is greater than the lattice energy, the salt will be hygroscopic and readily dissolve.

The choice between a chloride (Cl⁻) and a bromide (Br⁻) ion as the counter-ion directly impacts this balance.

PropertyChloride (Cl⁻)Bromide (Br⁻)Implication for Stability
Ionic Radius 181 pm196 pmThe smaller size of Cl⁻ can lead to a higher charge density, potentially forming a stronger, more stable crystal lattice (higher lattice energy) with the protonated aminoethyl-pyridine.
Electronegativity 3.162.96The higher electronegativity of chlorine contributes to a stronger H-Cl bond compared to H-Br, a factor that influences the overall thermodynamics of salt formation and stability.[4][5]
Hydration Enthalpy -363 kJ/mol-336 kJ/molChloride's more negative hydration enthalpy indicates it interacts more strongly with water molecules. This can increase the salt's tendency to absorb moisture (hygroscopicity) if the lattice energy is not sufficiently high to compensate.[6]

This fundamental trade-off is central to understanding the comparative stability of HCl and HBr salts. While the smaller chloride ion has the potential to form a more robust crystal lattice, its stronger interaction with water can also present a greater hygroscopicity risk.

Comparative Stability Analysis: A Multi-Parameter Approach

A comprehensive stability assessment evaluates the salt form under various stress conditions. We will compare the expected performance of HCl and HBr salts of aminoethyl-pyridines across three critical stability parameters.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a paramount concern in pharmaceutical development.[3] Moisture uptake can lead to physical changes (deliquescence, caking) and chemical degradation by acting as a solvent for reactants.[7]

  • HCl Salts: Due to the higher hydration enthalpy of the chloride ion, HCl salts are often perceived as having a higher intrinsic risk of being hygroscopic. The public assessment report for Betahistine Dihydrochloride, a derivative of 2-aminoethylpyridine, explicitly notes that the drug substance is "very hygroscopic".[8] However, this is not a universal rule. A stable crystal lattice can effectively shield the ions from atmospheric moisture.[9]

  • HBr Salts: With a lower hydration enthalpy, bromide ions have a weaker affinity for water, which can translate to a lower hygroscopicity risk.

Experimental Insight: A study comparing HCl and HBr salts of cabozantinib found that both salt forms were non-hygroscopic, demonstrating that with favorable crystal packing, the intrinsic properties of the counter-ion can be overcome.[10][11] This underscores the necessity of experimental verification over theoretical prediction.

Thermal Stability

Thermal stability relates to the temperature at which the salt melts and decomposes. Higher thermal stability is desirable for processing and long-term storage, especially in warmer climates.

  • Theoretical Trend: The bond strength of hydrogen halides decreases down the group (HF > HCl > HBr > HI).[4][5][12] This trend in bond energy often correlates with the lattice energy of the resulting salts. Therefore, it is often hypothesized that HCl salts may exhibit slightly higher thermal stability than HBr salts, assuming similar crystal packing efficiency.

  • Experimental Insight: In the comparative study of cabozantinib salts, both the hydrochloride and hydrobromide forms displayed significantly higher thermal stability (melting points at least 40°C higher) than the marketed L-malate salt, indicating that both are excellent candidates for creating thermally robust forms.[10][11]

Chemical Stability

Chemical stability involves the API's resistance to degradation from factors like oxidation, hydrolysis, or light. For amino-containing compounds, a primary benefit of salt formation is enhanced stability against oxidation. The protonation of the nitrogen's lone pair of electrons makes it less susceptible to oxidative attack.[13]

  • Degradation Pathways: For an aminoethyl-pyridine, potential degradation could involve oxidation of the amino group or reactions involving the pyridine ring. Stress testing on betahistine (an aminoethyl-pyridine derivative) revealed it was particularly susceptible to degradation under UV light and in oxygen-rich media.[14]

  • Role of the Counter-ion: While both HCl and HBr protect the amine via protonation, the counter-ion can influence the micro-environment pH in the solid state, which may affect hydrolysis rates if the molecule has other susceptible functional groups. However, for a simple aminoethyl-pyridine, the difference in chemical stability between a well-crystallized HCl and HBr salt is often minimal. The primary driver of stability is the successful protonation and formation of a stable crystal lattice.

Data Summary: Key Stability Parameters
ParameterHCl SaltHBr SaltKey Considerations
Hygroscopicity Potentially higher risk due to greater Cl⁻ hydration enthalpy.Potentially lower risk due to lower Br⁻ hydration enthalpy.Crucially dependent on crystal lattice energy. Experimental verification is essential.[10]
Thermal Stability Often high; may be slightly higher than HBr form due to higher lattice energy potential.Often high; provides a significant thermal advantage over many organic counter-ions.[11]Both are generally considered thermally stable options.
Chemical Stability Good; protonation of the amine protects against oxidation.[13]Good; protonation of the amine protects against oxidation.Differences are typically minor. Stability is more influenced by the parent molecule's susceptibility to light or hydrolysis.[14]

Experimental Design for Comparative Stability Assessment

A robust comparison requires a structured experimental plan. The following protocols, based on International Council for Harmonisation (ICH) guidelines, provide a framework for a self-validating stability study.[15][16]

Workflow for Salt Stability Assessment

G cluster_0 Phase 1: Salt Formation & Characterization cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Accelerated Stability Testing (ICH) cluster_3 Phase 4: Decision Salt_Screen Prepare HCl and HBr Salts Initial_Char Initial Characterization (XRPD, DSC, TGA) Salt_Screen->Initial_Char Confirm Salt Formation & Crystallinity Hygro Hygroscopicity (DVS) Initial_Char->Hygro Thermo Thermal Stability (DSC/TGA) Initial_Char->Thermo Sol Aqueous Solubility Initial_Char->Sol ICH_Setup Store at 40°C / 75% RH Hygro->ICH_Setup Thermo->ICH_Setup Sol->ICH_Setup Timepoints Test at T=0, 1, 3, 6 Months ICH_Setup->Timepoints Analysis Analyze for Assay, Purity, Appearance, Water Content Timepoints->Analysis Analysis->ICH_Setup Decision Select Optimal Salt Form Analysis->Decision

Caption: Workflow for selecting and validating a stable salt form.

Protocol 1: Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)
  • Objective: To quantify the moisture uptake of each salt form under varying relative humidity (RH) conditions.

  • Methodology:

    • Place 5-10 mg of the salt sample onto the DVS microbalance.

    • Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass.

    • Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.

    • Decrease the RH in the same steps back to 0% to assess the desorption isotherm and any hysteresis.

  • Causality: This method provides a precise, quantitative measure of moisture sorption. The resulting isotherm classifies the material (e.g., non-hygroscopic, hygroscopic, deliquescent) and reveals if water uptake leads to irreversible physical changes, such as phase transitions.

Protocol 2: Thermal Analysis via DSC and TGA
  • Objective: To determine the melting point, thermal decomposition temperature, and presence of any solvates.

  • Methodology:

    • Thermogravimetric Analysis (TGA): Heat 3-5 mg of the sample in an open pan at a constant rate (e.g., 10°C/min) from ambient temperature to >300°C. Monitor for mass loss, which indicates desolvation or decomposition.

    • Differential Scanning Calorimetry (DSC): Heat 2-4 mg of the sample in a sealed aluminum pan under a nitrogen atmosphere at a constant rate (e.g., 10°C/min). Monitor for endothermic (melting) or exothermic (decomposition) events.

  • Causality: TGA identifies the temperature at which the material begins to degrade. DSC identifies the melting point, a key indicator of lattice energy and purity. Together, they provide a comprehensive thermal profile.

Protocol 3: Accelerated Stability Study
  • Objective: To evaluate the chemical and physical stability of the salts under stressed conditions to predict long-term shelf life.[17][18]

  • Methodology:

    • Place accurately weighed samples of both HCl and HBr salts in appropriate containers (e.g., glass vials with loose caps to allow for humidity exposure).

    • Store the samples in a calibrated stability chamber at accelerated conditions, typically 40°C ± 2°C / 75% RH ± 5% RH .[16]

    • At specified time points (e.g., initial, 1 month, 3 months, 6 months), withdraw samples for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method for:

      • Assay: To quantify the amount of remaining API.

      • Purity: To detect and quantify any degradation products.

    • Also, assess physical attributes such as appearance, color, and water content (by Karl Fischer titration).

  • Causality: The elevated temperature and humidity accelerate degradation reactions.[19] A stability-indicating method ensures that any degradation products are separated from the parent API, providing an accurate assessment of stability.[16] This protocol simulates long-term storage in a shorter timeframe, allowing for faster decision-making.

Conclusion and Recommendations

The choice between an HCl and HBr salt for an aminoethyl-pyridine API is a nuanced decision without a one-size-fits-all answer.

  • The HBr salt may present a theoretically lower risk of hygroscopicity due to the lower hydration enthalpy of the bromide ion. It is an excellent starting point if minimizing moisture sensitivity is the primary objective.

  • The HCl salt , owing to the smaller size of the chloride ion, has the potential to form a more thermodynamically stable crystal lattice, which could translate to higher thermal stability and, if the lattice is sufficiently robust, low hygroscopicity.

Our authoritative recommendation is to pursue a parallel screening approach. Both salts should be synthesized and subjected to the rigorous experimental evaluation outlined in this guide. While theoretical principles provide a valuable starting point, the ultimate determinant of stability is the unique crystal structure formed by the specific aminoethyl-pyridine and the chosen counter-ion. Data from DVS, thermal analysis, and accelerated stability studies will provide the definitive, objective evidence needed to select the optimal salt form that ensures a stable, safe, and effective drug product.

Visualizing the Core Stability Conflict

G cluster_0 Driving Forces in Salt Stability Lattice Crystal Lattice Energy (Ion Size, Packing) Stability Stable, Non-Hygroscopic Salt Lattice->Stability Promotes Stability (Resists Dissolution) Hydration Ion Hydration Energy (Interaction with H2O) Instability Hygroscopic / Unstable Salt Hydration->Instability Promotes Hygroscopicity (Attracts Moisture)

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal &amp; Handling of 3-(2-Aminoethyl)pyridin-2-ol Hydrochloride

Executive Summary & Chemical Characterization In drug development and chemical synthesis, 3-(2-Aminoethyl)pyridin-2-ol hydrochloride (CAS: 2758004-12-3) is frequently utilized as a specialized heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Characterization

In drug development and chemical synthesis, 3-(2-Aminoethyl)pyridin-2-ol hydrochloride (CAS: 2758004-12-3) is frequently utilized as a specialized heterocyclic building block[1]. Because it combines a bioactive pyridine core with an amine hydrochloride salt, its disposal requires strict adherence to environmental regulations[2]. Improper disposal—such as drain flushing—poses severe risks to aquatic ecosystems and violates federal compliance standards[3]. This guide provides researchers with a self-validating, step-by-step logistical plan for the safe handling, segregation, and disposal of this compound.

Quantitative Data & Hazard Profile
Property / ClassificationValue / DesignationCausality for Disposal Protocol
Chemical Name 3-(2-Aminoethyl)pyridin-2-ol hydrochlorideRequires full name on all waste labels[4].
CAS Number 2758004-12-3Unique identifier for tracking and TSDF processing[1].
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires sealed containment[5].
Solubility Aqueous (High due to HCl salt)Prohibits drain disposal; highly mobile in water systems[3].
EPA RCRA Status Characteristic Hazardous WasteMust be incinerated by a licensed waste management facility[6].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates secondary containment and appropriate PPE[2].

Mechanistic Causality in Waste Management

Understanding why a chemical is handled in a specific way is the foundation of laboratory safety and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

  • The Pyridine Core: Pyridine derivatives are highly mobile in aqueous environments and resist standard municipal wastewater treatment[7]. Under the EPA's Resource Conservation and Recovery Act (RCRA), many pyridine-containing wastes are strictly regulated due to their characteristic toxicity and environmental persistence[6].

  • The Hydrochloride Salt Factor: The HCl salt form renders the compound highly water-soluble. A common, dangerous assumption in laboratories is that water-soluble salts are safe for drain disposal[3]. However, dissolving this compound does not neutralize the active pharmaceutical ingredient (API)[8].

  • Halogenated vs. Non-Halogenated Streams: Introducing a hydrochloride salt into organic waste streams introduces chloride ions. Depending on your institution's incinerator permits, this may require the waste to be classified as halogenated to prevent corrosive damage to institutional incinerator flues[2].

Step-by-Step Disposal Protocols

These protocols are designed as self-validating systems: each step includes a verification check to ensure compliance before proceeding to the next.

Protocol A: Solid Powder Waste Disposal
  • Containment: Collect all unused solid 3-(2-Aminoethyl)pyridin-2-ol hydrochloride and contaminated consumables (e.g., weighing paper, pipette tips) in a chemically compatible, leak-proof container[9].

  • Labeling: Affix a "Hazardous Waste" tag immediately. The label must state the full chemical name[4].

    • Verification Check: Ensure no abbreviations, acronyms, or chemical formulas are used, as this violates EPA labeling requirements[10],[3].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents[10],[11].

  • Removal: Request pickup from your Environmental Health and Safety (EHS) department within 90 days of the accumulation start date[10].

Protocol B: Liquid and Aqueous Solutions
  • Segregation: Determine the primary solvent used.

    • Aqueous Solutions: Route to a designated aqueous hazardous waste carboy. Never pour down the sink [3],[8].

    • Organic Solutions: Route to a halogenated waste container (due to the chloride ion from the HCl salt), unless your EHS specifically approves it for the non-halogenated stream[3].

  • Secondary Containment: Place the liquid waste container in a secondary containment bin to capture potential leaks[9].

  • Verification Check: Confirm that the waste container is not overfilled (leave at least 10-20% headspace for vapor expansion) and is tightly capped when not actively receiving waste[10].

Protocol C: Empty Container Decontamination (Triple-Rinse Method)

Empty containers that previously held hazardous APIs must be decontaminated before disposal[12].

  • First Rinse: Add a small volume of a compatible solvent (e.g., ethanol or water) to the empty container. Cap and agitate thoroughly. Pour the rinsate into the appropriate liquid hazardous waste container[12].

  • Second and Third Rinses: Repeat the rinsing process two more times, collecting all rinsate as hazardous waste[12].

  • Drying & Defacing: Allow the container to air dry completely in a chemical fume hood. Once dry, completely deface or remove the original chemical label[2].

  • Disposal: Dispose of the clean, defaced container in the regular laboratory glass waste or municipal trash, per institutional policy[2],[12].

Visualizing the Waste Segregation Workflow

G Start Generate 3-(2-Aminoethyl) pyridin-2-ol HCl Waste Type Waste Physical State? Start->Type Solid Solid Powder/Residue Type->Solid Solid Liquid Liquid Solution Type->Liquid Solution Container Empty Container Type->Container Empty SolidDisp Seal in compatible receptacle. Label: 'Hazardous Solid Waste' Solid->SolidDisp LiqType Solvent Type? Liquid->LiqType Rinse Triple-Rinse Protocol (Collect Rinsate) Container->Rinse Aqueous Aqueous Waste Stream (Do Not Drain Dispose) LiqType->Aqueous Water/Buffer Organic Halogenated/Non-Halogenated Organic Waste Stream LiqType->Organic Organic Solvent Rinse->LiqType Rinsate Trash Deface Label. Dispose as Regular Trash Rinse->Trash

Decision matrix for the segregation and disposal of 3-(2-Aminoethyl)pyridin-2-ol HCl waste streams.

Spill Response & Emergency Logistics

In the event of an accidental spill, immediate containment is required to prevent environmental release:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[5].

  • Protect: Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[2],[5].

  • Contain: Stop the leak if safe to do so. Do not allow the product to enter drains or water courses[5],[13].

  • Absorb/Collect: For solid spills, sweep or shovel into an appropriate disposal container, minimizing dust generation[11],[13]. For liquid solutions, absorb with a finely-powdered, inert liquid-binding material (e.g., diatomite or universal binders)[5].

  • Decontaminate: Scrub the spill surface with alcohol or soap and water, collecting the cleaning effluent as hazardous waste[5].

References

  • Drake University. "Chemical Waste Management". Environmental Health and Safety. URL: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Daniels Health Insights. URL: [Link]

  • Case Western Reserve University. "How to Dispose of Chemical Waste". EHS Safety by Subject. URL: [Link]

  • MedPro Disposal. "Common Mistakes in Laboratory Chemical Waste Disposal and How to Avoid Them". MedPro Disposal Blog. URL: [Link]

  • Angene Chemical. "Safety Data Sheet". Angene Chemical. URL: [Link]

  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". Environmental Protection Agency. URL: [Link]

  • Regulations.gov. "Management Standards for Hazardous Waste Pharmaceuticals". Federal Register. URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Aminoethyl)pyridin-2-olhydrochloride

Executive Summary & Chemical Context The "Why" Behind the Protocol: As researchers, we often treat salt forms of organic bases as benign powders. This is a critical error with 3-(2-Aminoethyl)pyridin-2-ol hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The "Why" Behind the Protocol: As researchers, we often treat salt forms of organic bases as benign powders. This is a critical error with 3-(2-Aminoethyl)pyridin-2-ol hydrochloride . This compound combines a pyridine ring (potential neurological/hepatic toxicity) with a primary amine and a phenolic hydroxyl group, all stabilized as a hydrochloride salt.

Upon contact with mucous membranes (eyes, lungs, nasal passages), the hydrolysis of the HCl moiety releases hydrochloric acid locally, while the organic base (the pyridine derivative) penetrates tissues. Consequently, this compound must be treated not just as an irritant, but as a potential corrosive and sensitizer . The following protocol is designed to isolate the user from dust generation—the primary vector of exposure for this solid.

Hazard Assessment & PPE Matrix

Self-Validating Safety Logic: If you can smell the amine (fishy/pyridine-like odor), your engineering controls have failed.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Primary: Fume Hood (Face velocity: 80–100 fpm)Secondary: N95 or P100 Respirator (if outside hood)The HCl salt is hygroscopic. Inhaled dust hydrates in the respiratory tract, causing immediate acid burns and long-term sensitization.
Ocular Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient.Fine crystalline dust can bypass safety glasses. Contact with the eye causes immediate hydrolysis and severe damage (Category 1 risk).
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thick)Outer glove changed immediately upon contamination.Pyridine derivatives can permeate standard nitrile over time. Double gloving provides a "breakthrough buffer" allowing safe removal.
Dermal (Body) Lab Coat (High-neck/Snap closure) + Long sleevesPrevents dust accumulation on street clothes, which can lead to secondary exposure outside the lab.

Operational Protocol: Safe Handling Lifecycle

Phase A: Pre-Operational Checks (The "Zero-Entry" Check)
  • Airflow Verification: Confirm fume hood flow monitor is green/active.

  • Antistatic Measure: Place an ionizing bar or antistatic gun near the balance.

    • Reasoning: Hydrochloride salts are prone to static charge. Static causes "jumping" of powder, creating invisible aerosol clouds.

  • Solvent Prep: Have your dissolution solvent (e.g., Water, Methanol, DMSO) pre-measured and ready before opening the solid vial.

Phase B: Weighing & Solubilization
  • Open in Hood: Never open the vial on an open bench.

  • Transfer: Use a disposable spatula or weigh paper. Avoid metal spatulas if the salt is highly acidic (corrosion risk).

  • Immediate Dissolution:

    • Transfer solid to the destination vessel.

    • Add solvent immediately.

    • Self-Validation: Once in solution, the risk of airborne dust is eliminated. The hazard shifts from inhalation to splash.

Phase C: Spill Management
  • Dry Spill: Do not sweep (creates dust). Cover with a paper towel dampened with sodium bicarbonate (5% aq) to neutralize acidity, then wipe up.

  • Wet Spill: Absorb with vermiculite or spill pads. Treat as hazardous organic waste.

Disposal & Environmental Compliance

Classification: This material is a Halogenated Organic Waste (due to the Chloride ion and Pyridine ring).

Disposal Protocol:

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (liberates the free amine, creating volatile odors).

  • Labeling: Clearly mark as "Toxic / Corrosive – Pyridine Derivative."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential HCl corrosion.

Visualizing the Safety Workflow

The following diagram illustrates the "Chain of Custody" for safety—from storage to disposal.

SafeHandling Storage 1. Storage (Desiccator/Cool) PPE 2. PPE Donning (Goggles + Dbl Nitrile) Storage->PPE Retrieve Check 3. Engineering Check (Hood Flow + Antistatic) PPE->Check Verify Safety Weigh 4. Weighing (Minimize Dust) Check->Weigh In Hood Weigh->PPE Spill? Change Gloves Solubilize 5. Solubilization (Eliminate Dust Risk) Weigh->Solubilize Immediate Transfer Waste 6. Disposal (Halogenated Organic) Solubilize->Waste Post-Exp

Caption: Figure 1. The Safe Handling Lifecycle. Note the critical transition at Step 5, where solubilization eliminates the primary inhalation risk.

References

  • PubChem. (n.d.). Compound Summary: 3-(2-Aminoethyl)pyridine.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

Sources

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